molecular formula C9H5ClIN B1511515 5-Chloro-8-iodoquinoline CAS No. 859958-87-5

5-Chloro-8-iodoquinoline

Cat. No.: B1511515
CAS No.: 859958-87-5
M. Wt: 289.5 g/mol
InChI Key: NEZGQARVBLRUHE-UHFFFAOYSA-N
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Description

5-Chloro-8-iodoquinoline (CAS 859958-87-5) is a halogenated quinoline derivative with a molecular weight of 289.50 g/mol and the molecular formula C9H5ClIN . It is a key chemical intermediate in research, particularly for synthesizing and studying more complex bioactive molecules. Its structure serves as a precursor to compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a metal-chelating agent investigated for its antimicrobial and antifungal properties . Research on similar 8-hydroxyquinoline derivatives highlights potential applications in developing agents against neurodegenerative diseases, as they can chelate metal ions like zinc and copper, which are implicated in the pathogenesis of conditions such as Alzheimer's disease . Furthermore, quinoline-based compounds are of significant interest in agricultural research for their antifungal activity against plant pathogens, showing promise in protecting crops such as grapevines from diseases like Esca . Researchers value this compound for exploring these mechanisms and developing novel therapeutic and agrochemical candidates. The product is classified For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. It should be stored sealed in a dry environment, ideally between 2-8°C . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZGQARVBLRUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743318
Record name 5-Chloro-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859958-87-5
Record name 5-Chloro-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Halogenated Quinolines: A Focused Analysis on 5-Chloro-8-hydroxyquinoline (CAS 130-16-5)

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: Initial searches for the compound 5-Chloro-8-iodoquinoline (CAS 859958-87-5) did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound is either highly specialized, proprietary, or the provided CAS number may be inaccurate. However, extensive data is available for structurally similar and commercially significant compounds. This guide will therefore focus on 5-Chloro-8-hydroxyquinoline (Cloxyquin, CAS 130-16-5) , a closely related and well-documented quinoline derivative that is highly relevant to researchers, scientists, and drug development professionals. The principles, synthesis routes, and applications discussed herein provide a foundational understanding applicable to the broader class of halogenated quinolines.

Introduction and Strategic Importance

5-Chloro-8-hydroxyquinoline, also known as Cloxyquin, is a chlorinated derivative of 8-hydroxyquinoline (8-HQ).[1] The 8-HQ scaffold is recognized as a "privileged structure" in medicinal chemistry, imparting a wide range of biological activities to its derivatives, including antimicrobial, anticancer, and neuroprotective effects.[2] The introduction of a chlorine atom at the C-5 position modulates the compound's electronic properties, lipophilicity, and metabolic stability, enhancing its potency and spectrum of activity.

This guide provides a detailed examination of the core properties, synthesis, reactivity, and applications of 5-Chloro-8-hydroxyquinoline, offering field-proven insights for its practical application in research and development. Its primary significance lies in its dual role as a potent active pharmaceutical ingredient (API) and a versatile chemical intermediate for the synthesis of more complex molecules.[3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its handling, formulation, and mechanism of action. 5-Chloro-8-hydroxyquinoline is typically a light green to beige crystalline powder.[4][5]

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 130-16-5[1][5]
Molecular Formula C₉H₆ClNO[1][5]
Molecular Weight 179.60 g/mol [1][3]
IUPAC Name 5-chloroquinolin-8-ol[1]
Appearance Light green to beige/grey crystalline powder[4][6]
Melting Point 122-124 °C[4][5]
Boiling Point 348.7 ± 22.0 °C (Predicted)[5]
Solubility Water: 0.019 g/L (experimental)[5]
Soluble in ethanol[7]
pKa 3.77 ± 0.10 (Predicted)[4]
Spectroscopic Fingerprint

While specific spectra are proprietary to the analyzing laboratory, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: The spectrum would display distinct signals for the five aromatic protons on the quinoline ring system. The proton adjacent to the hydroxyl group would likely appear as the most downfield signal, with coupling patterns (doublets, triplets, or doublets of doublets) revealing the substitution pattern.

  • ¹³C NMR: The spectrum should show nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The carbon bearing the hydroxyl group (C8) would be significantly downfield, as would the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3400-3200 cm⁻¹ for the O-H stretch of the hydroxyl group, sharp peaks in the 1600-1450 cm⁻¹ region for aromatic C=C and C=N stretching, and a characteristic C-Cl stretching band in the 800-600 cm⁻¹ region.[6]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 179 and a characteristic [M+2]⁺ peak at m/z 181 with an intensity of approximately one-third that of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Purification: A Protocol-Driven Approach

The industrial synthesis of 5-Chloro-8-hydroxyquinoline is dominated by variations of the Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis. This approach offers high yields from readily available starting materials.[8] An alternative, though often lower-yielding and less selective, involves the direct chlorination of 8-hydroxyquinoline.[8]

Skraup-Doebner-von Miller Synthesis Workflow

This method involves the cyclization of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent.

G cluster_reactants Starting Materials cluster_process Reaction & Purification A 4-Chloro-2-aminophenol React 1. Heating & Controlled Addition (120-150°C) A->React B Glycerol B->React C Sulfuric Acid (Catalyst/Dehydrating Agent) C->React D 4-Chloro-2-nitrophenol (Oxidizing Agent) D->React Neutralize 2. Neutralization (e.g., NaOH to pH 7) React->Neutralize Isolate 3. Isolation of Crude Product (Centrifugation/Filtration) Neutralize->Isolate Refine 4. Acidic Refinement (Dissolve in HCl, treat with activated carbon) Isolate->Refine Precipitate 5. Final Precipitation (Neutralize with base) Refine->Precipitate Dry 6. Drying Precipitate->Dry Final Pure 5-Chloro-8-hydroxyquinoline Dry->Final

Fig. 1: Industrial synthesis workflow for 5-Chloro-8-hydroxyquinoline.
Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established industrial methods.[9][10]

CAUTION: This reaction is exothermic and involves corrosive materials. It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reactor Charging: To a 1000 L glass-lined reactor, charge 4-chloro-2-aminophenol (143 kg), 4-chloro-2-nitrophenol (87 kg), and glycerol (173 kg).

    • Causality: 4-chloro-2-aminophenol is the core aniline precursor. Glycerol dehydrates under acidic conditions to form acrolein, the α,β-unsaturated carbonyl component. 4-chloro-2-nitrophenol acts as an in-situ oxidizing agent, which is a safer and more controlled alternative to traditional agents like arsenic acid.

  • Heating and Acid Addition: Begin stirring and heat the mixture to 120°C. Slowly add concentrated (98%) sulfuric acid (288 kg) dropwise over 10-12 hours, carefully controlling the temperature to prevent runaway reactions.

    • Causality: The slow addition of sulfuric acid is critical. It catalyzes the dehydration of glycerol and the subsequent cyclization. A rapid addition would cause a violent exothermic reaction, leading to excessive tar formation from acrolein polymerization and reducing yield and safety.[8][11]

  • Reaction and Dehydration: Once the acid addition is complete, maintain the reaction temperature at 150°C for 3 hours. During this period, apply a vacuum to remove approximately 70 kg of water.

    • Causality: The elevated temperature drives the reaction to completion. Removing water (a byproduct of the cyclization) shifts the equilibrium towards the product, maximizing the yield as per Le Châtelier's principle.

  • Neutralization and Isolation: Cool the reaction mixture to 60°C. Slowly add a 10% aqueous sodium hydroxide solution until the pH of the mixture reaches 7. The crude product will precipitate. Isolate the solid filter cake via centrifugation.

    • Causality: Neutralization quenches the reaction and precipitates the product, which is poorly soluble in neutral aqueous media.

  • Purification: a. Transfer the crude filter cake to a larger reactor and add water (2200 kg) and 32% industrial hydrochloric acid (200 kg) to dissolve the product as its hydrochloride salt. b. Add activated carbon (15 kg) and stir to decolorize the solution, then filter to remove the carbon and other solid impurities. c. Transfer the filtrate to a clean reactor and precipitate the purified product by neutralizing with 30% liquid caustic soda. d. Centrifuge the purified solid, wash with water, and dry to yield the final product (typical yield ~260 kg, >99% purity).[9]

    • Causality: This acid-base purification is highly effective. Converting the product to its water-soluble hydrochloride salt allows for the removal of non-basic, tar-like impurities through filtration. The use of activated carbon removes colored impurities. Final precipitation provides the pure, freebase form of the compound.

Chemical Reactivity and Biological Activity

The utility of 5-Chloro-8-hydroxyquinoline stems from its distinct chemical functionalities: the chelating 8-hydroxyquinoline core, the electron-withdrawing chlorine atom, and the reactive C-7 position.

Metal Chelation and Mechanism of Action

The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a powerful bidentate chelating site for divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺. This is central to its biological activity.[3] It is theorized that by chelating essential metal ions, the compound disrupts microbial metalloenzyme function, inhibiting critical metabolic pathways and leading to cell death.

G cluster_properties Core Chemical Properties cluster_applications Consequent Applications & Activities Structure 5-Chloro-8-hydroxyquinoline Structure Chelation Bidentate Chelation Site (N, O-) Structure->Chelation Reactivity Reactive C-7 Position Structure->Reactivity Antimicrobial Antimicrobial / Antifungal Activity (Metalloenzyme Inhibition) Chelation->Antimicrobial Anticancer Anticancer Research Chelation->Anticancer Intermediate Pharmaceutical Intermediate (e.g., Mannich Reaction) Reactivity->Intermediate

Fig. 2: Relationship between structure, properties, and applications.
Applications in Drug Development and Synthesis
  • Antimicrobial and Antifungal Agent: Cloxyquin exhibits potent activity against a range of pathogens, including fungi, protozoa, and bacteria.[1] It has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains, with MIC values ranging from 0.062 to 0.25 μg/mL.[4]

  • Pharmaceutical Intermediate: The C-7 position is susceptible to electrophilic substitution, most notably the Mannich reaction. This allows for the straightforward synthesis of hybrid molecules, such as the 5-chloro-8-hydroxyquinoline-ciprofloxacin conjugate, which combines the properties of both parent drugs to create novel antibacterial agents.[12]

  • Chelation Therapy and Specialty Chemicals: Its ability to chelate metals makes it a valuable component in specialty chemical formulations, such as industrial preservatives and corrosion inhibitors.[3]

Safety, Handling, and Storage

As a biologically active chemical, 5-Chloro-8-hydroxyquinoline requires careful handling.

  • Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[1][5] It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling bulk powder where dust may be generated, a dust mask or respirator is recommended.

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances such as strong oxidizing agents.[13] The compound is light-sensitive and should be stored in opaque or amber containers.[4]

  • Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ensure the area is well-ventilated.

References

  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. (n.d.). Alchemist-chem. Retrieved February 22, 2026, from [Link]

  • 5-Chloro-8-hydroxyquinoline | C9H6ClNO. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Clioquinol | C9H5ClINO. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • 5-Chloro-7-iodo-8-hydroxyquinoline. (n.d.). ChemBK. Retrieved February 22, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (CN108610288B). Google Patents.
  • Iodochlorhydroxyquinoline | Drug Information. (n.d.). GoDrug. Retrieved February 22, 2026, from [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved February 22, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace. Retrieved February 22, 2026, from [Link]

  • Chemical Properties of Cloxyquin (CAS 130-16-5). (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]

  • Chemical Properties of Clioquinol (CAS 130-26-7). (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]

  • Al-Trawneh, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved February 22, 2026, from [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (CN102267943B). Google Patents.
  • A kind of preparation method of 5- chloro-8-hydroxyquinolines. (CN108191753A). Google Patents.
  • Method for preparing 5-chloro-8-hydroxyquinoline. (2012, August 8). Patsnap. Retrieved February 22, 2026, from [Link]

  • 5-Chloro-8-Hydroxyquinoline Manufacturer. (n.d.). Shreeji Industries. Retrieved February 22, 2026, from [Link]

  • 5-Chloro 8-Hydroxy Quinoline. (n.d.). TradeIndia. Retrieved February 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 5-Chloro-7-iodo-8-quinolinol (Clioquinol)

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The topic of this guide is the well-researched compound 5-Chloro-7-iodo-8-quinolinol, also widely known by its non-proprietary name, Clioquinol. It is important to distinguish this from a potential isomer, 5-chloro-8-iodoquinoline, for which there is limited information in readily available scientific literature. This guide will focus on the extensively studied and commercially significant 5-Chloro-7-iodo-8-quinolinol (CAS Number: 130-26-7).

Introduction

5-Chloro-7-iodo-8-quinolinol, or Clioquinol, is a halogenated hydroxyquinoline derivative with a rich history in medicinal chemistry. Initially recognized for its potent antimicrobial and antiparasitic properties, its applications have evolved, with contemporary research exploring its potential in neurodegenerative diseases and oncology. This guide provides a comprehensive overview of its chemical structure, molecular properties, synthesis, and diverse applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Properties

Clioquinol is characterized by a quinoline ring system substituted with a chlorine atom at the 5-position, an iodine atom at the 7-position, and a hydroxyl group at the 8-position. This specific arrangement of functional groups is crucial to its biological activity.

Chemical Structure:

Caption: Chemical structure of 5-Chloro-7-iodo-8-quinolinol (Clioquinol).

A summary of the key molecular and physical properties of Clioquinol is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₅ClINO[1][2]
Molecular Weight 305.50 g/mol [1][2]
CAS Number 130-26-7[1][2][3]
Appearance Yellowish-white to brownish-yellow powder[4]
Melting Point 175 - 183 °C[4][5]
Synonyms Clioquinol, Iodochlorhydroxyquin[2][6]

Synthesis of 5-Chloro-7-iodo-8-quinolinol

The synthesis of Clioquinol typically involves a multi-step process. A common synthetic route starts with the chlorination of 8-hydroxyquinoline, followed by iodination.

Illustrative Synthetic Workflow:

G A 8-Hydroxyquinoline B Chlorination A->B Reagent: Sulfuryl chloride C 5-Chloro-8-hydroxyquinoline B->C D Iodination C->D Reagent: Iodine monochloride E 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) D->E

Caption: Simplified synthetic workflow for Clioquinol.

Experimental Protocol: A General Overview

The following is a generalized protocol for the synthesis of Clioquinol. Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary and should be optimized based on laboratory-specific setups.

Step 1: Chlorination of 8-Hydroxyquinoline

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as glacial acetic acid.

  • Slowly add a chlorinating agent, like sulfuryl chloride, to the solution while maintaining a controlled temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction and isolate the crude 5-chloro-8-hydroxyquinoline.

  • Purify the product, for example, by recrystallization.

Step 2: Iodination of 5-Chloro-8-hydroxyquinoline

  • Dissolve the purified 5-chloro-8-hydroxyquinoline in a suitable solvent.

  • Add an iodinating agent, such as iodine monochloride, to the solution.

  • Stir the reaction mixture at a specific temperature for a designated period.

  • After the reaction is complete, isolate the crude Clioquinol.

  • Purify the final product through techniques like recrystallization to obtain high-purity 5-chloro-7-iodo-8-hydroxyquinoline.

Applications in Research and Drug Development

Clioquinol's biological activity is multifaceted, stemming from its ability to chelate metal ions, which can interfere with various cellular processes. This has led to its investigation in several therapeutic areas.

Antimicrobial and Antiparasitic Agent: Historically, Clioquinol was widely used as a topical antifungal and antiprotozoal agent. Its ability to chelate metal ions is believed to disrupt essential enzymatic functions in microorganisms.

Neurodegenerative Diseases: More recently, research has focused on Clioquinol's potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The hypothesis is that by chelating excess metal ions, such as copper and zinc, in the brain, Clioquinol can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Oncology: Clioquinol has demonstrated anticancer activity in vitro and in vivo.[2] Its mechanism of action in cancer is thought to involve the disruption of metal homeostasis within cancer cells, leading to induced apoptosis and inhibition of tumor growth.

Research Tool: In a laboratory setting, 5-Chloro-7-iodo-8-quinolinol has been utilized as a tool for studying the role of metal ions in biological systems. For instance, it has been used in fluorescence microscopy to analyze intracellular free zinc ions.[2]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols when handling 5-Chloro-7-iodo-8-quinolinol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.

  • Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Chloro-7-iodo-8-quinolinol (Clioquinol) is a molecule with a significant past and a promising future in the field of drug development. Its unique chemical structure and metal-chelating properties have enabled its use as an antimicrobial agent and are now paving the way for its investigation into more complex diseases like neurodegenerative disorders and cancer. For researchers and scientists, a thorough understanding of its chemical properties, synthesis, and biological activities is essential for unlocking its full therapeutic potential.

References

  • 5-Chloro-7-iodoquinolin-8-ol - ChemBK. (n.d.). Retrieved February 27, 2026, from [Link]

  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. (n.d.). Retrieved February 27, 2026, from [Link]

  • 5-Chloro-7-iodo-8-hydroxyquinoline - ChemBK. (n.d.). Retrieved February 27, 2026, from [Link]

  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca - MDPI. (2022, January 18). Retrieved February 27, 2026, from [Link]

  • Clioquinol (CAS 130-26-7) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 27, 2026, from [Link]

  • 7-Chloro-5-iodo-8-quinolinol | C9H5ClINO | CID 141944 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Solvation Dynamics and Equilibrium Solubility of 5-Chloro-8-iodoquinoline in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, mastering the physicochemical behavior of synthetic intermediates is non-negotiable. 5-Chloro-8-iodoquinoline (CAS: 859958-87-5) is a structurally complex, di-halogenated heterocyclic building block characterized by a molecular weight of 289.50 g/mol and a predicted boiling point of approximately 350 °C[1]. Because of its dual-halogen functionality, it serves as a highly versatile precursor for regioselective cross-coupling reactions. However, its rigid aromatic core and heavy halogen atoms present unique solubility challenges. This whitepaper provides an authoritative guide on the solvation thermodynamics of 5-Chloro-8-iodoquinoline, specifically focusing on its behavior in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), alongside a self-validating experimental protocol for precise solubility quantification.

Physicochemical Profiling & Solvation Thermodynamics

Understanding why a compound dissolves requires analyzing its molecular symmetry, electron distribution, and polarizability.

The quinoline core is a fused aromatic system. Symmetrically substituted aromatics often exhibit poor solubility in polar solvents because opposing bond dipoles cancel out, rendering the molecule largely non-polar. However, in 5-Chloro-8-iodoquinoline, the asymmetric placement of the highly electronegative chlorine (position 5) and the large, sterically bulky iodine (position 8) prevents this cancellation, generating a pronounced net molecular dipole[2].

Furthermore, the iodine atom is highly polarizable. Its large, diffuse electron cloud is easily distorted by external electric fields. Polar aprotic solvents like DMSO and DMF are uniquely equipped to solvate this molecule because:

  • High Dielectric Constants & Strong Dipoles: The S=O bond in DMSO and the C=O bond in DMF create strong localized dipoles that engage in favorable dipole-dipole interactions with the electron-deficient regions of the quinoline ring.

  • London Dispersion Forces: The polarizable iodine atom engages in strong dispersion interactions with the solvent cavity, providing critical entropic stabilization.

SolvationDynamics Solute 5-Chloro-8-iodoquinoline (Polarizable, Asymmetric) Dipole Dipole-Dipole Interactions (S=O / C=O with Heterocycle) Solute->Dipole Net Dipole Moment Dispersion London Dispersion Forces (Iodine Polarizability) Solute->Dispersion Halogen Electron Cloud Solvent Polar Aprotic Solvents (DMSO / DMF) Solvent->Dipole High Dielectric Constant Solvent->Dispersion Solvent Cavity Formation Solvated Thermodynamically Stable Solvated State Dipole->Solvated Enthalpic Gain Dispersion->Solvated Entropic Stabilization

Thermodynamic pathways governing the solvation of 5-Chloro-8-iodoquinoline in DMSO and DMF.

Anticipated Quantitative Solubility Profile

Based on the thermodynamic principles outlined above, the solubility of 5-Chloro-8-iodoquinoline exhibits a strong dependence on solvent polarity and hydrogen-bonding capacity. The table below summarizes the expected quantitative solubility ranges across different solvent classes.

Solvent ClassRepresentative SolventsAnticipated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL) Strong dipole-dipole interactions; excellent solvation of the polarizable iodine atom without requiring H-bond donors.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL) Inability to disrupt the solid-state crystal lattice or stabilize the asymmetric molecular dipole.
Polar Protic Methanol, WaterLow to Moderate The strong hydrogen-bonding network of the solvent resists disruption by the highly hydrophobic di-halogenated core.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To transition from theoretical prediction to empirical fact, researchers must employ rigorous methodologies. We utilize the Isothermal Shake-Flask Method rather than kinetic dissolution tracking. Halogenated heterocycles often exhibit metastable kinetic solubility states; a 24-hour equilibration ensures the crystal lattice energy is fully overcome, yielding true thermodynamic solubility.

Workflow Step1 1. Solid Dispensing Excess Compound Step2 2. Solvent Addition Add DMSO/DMF Step1->Step2 Step3 3. Equilibration Shake-Flask (24h) Step2->Step3 Step4 4. Phase Separation Centrifuge & Filter Step3->Step4 QC QC Check: Solid presence confirms saturation Step3->QC Step5 5. Quantification HPLC-UV Analysis Step4->Step5

Self-validating shake-flask workflow for determining equilibrium solubility.

Step-by-Step Methodology

1. Calibration Curve Generation (The Baseline of Trust):

  • Prepare a primary stock solution of 5-Chloro-8-iodoquinoline in pure DMSO at 1.0 mg/mL.

  • Perform serial dilutions into the HPLC mobile phase to create a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Causality: Analyzing samples outside the linear dynamic range of the UV detector leads to signal saturation and artificially low solubility calculations. Ensure an

    
    .
    

2. Isothermal Equilibration:

  • Dispense an estimated excess of solid 5-Chloro-8-iodoquinoline (e.g., 100 mg) into a glass vial.

  • Add 1.0 mL of the target solvent (DMSO or DMF).

  • Seal the vial and agitate on an orbital shaker at 300 RPM at a controlled 25.0 ± 0.1 °C for 24 hours.

  • Self-Validation Check: Inspect the vial at 24 hours. If no solid remains, the solution is not saturated. The data point is invalid, and the experiment must be repeated with more solid mass.

3. Phase Separation:

  • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Micro-crystals suspended in the solvent will dissolve in the HPLC mobile phase upon injection, artificially inflating the concentration reading. PTFE is mandatory due to its chemical resistance to aggressive solvents like DMF.

4. Quantification & Analysis:

  • Dilute the filtered supernatant (e.g., 1:100 or 1:1000) using the HPLC mobile phase to ensure the concentration falls within the established calibration curve.

  • Analyze via HPLC-UV (monitoring at the

    
     of the quinoline core, typically around 230-260 nm). Calculate the final thermodynamic solubility by applying the dilution factor to the interpolated concentration.
    

Applications in Drug Discovery and Organic Synthesis

The exceptional solubility of 5-Chloro-8-iodoquinoline in DMSO and DMF directly dictates its utility in downstream applications:

  • Medicinal Chemistry & Biological Assays: For in vitro biological evaluations, stock solutions of halogenated quinolines are universally prepared in DMSO. However, rigorous experimental design dictates that the final DMSO concentration in cellular assays must not exceed 0.5% (v/v) to preclude solvent-induced cytotoxicity and artifactual alterations to cellular membranes[3].

  • Transition-Metal Catalysis: In synthetic workflows, particularly palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions), DMF serves as an optimal solvent medium. It effectively stabilizes both the halogenated quinoline substrate and the active palladium catalytic species[4]. The differential reactivity between the C-I bond (which undergoes rapid oxidative addition) and the C-Cl bond allows chemists to utilize DMF solutions for highly regioselective, sequential functionalization of the quinoline scaffold.

References

1.[1] ChemicalBook. "5-chloro-8-iodoquinoline CAS#: 859958-87-5". URL: 2.[2] ResearchGate. "Is there any relation in chemistry between the molecular symmetry and the molecular polarity ?". URL: 3.[4] Benchchem. "4,7,8-Trichloroquinoline|CAS 17999-80-3". URL: 4.[3] PMC / National Institutes of Health. "Cloxyquin activates hTRESK by allosteric modulation of the selectivity filter". URL:

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-7-iodo-8-quinolinol (Clioquinol)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Safety and Handling of 5-Chloro-7-iodo-8-quinolinol

Section 1: Introduction and Compound Profile

This guide provides a detailed framework for the safe handling, storage, and emergency management of 5-Chloro-7-iodo-8-quinolinol. It is intended for researchers, laboratory personnel, and drug development professionals who work with this compound. By synthesizing data from Safety Data Sheets (SDS), regulatory information, and established laboratory safety principles, this document aims to instill a culture of safety grounded in scientific understanding.

Nomenclature and Identification

5-Chloro-7-iodo-8-quinolinol is a halogenated hydroxyquinoline commonly known by the synonym Clioquinol.[1][2] Historically, it was developed as a topical antiseptic and an oral anti-parasitic agent.[3] In contemporary research, its properties as a metal-chelating agent have garnered interest for potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[3] Given its biological activity and inherent chemical hazards, a thorough understanding of its properties is paramount for safe laboratory use.

Key Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior and inform appropriate handling procedures. Key properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₉H₅ClINO[1]
Molecular Weight 305.50 g/mol
CAS Number 130-26-7
Appearance Light yellow to beige or brown powder/crystal[3][4]
Melting Point 175-183 °C[2]
Solubility Low solubility in water (<0.1 g/100 mL at 20°C). Soluble in dioxane, DMSO, boiling alcohol, and chloroform.[2]
Scientific and Industrial Relevance

Clioquinol serves as a versatile building block in medicinal chemistry and a tool for biological research. It has been used in the analysis of intracellular free zinc ions and exhibits antibiotic and anticancer activity in vitro and in vivo. Its history as a pharmaceutical agent that was withdrawn due to neurotoxicity (subacute myelooptic neuropathy) underscores the critical need for stringent safety protocols during its handling.[3]

Section 2: Comprehensive Hazard Assessment

A foundational element of laboratory safety is a complete understanding of the potential hazards associated with a chemical. Clioquinol is classified as a highly toxic substance, particularly through oral exposure.

GHS Classification and Pictograms

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal standard for hazard communication.

Hazard ClassGHS CategoryPictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral Category 3💀Danger H301: Toxic if swallowed.[1]
Skin Irritation Category 2Warning H315: Causes skin irritation.[3]
Eye Irritation Category 2Warning H319: Causes serious eye irritation.
Skin Sensitization Category 1Warning H317: May cause an allergic skin reaction.[5]
Reproductive Toxicity Category 2⚕️Warning H361: Suspected of damaging fertility or the unborn child.[3]
Detailed Hazard Analysis
  • Acute Oral Toxicity (H301): This is the most severe hazard. Ingestion of small quantities can be toxic.[1] This necessitates strict controls to prevent accidental ingestion, such as prohibiting eating, drinking, or smoking in the laboratory.[5][6]

  • Skin and Eye Irritation (H315, H319): As a powder, the compound can cause significant mechanical and chemical irritation upon contact with eyes.[4] Skin contact can lead to irritation, and prolonged exposure should be avoided.[5]

  • Skin Sensitization (H317): Repeated skin contact may lead to the development of an allergic skin reaction (contact dermatitis) in susceptible individuals.[5] This underscores the importance of consistent and proper glove use.

  • Reproductive Toxicity (H361): The compound is suspected of having adverse effects on fertility or the unborn child.[3] Personnel who are pregnant or planning to become pregnant should be fully informed of these risks and may require additional protective measures or restricted access.

Primary Routes of Exposure and Toxicological Summary

The primary routes of exposure in a laboratory setting are inhalation of the dust, skin contact, eye contact, and accidental ingestion.[4] While comprehensive toxicological data is not fully available for all endpoints, prolonged exposure to iodides, in general, can lead to "iodism," with symptoms including skin rash, running nose, and headache.[1]

Section 3: Risk Mitigation and Safe Handling Protocols

Effective risk management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to minimize exposure.

The Hierarchy of Controls

The most effective safety strategies involve designing out the hazard, while the least effective (though still necessary) rely on individual behavior. This hierarchy should guide all protocol development.

Hierarchy cluster_0 Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
  • Ventilation: Always handle Clioquinol in a well-ventilated area.[1][7]

  • Chemical Fume Hood: For procedures that may generate significant amounts of dust (e.g., weighing, transferring large quantities), a certified chemical fume hood is mandatory.[6] This contains the powder and prevents inhalation.

  • Eyewash and Safety Shower: Facilities must be equipped with an operational eyewash station and safety shower in close proximity to the handling area.[4]

Personal Protective Equipment (PPE) Specification

PPE is the last line of defense and must be used diligently.

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][8] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for tears or holes before use.[1][6] Contaminated gloves should be removed and discarded immediately, followed by hand washing. Double gloving is recommended when handling highly toxic chemicals.[9]

    • Lab Coat: A clean, buttoned lab coat is required to protect skin and clothing.[6]

  • Respiratory Protection: If engineering controls are insufficient or during a major spill cleanup, a respirator with a P2 (or equivalent) particulate filter is necessary. All respirator use must comply with a formal respiratory protection program.

Standard Operating Procedure (SOP) for Weighing and Handling Solid Clioquinol

This protocol is designed to minimize exposure during routine handling of the solid compound.

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, gloves).

    • Ensure the work area (preferably a chemical fume hood or designated ventilated space) is clean and uncluttered.

    • Confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • Handling:

    • Retrieve the container from its designated storage location.[9]

    • Carefully open the container, avoiding any puff of powder.

    • Use a spatula to carefully transfer the desired amount to a tared weigh boat or secondary container. Minimize the drop height to prevent dust generation.

    • Once the desired amount is weighed, securely close the primary container.

  • Post-Handling:

    • Clean the spatula and any contaminated surfaces.

    • Carefully remove gloves and dispose of them in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water.[4][5]

Section 4: Emergency Response and Decontamination

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce harm.

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1] Rinse the mouth with water. Do NOT induce vomiting.[4]

  • If on Skin: Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[4]

  • If in Eyes: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical aid.[4]

Spill Management Workflow

The response to a spill depends on its scale. For any major spill, evacuate the area and contact emergency services.

Spill_Workflow start_end start_end decision decision process process danger danger Start Spill Occurs Assess Assess Spill (Size & Risk) Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area & Alert Authorities IsMajor->Evacuate Yes Secure Secure Area & Don PPE IsMajor->Secure No Contain Contain Spill (Prevent Spread) Secure->Contain Cleanup Clean Up (Dry Method, No Dust) Contain->Cleanup Dispose Package Waste For Disposal Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.[7]

  • Cover the spill with an absorbent material from a chemical spill kit.

  • Carefully sweep or scoop the material into a designated, labeled hazardous waste container. AVOID creating dust by using dry cleanup procedures; do not use air hoses.[5][7]

  • Wipe the area with a damp cloth (if compatible with the surface), and place the cloth in the waste container.

  • Dispose of all contaminated materials as hazardous waste.

Decontamination and Waste Disposal
  • Equipment: All non-disposable equipment used during handling must be thoroughly decontaminated.

  • Waste: All waste containing Clioquinol, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[5][7] Do not dispose of it in the normal trash or pour it down the drain.[1] Containers should be sealed, clearly labeled, and sent to an authorized waste collection point in accordance with all local, state, and federal regulations.[7]

Section 5: Storage and Transport

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

Long-Term Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[1][10]

  • Keep containers tightly sealed to prevent moisture ingress and contamination.[10]

  • The substance should be stored in a locked cabinet or a secured area to restrict access.[5]

  • Store away from incompatible materials, particularly strong oxidants, acids, and bases.[10]

  • Ensure all containers are clearly and accurately labeled.[5]

Intra-laboratory Transport Protocol

When moving the chemical within a facility, place the primary container inside a durable, sealed, and unbreakable secondary container to prevent spills in case the primary container is dropped or broken.[9]

Section 6: Conclusion

5-Chloro-7-iodo-8-quinolinol (Clioquinol) is a valuable compound for research with significant associated hazards, primarily acute oral toxicity and potential reproductive effects. Adherence to the protocols outlined in this guide—grounded in the principles of the Hierarchy of Controls—is essential for mitigating risk. By combining robust engineering controls, meticulous administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can handle this compound with the high degree of care it requires, ensuring a safe and productive laboratory environment.

Section 7: References

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  • QUINOLINE YELLOW (C.I.NO.47000) (FOR MICROSCOPY) - Safety Data Sheet. lobachemie.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqpJcWxw1SzdVso35_k9LcIofN86HCZ47rOMoEPSKIBRt9a3lnYbcJHfvtw7lUutYlJqUV6WmRc2dQVkgKoRQAInwNv-HDLAkrbWQF3UNCcP54tgNeSTeAsxuS0TWq0RBbzIDaZzDNQGpcAwAWd-0P40lmeHdSvaiYvRZrAx3OEVP2r0GxQT0=]

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Sources

A Technical Guide to the Synthesis and Characterization of Halogenated Quinolines: Focus on 5-Chloro-8-iodoquinoline and Its Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its "privileged" structural attributes that facilitate a wide range of biological and chemical activities.[1] Halogenation of the quinoline ring system is a critical strategy for modulating these properties, enhancing lipophilicity, and introducing specific electronic effects that can fine-tune a molecule's therapeutic or material function. This guide addresses the specific topic of 5-Chloro-8-iodoquinoline.

A comprehensive review of scientific literature and chemical databases reveals that 5-Chloro-8-iodoquinoline is not a commonly cataloged or commercially available compound. Specific physical constants, such as melting point and detailed spectral characteristics, are not readily reported. This suggests it is either a novel compound or one that is rarely synthesized.

However, the principles of its synthesis can be confidently extrapolated from established methods for related haloquinolines.[2] This guide will, therefore, provide a scientifically grounded, hypothetical pathway for the synthesis of 5-Chloro-8-iodoquinoline. To provide researchers with actionable, verifiable data, we will then present an in-depth analysis of two closely related, well-characterized, and commercially available compounds: 5-Chloro-8-hydroxyquinoline and 5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol) . By understanding the synthesis and properties of these analogs, researchers can establish a robust foundation for the potential synthesis and characterization of 5-Chloro-8-iodoquinoline.

Part 1: Hypothetical Synthesis of 5-Chloro-8-iodoquinoline

The synthesis of di-halogenated quinolines where the halogens are different requires a strategic, stepwise approach. Based on established electrophilic substitution reactions on the quinoline ring, a plausible route would involve the sequential halogenation of a suitable quinoline precursor.[2]

Expert Rationale: Electrophilic substitution on the quinoline ring under strongly acidic conditions (involving the quinolinium cation) preferentially occurs on the benzene ring, primarily at the 5- and 8-positions.[2] The synthesis strategy, therefore, hinges on introducing the two different halogens in separate, controlled steps. A logical approach would be to start with a monosubstituted quinoline.

Proposed Synthetic Workflow

A viable pathway could begin with the chlorination of 8-aminoquinoline, followed by a Sandmeyer reaction to introduce the iodo group.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction (Iodination) start 8-Aminoquinoline step1 Chlorination (e.g., N-Chlorosuccinimide) start->step1 product1 5-Chloro-8-aminoquinoline step1->product1 step2 Diazotization (NaNO2, aq. H2SO4, 0-5°C) product1->step2 product2 5-Chloroquinoline-8-diazonium Salt (Intermediate) step2->product2 step3 Iodination (Potassium Iodide) product2->step3 final_product 5-Chloro-8-iodoquinoline step3->final_product

Figure 1: Proposed workflow for the synthesis of 5-Chloro-8-iodoquinoline.

Part 2: Technical Data of Key Analogs

For practical research and development, understanding the properties of well-documented analogs is essential. The following sections detail the physical, chemical, and safety data for 5-Chloro-8-hydroxyquinoline and 5-Chloro-8-hydroxy-7-iodoquinoline.

5-Chloro-8-hydroxyquinoline

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] It possesses potent antifungal and antimicrobial properties.[3]

PropertyValueSource(s)
Synonyms Cloxyquin, 5-Chloro-8-quinolinol, 5-Chlorooxine[2][5]
CAS Number 130-16-5[2][6]
Molecular Formula C₉H₆ClNO[2][6]
Molecular Weight 179.60 g/mol [2][6][7]
Physical Appearance Beige crystalline solid; White to light yellow/green/grey powder[2][5][8]
Melting Point 122 - 127 °C[2][5]
Solubility Slightly soluble in water; Soluble in ethanol, methanol, chloroform[3]
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol)

Clioquinol is a well-known antimicrobial and antifungal agent.[9] It has been investigated for its metal-chelating properties, with potential applications in treating neurodegenerative diseases like Alzheimer's.[9]

PropertyValueSource(s)
Synonyms Clioquinol, Iodochlorhydroxyquin, 5-Chloro-7-iodo-8-quinolinol[9][10]
CAS Number 130-26-7[10][11]
Molecular Formula C₉H₅ClINO[10]
Molecular Weight 305.50 g/mol [9][10]
Physical Appearance Yellowish-white to brownish-yellow powder; Light yellow to brown/dark green powder/crystal[9][11][12]
Melting Point Decomposes at 178-179 °C; Melting point range 175-183 °C[9][11]
Solubility Low solubility in water; Soluble in dioxane[10][13]

Part 3: Experimental Protocols and Methodologies

A self-validating protocol is crucial for reproducible research. The following is a detailed methodology for the synthesis of 5-Chloro-8-hydroxyquinoline, adapted from established literature. This protocol serves as a foundational technique for researchers working with substituted quinolines.

Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline via Skraup-type Reaction

This procedure is based on the cyclization reaction between 2-Amino-4-chlorophenol and an α,β-unsaturated aldehyde precursor, a variation of the Skraup synthesis.[3][4]

Expert Rationale: The Skraup synthesis is a classic and robust method for creating the quinoline ring system. Using a substituted aniline (2-Amino-4-chlorophenol) directly incorporates the desired chloro- and hydroxyl- groups onto the final quinoline backbone. Acrolein diethyl acetal is used as a safer, more stable precursor to acrolein, which is generated in situ under acidic conditions.

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up & Extraction cluster_3 Purification A Combine 2-Amino-4-chlorophenol and 1N HCl in a round-bottom flask. B Add Acrolein diethyl acetal to the reaction mixture. A->B C Reflux the solution at 111°C for 24 hours. D Cool to room temperature. Neutralize to pH 7-8 with solid Na2CO3. E Extract product with dichloromethane (3x). D->E F Combine organic layers and dry over anhydrous Na2SO4. E->F G Evaporate solvent under reduced pressure. H Purify crude product via column chromatography. G->H I Obtain pure 5-Chloro-8-hydroxyquinoline H->I

Figure 2: Experimental workflow for the synthesis of 5-Chloro-8-hydroxyquinoline.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing 2-Amino-4-chlorophenol (~1 mmol), add 1N HCl solution (82.5 mL).[3]

  • Addition of Reagents: Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[3]

  • Cyclization: Heat the resulting solution to reflux at 111°C and maintain for 24 hours.[3]

  • Neutralization: Upon completion, cool the mixture to room temperature. Carefully neutralize the solution to a pH of 7-8 by adding solid sodium carbonate (Na₂CO₃) in portions.[3]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[3]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Purification: Remove the solvent by evaporation under reduced pressure. Purify the resulting crude residue by column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and cyclohexane) to afford the pure 5-chloro-8-hydroxyquinoline.[3]

Self-Validation and Characterization: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • Melting Point Analysis: Compare the observed melting point to the literature value (122-127 °C). A sharp melting range indicates high purity.

  • Spectroscopy (NMR, IR, MS): To confirm the chemical structure. ¹H and ¹³C NMR will verify the arrangement of protons and carbons, IR will confirm functional groups, and Mass Spectrometry will confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.[8]

Conclusion

While direct experimental data for 5-Chloro-8-iodoquinoline is not prevalent in existing literature, a robust understanding of quinoline chemistry allows for the confident design of a synthetic strategy. This guide provides a plausible, expert-derived pathway for its synthesis and characterization. Furthermore, by presenting a comprehensive, data-rich overview of the closely related and well-documented analogs, 5-Chloro-8-hydroxyquinoline and 5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol), this document equips researchers with the necessary context, comparative data, and validated experimental protocols to confidently explore this area of halogenated quinoline chemistry.

References

  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data. (n.d.). Alchemist-chem.com. Retrieved February 27, 2026, from [Link]

  • Clioquinol. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Ahmad, Y., et al. (1962). The 5- and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research.
  • Iodochlorhydroxyquin. (n.d.). DrugBank. Retrieved February 27, 2026, from [Link]

  • Structure of 5-chloro-7-iodo-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 5-chloro-8-hydroxyquinoline 5-chloro-8-quinolinol. (2024, January 31). BDMAEE. Retrieved February 27, 2026, from [Link]

  • 5-Chloro-8-hydroxyquinoline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 5-Chloro-8-hydroxy-7-iodoquinoline. (n.d.). ChemBK. Retrieved February 27, 2026, from [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (2012). Google Patents.
  • A kind of preparation method of 5- chloro-8-hydroxyquinolines. (2018). Google Patents.

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Introduction: Unlocking Synthetic Versatility with 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-8-iodoquinoline as a Halogenated Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of innovation, particularly in the realms of pharmaceutical discovery and materials science. Among these, 5-Chloro-8-iodoquinoline emerges as a building block of significant potential, offering two distinct and orthogonally reactive halogen atoms on a quinoline core. This differential reactivity between the chloro and iodo substituents provides a powerful handle for sequential, site-selective functionalization, enabling the construction of complex molecular architectures with a high degree of precision.

This guide provides a comprehensive overview of 5-chloro-8-iodoquinoline, from its synthesis and physicochemical properties to its strategic application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles that govern its selective reactivity and provide field-proven insights and exemplar protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic advantages of this versatile heterocyclic building block.

Physicochemical and Spectroscopic Data

While extensive experimental data for 5-chloro-8-iodoquinoline is not broadly published, its properties can be extrapolated from its structure and comparison to related quinoline derivatives.

PropertyValueSource
Molecular Formula C₉H₅ClINN/A
Molecular Weight 290.50 g/mol N/A
Appearance Expected to be a crystalline solid, likely pale yellow to brownAnalogy
Solubility Expected to be soluble in common organic solvents like dioxane, THF, and tolueneAnalogy
¹H NMR Spectral data would show characteristic aromatic proton signals for the quinoline core, with shifts influenced by the electron-withdrawing effects of the halogen substituents.[1][2][3]
¹³C NMR The spectrum would reveal nine distinct carbon signals, with the carbons bearing the halogen atoms showing characteristic shifts.[1][2][3]
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom.[1]
Infrared (IR) Spec. The IR spectrum would display characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring.[1]

Synthesis of 5-Chloro-8-iodoquinoline: A Plausible Synthetic Pathway

A practical synthesis of 5-chloro-8-iodoquinoline can be envisioned as a two-step process starting from quinoline, leveraging established methods for the halogenation of the quinoline ring.

Step 1: Iodination of Quinoline to 8-Iodoquinoline

The direct iodination of quinoline at the 8-position can be achieved under acidic conditions. A literature procedure describes the reaction of quinoline with iodine in the presence of silver sulfate and sulfuric acid at elevated temperatures to yield a mixture of 5-iodoquinoline and 8-iodoquinoline.[4] The desired 8-iodoquinoline can then be isolated via standard chromatographic techniques.

Step 2: Chlorination of 8-Iodoquinoline to 5-Chloro-8-iodoquinoline

Subsequent chlorination of 8-iodoquinoline at the 5-position would yield the target compound. Electrophilic chlorination of quinolines in strongly acidic media is known to favor substitution at the 5- and 8-positions.[4] By starting with 8-iodoquinoline, the 5-position is activated for chlorination.

Reactivity and Synthetic Applications: The Power of Orthogonal Halogen Reactivity

The synthetic utility of 5-chloro-8-iodoquinoline lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine bond.[5] This reactivity difference allows for the selective functionalization of the 8-position while leaving the 5-chloro substituent intact for subsequent transformations.

Workflow for Selective Cross-Coupling Reactions

The general workflow for the selective functionalization of 5-chloro-8-iodoquinoline involves a palladium-catalyzed cross-coupling reaction at the 8-position, followed by purification of the 5-chloro-8-substituted quinoline intermediate. This intermediate can then be subjected to a second cross-coupling reaction at the 5-position, typically under more forcing conditions, to afford the di-substituted product.

G cluster_0 Selective Functionalization at C8 cluster_1 Functionalization at C5 5-Chloro-8-iodoquinoline 5-Chloro-8-iodoquinoline Intermediate 5-Chloro-8-substituted-quinoline 5-Chloro-8-iodoquinoline->Intermediate Suzuki, Sonogashira, or Buchwald-Hartwig Amination Coupling_Partner_1 Coupling Partner 1 (e.g., Boronic Acid, Alkyne, Amine) Coupling_Partner_1->Intermediate Pd_Catalyst_1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Pd_Catalyst_1->Intermediate Final_Product 5,8-Disubstituted-quinoline Intermediate->Final_Product Second Cross-Coupling Coupling_Partner_2 Coupling Partner 2 Coupling_Partner_2->Final_Product Pd_Catalyst_2 Pd Catalyst (more forcing conditions) Pd_Catalyst_2->Final_Product

Sequential functionalization of 5-chloro-8-iodoquinoline.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] In the case of 5-chloro-8-iodoquinoline, this reaction can be performed selectively at the 8-position.

Suzuki_Miyaura Reactants 5-Chloro-8-iodoquinoline + R-B(OH)₂ Oxidative_Addition Oxidative Addition (Selective at C-I bond) Reactants->Oxidative_Addition Catalyst_System Pd(0) Catalyst Ligand Base Catalyst_System->Oxidative_Addition Pd_Intermediate_1 [5-Cl-Quinolyl-8]-Pd(II)-I Oxidative_Addition->Pd_Intermediate_1 Transmetalation Transmetalation Pd_Intermediate_1->Transmetalation Pd_Intermediate_2 [5-Cl-Quinolyl-8]-Pd(II)-R Transmetalation->Pd_Intermediate_2 Reductive_Elimination Reductive Elimination Pd_Intermediate_2->Reductive_Elimination Product 5-Chloro-8-aryl/vinyl-quinoline Reductive_Elimination->Product Pd_0_Regen Pd(0) Regeneration Reductive_Elimination->Pd_0_Regen Pd_0_Regen->Oxidative_Addition

Catalytic cycle for the Suzuki-Miyaura coupling.

Exemplar Protocol for Selective Suzuki-Miyaura Coupling:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-chloro-8-iodoquinoline (1.0 equiv.), the aryl or vinyl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-8-aryl/vinyl-quinoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction provides a direct route to introducing alkynyl functionalities at the 8-position of the quinoline core.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd 5-Chloro-8-iodoquinoline Pd(II)_Aryl Ar-Pd(II)-I(L₂) OxAdd->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Pd(II)_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd(II)_Alkyne RedElim Reductive Elimination Pd(II)_Alkyne->RedElim RedElim->Pd(0) Product 5-Chloro-8-alkynyl-quinoline RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu(I)X Cu(I) Iodide Cu(I)X->Cu_Acetylide Cu_Acetylide->Transmetalation

Catalytic cycles for the Sonogashira coupling.

Exemplar Protocol for Selective Sonogashira Coupling:

  • To a dry Schlenk tube under an inert atmosphere, add 5-chloro-8-iodoquinoline (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).

  • Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-chloro-8-alkynyl-quinoline product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10] The selective amination of 5-chloro-8-iodoquinoline at the 8-position is highly feasible due to the greater reactivity of the C-I bond.[5]

Buchwald_Hartwig Reactants 5-Chloro-8-iodoquinoline + R¹R²NH Oxidative_Addition Oxidative Addition (Selective at C-I bond) Reactants->Oxidative_Addition Catalyst_System Pd(0) Catalyst Ligand (e.g., BINAP) Base (e.g., NaOtBu) Catalyst_System->Oxidative_Addition Pd_Intermediate_1 [5-Cl-Quinolyl-8]-Pd(II)-I Oxidative_Addition->Pd_Intermediate_1 Amine_Coordination Amine Coordination & Deprotonation Pd_Intermediate_1->Amine_Coordination Pd_Amido_Complex [5-Cl-Quinolyl-8]-Pd(II)-NR¹R² Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Product 5-Chloro-8-(N-R¹R²)-quinoline Reductive_Elimination->Product Pd_0_Regen Pd(0) Regeneration Reductive_Elimination->Pd_0_Regen Pd_0_Regen->Oxidative_Addition

Catalytic cycle for the Buchwald-Hartwig amination.

Exemplar Protocol for Selective Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.).

  • Add 5-chloro-8-iodoquinoline (1.0 equiv.) and the primary or secondary amine (1.2 equiv.).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel or celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-chloro-8-amino-quinoline derivative.

Applications in Drug Discovery and Materials Science

The 5-chloro-8-substituted quinoline scaffold, readily accessible from 5-chloro-8-iodoquinoline, is a valuable platform for the synthesis of novel compounds with potential biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[11] The ability to introduce diverse functionalities at the 8-position, while retaining the chloro substituent for further elaboration, makes 5-chloro-8-iodoquinoline a strategic building block in the design of new therapeutic agents.

In materials science, the rigid, planar structure of the quinoline core, combined with the potential for introducing electronically diverse substituents, makes these compounds attractive for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.[11]

Safety and Handling

As with all halogenated heterocyclic compounds, 5-chloro-8-iodoquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Inhalation: Avoid inhaling dust or vapors.[12][13]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly sealed.[12][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-8-iodoquinoline represents a highly valuable, albeit underutilized, building block for synthetic chemistry. Its key attribute—the differential reactivity of its two halogen substituents—provides a clear strategic advantage for the regioselective, sequential synthesis of complex, multi-substituted quinoline derivatives. By leveraging well-established palladium-catalyzed cross-coupling methodologies, chemists can unlock the full potential of this versatile scaffold for applications in drug discovery, materials science, and beyond. This guide has provided the foundational knowledge and exemplar protocols to encourage the broader adoption and exploration of 5-chloro-8-iodoquinoline in innovative synthetic endeavors.

References

  • Vertex AI Search. (2024).
  • PJSIR. (n.d.). The 5- and 8-iodination of quinoline and some of its derivatives. [Link]

  • ChemBK. (n.d.). 5-Chloro-7-iodo-8-hydroxyquinoline. [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d).... [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5,7-Dichloro-8-hydroxyquinoline. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BDMAEE. (2024). 5-chloro-8-hydroxyquinoline 5-chloro-8-quinolinol. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Shreeji Industries. (n.d.). 5-Chloro-8-Hydroxyquinoline Manufacturer. [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • University of Oxford Department of Chemistry. (2024). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • SciSpace. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • SpringerLink. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]

Sources

Pharmacophore Elucidation of the 5-Chloro-8-Iodoquinoline Scaffold: Halogen Bonding & Steric Exploitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the pharmacophore modeling strategies for the 5-chloro-8-iodoquinoline scaffold.[1] Unlike its ubiquitous cousin Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this specific scaffold lacks the C8-hydroxyl group, eliminating traditional bidentate metal chelation (N, O) as a primary mechanism. Instead, the pharmacodynamic value of this core lies in the 8-position Iodine , which serves as a potent Halogen Bond (XB) donor, and the 5-position Chlorine , which modulates lipophilicity and metabolic stability. This guide provides a validated computational workflow to exploit these features for high-affinity target binding, specifically in kinase inhibition and antimicrobial applications.[1]

Part 1: Structural & Electronic Basis[1]

Scaffold Disambiguation & Properties

It is critical to distinguish the target scaffold from related hydroxyquinolines.[1]

  • Target Scaffold: 5-chloro-8-iodoquinoline (No C8-OH).[1]

  • Key Feature: The C8-Iodine is in the peri-position relative to the quinoline nitrogen (N1).[1]

  • Electronic Consequence: The proximity of the Iodine (large Van der Waals radius ~1.98 Å) to the Nitrogen lone pair creates significant steric strain and electrostatic repulsion.[1] However, it also pre-organizes the Iodine’s sigma-hole (a region of positive electrostatic potential) opposite the C-I bond, making it an exceptional acceptor for backbone carbonyls in protein pockets.

The "Hidden" Pharmacophore: Halogen Bonding

Standard pharmacophore generation often treats halogens merely as "Hydrophobic" (Hyd) features.[1] For 5-chloro-8-iodoquinoline, this is insufficient.[1]

  • The 5-Cl: Acts as a classic Hydrophobic/Steric fill.[1] It occupies lipophilic pockets and blocks metabolic oxidation at the vulnerable C5 position.[1]

  • The 8-I: Must be modeled as a Halogen Bond Donor (XB) . The interaction energy of C-I···O=C can approach 5–7 kcal/mol, comparable to a hydrogen bond but with stricter linearity (160°–180°).[1]

Part 2: Computational Workflow (Protocol)

Ligand Preparation & Conformational Analysis

Objective: Generate bioactive conformers that account for the N1···I8 peri-interaction.

  • Protonation State: At physiological pH (7.4), the quinoline nitrogen (pKa ~4.[1]9) is largely unprotonated.[1] Generate the neutral species.

  • QM Optimization: Use DFT (B3LYP/6-31G* with LANL2DZ basis set for Iodine) to optimize the geometry. Molecular mechanics (MMFF94) often underestimate the C-I bond length and the anisotropic charge distribution on Iodine.[1]

  • Sigma-Hole Calculation: Calculate the Electrostatic Potential (ESP) map. Locate the maximum positive potential (

    
    ) on the Iodine tip. This vector defines the directionality of the pharmacophore feature.[1]
    
Pharmacophore Feature Definition

Do not rely on auto-generation.[1] Manually define the features based on the QM insight:

Feature IDTypeChemical MoietyGeometric Constraint
F1 Ring Aromatic (RA) Quinoline SystemVector perpendicular to ring plane.[1]
F2 Hydrophobic (Hyd) 5-ChlorineSphere radius 1.8 Å centered on Cl.[1]
F3 H-Bond Acceptor (HBA) Quinoline Nitrogen (N1)Vector aligned with lone pair (in-plane).[1]
F4 Halogen Bond Donor (XB) 8-IodineCritical: Vector aligned with C-I bond axis, projecting outward.[1]
Workflow Diagram

The following Graphviz diagram illustrates the step-by-step computational pipeline for deriving this model.

PharmacophoreWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Model Generation cluster_2 Phase III: Validation L_Prep Ligand Construction (5-chloro-8-iodoquinoline) QM_Opt DFT Optimization (B3LYP/LANL2DZ) Define Sigma Hole L_Prep->QM_Opt Geometry Feat_Map Feature Mapping (Manual XB Definition) QM_Opt->Feat_Map ESP Map Align Structural Alignment (Galileo/Flexible) Feat_Map->Align Hypo_Gen Hypothesis Generation (3D-QSAR/Common Feature) Align->Hypo_Gen Decoy Decoy Set Generation (DUD-E / ZINC) Hypo_Gen->Decoy Test Model ROC ROC Curve Analysis (AUC > 0.7) Decoy->ROC Screen Virtual Screening ROC->Screen Validated

Caption: Figure 1. End-to-end computational workflow for 5-chloro-8-iodoquinoline pharmacophore generation, emphasizing QM-derived halogen bond definitions.

Part 3: Interaction Map & Mechanistic Logic

The Binding Mode Hypothesis

In kinase targets (e.g., EGFR or specific Ser/Thr kinases), the 5-chloro-8-iodoquinoline scaffold often mimics the adenine ring but with enhanced specificity due to the Iodine.

  • Hinge Region Interaction: The Quinoline Nitrogen (N1) accepts a H-bond from the backbone NH (e.g., Met793 in EGFR).

  • Gatekeeper Interaction: The 5-Chlorine sits in the hydrophobic pocket near the gatekeeper residue (often Thr or Met), displacing water and increasing entropy.

  • Catalytic Spine Interaction: The 8-Iodine projects into the catalytic spine, forming a halogen bond with a backbone Carbonyl (C=O) or the side chain of a conserved Aspartate.

Interaction Diagram

This diagram visualizes the spatial arrangement of the scaffold within a theoretical binding pocket.[1]

InteractionMap Scaffold 5-Chloro-8-Iodoquinoline Core N1 N1 (Acceptor) Scaffold->N1 Cl5 Cl5 (Hydrophobic) Scaffold->Cl5 I8 I8 (XB Donor) Scaffold->I8 Backbone_NH Backbone NH (Hinge Region) N1->Backbone_NH H-Bond (2.8 Å) Hydro_Pocket Hydrophobic Pocket (Gatekeeper) Cl5->Hydro_Pocket VdW Contact Backbone_CO Backbone C=O (Catalytic Loop) I8->Backbone_CO Halogen Bond (175°, 3.0 Å)

Caption: Figure 2. Pharmacophore interaction map showing the critical Halogen Bond (XB) between the 8-Iodine and a receptor carbonyl, distinct from standard H-bonding.

Part 4: Experimental Validation & Synthesis

To validate the computational model, the scaffold must be synthesized and tested.[1] The presence of the Iodine at position 8 makes standard Skraup synthesis difficult; a Sandmeyer approach is preferred.[1]

Synthetic Protocol (Self-Validating)
  • Starting Material: 5-chloro-8-aminoquinoline.[1]

  • Diazotization: Dissolve amine in

    
    /
    
    
    
    . Cool to 0°C. Add
    
    
    dropwise.[1] Checkpoint: Solution must turn clear/yellow; evolution of
    
    
    gas confirms diazonium formation.[1]
  • Iodination: Add cold KI solution slowly. The Sandmeyer reaction replaces the diazonium group with Iodine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc). Validation: 1H-NMR must show loss of amine protons and a downfield shift of the H7 proton due to the Iodine anisotropy.[1]

Biological Assay Validation

Screen the synthesized compound against a panel of kinases or microbial strains (S. aureus).[1]

  • Success Metric: If the

    
     improves >10-fold compared to the 8-bromo analog, the Halogen Bond  hypothesis is validated (Iodine forms stronger XBs than Bromine).
    
  • Negative Control: Test 5-chloro-quinoline (no Iodine). Loss of activity confirms the essentiality of the 8-position feature.[1]

Part 5: References

  • Pharmacophore Modeling of Quinoline Derivatives (EGFR Inhibitors)

    • Source: ResearchGate / Vertex AI Search[1]

    • Context: Methodologies for quinoline scaffold alignment and kinase hinge binding.[1]

  • Halogen Bonding in Biological Systems

    • Source: ACS Publications (Organometallics)[1]

    • Context: Detailed analysis of Iodine as a structure-directing agent and its electronic properties in 8-hydroxyquinoline derivatives (analogous electronic effects).

    • [1]

  • Clioquinol vs. Cloxyquin Structural Properties

    • Source: NIH / PubChem[1]

    • Context: Structural data distinguishing the 8-hydroxy variants from the core halo-quinoline scaffold.[1]

  • Antimicrobial Activity of Halogenated Quinolines

    • Source: MDPI / PMC[1]

    • Context: Biological data supporting the lipophilic and electronic requirements for membrane penetration and target binding of 5-chloro-substituted quinolines.[1]

  • Synthesis and Reactivity of 8-Iodoquinolines

    • Source: ChemicalBook / Acta Crystallographica[1]

    • Context: Synthetic pathways and crystal structure analysis showing the peri-interaction in 8-substituted quinolines.[1]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Alkynylation of the Quinoline Scaffold

The quinoline motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1] The targeted functionalization of this heterocyclic system is therefore of paramount importance in the discovery of new drug candidates. Among the various C-C bond-forming reactions, the Sonogashira coupling stands out as a powerful and versatile tool for the introduction of alkyne moieties onto aromatic and heteroaromatic rings.[2][3] This reaction, catalyzed by palladium and copper complexes, proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for the late-stage modification of complex molecules.[2][4]

This application note provides a comprehensive guide to the Sonogashira coupling of 5-chloro-8-iodoquinoline, a key intermediate in the synthesis of bioactive compounds. The inherent reactivity difference between the iodo and chloro substituents on the quinoline ring allows for a highly regioselective reaction, a crucial aspect for the controlled synthesis of desired isomers. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols for both standard and copper-free conditions, and discuss key optimization parameters to ensure successful and reproducible outcomes.

The Principle of Regioselectivity in the Sonogashira Coupling of 5-Chloro-8-iodoquinoline

The Sonogashira coupling of a dihalogenated substrate like 5-chloro-8-iodoquinoline with a terminal alkyne proceeds with a high degree of regioselectivity. The reaction occurs preferentially at the carbon-iodine bond over the carbon-chlorine bond. This selectivity is governed by the relative bond strengths and the mechanism of the palladium-catalyzed cross-coupling reaction. The C-I bond is weaker and therefore more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[5]

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Mechanistic Insight: The Palladium and Copper Catalytic Cycles

The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II)-aryl intermediate. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne moiety to the palladium center. The final step is the reductive elimination of the desired alkynylated product, which regenerates the active Pd(0) catalyst, thus completing the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR Base, R-C≡C-H Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)I Transmetalation Ar-I 5-Chloro-8-iodoquinoline Ar-I->Ar-Pd(II)-I(L2) R-C≡C-H Terminal Alkyne R-C≡C-H->Cu(I)-C≡CR Base-H+ Base-H+

Figure 1: Simplified mechanism of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific alkyne used and the desired scale of the reaction.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a robust and generally applicable method for the Sonogashira coupling of 5-chloro-8-iodoquinoline.

Materials and Reagents:

  • 5-Chloro-8-iodoquinoline

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-chloro-8-iodoquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF or DMF (to make a 0.1-0.2 M solution with respect to the quinoline).

  • Add anhydrous triethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.
Copper Co-catalyst CuI (4-10 mol%)Facilitates the formation of the copper acetylide, increasing the reaction rate.[2]
Base Triethylamine (2-3 equiv.)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF or DMFAnhydrous and deoxygenated solvents are crucial to prevent side reactions and catalyst deactivation.
Temperature Room temp. to 60 °CThe high reactivity of the aryl iodide often allows for mild reaction temperatures.[2]
Protocol 2: Copper-Free Sonogashira Coupling

The elimination of the copper co-catalyst can be advantageous in certain cases, particularly for the synthesis of compounds intended for biological applications where copper contamination is a concern. Copper-free protocols often require a stronger base and may proceed at a slower rate.

Materials and Reagents:

  • 5-Chloro-8-iodoquinoline

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand

  • A strong amine base such as diisopropylamine (i-Pr₂NH) or pyrrolidine

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-chloro-8-iodoquinoline (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent.

  • Add the strong amine base (3.0-5.0 equiv.).

  • Add the terminal alkyne (1.2-2.0 equiv.) dropwise.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)A pre-formed Pd(0) catalyst that does not require in situ reduction.
Base Diisopropylamine or Pyrrolidine (3-5 equiv.)A stronger base is typically required to facilitate the reaction in the absence of copper.
Solvent THF, DMF, AcetonitrileChoice of solvent can influence reaction rate and solubility of reagents.
Temperature Room temp. to 80 °CHigher temperatures may be needed to achieve reasonable reaction times compared to the copper-catalyzed method.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous and deoxygenated. The quality of the catalyst is critical. An increase in catalyst loading or reaction temperature may improve the yield.

  • Formation of Homocoupled Alkyne (Glaser Coupling): This side product is more common in copper-catalyzed reactions and can be minimized by ensuring strictly anaerobic conditions. Switching to a copper-free protocol is an effective solution.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time, temperature, or the equivalents of the alkyne and base.

Applications in Drug Discovery

The alkynylated 5-chloro-8-hydroxyquinoline derivatives synthesized via the Sonogashira coupling are valuable building blocks for the generation of compound libraries for high-throughput screening. The alkyne handle can be further elaborated through various chemical transformations, such as "click" chemistry (cycloaddition reactions), to rapidly access a diverse range of molecular architectures. This enables the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. For instance, derivatives of 8-hydroxyquinoline have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7]

workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add 5-chloro-8-iodoquinoline, Pd catalyst, and CuI (if applicable) to a dry Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent and base B->C D Add terminal alkyne C->D E Stir at specified temperature D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction and perform aqueous work-up F->G H Dry organic layer and concentrate G->H I Purify by flash column chromatography H->I

Figure 2: General experimental workflow for the Sonogashira coupling of 5-chloro-8-iodoquinoline.

Conclusion

The Sonogashira coupling of 5-chloro-8-iodoquinoline is a highly efficient and regioselective method for the synthesis of 8-alkynyl-5-chloroquinoline derivatives. The predictable outcome of this reaction, favoring substitution at the iodo-position, makes it a valuable tool for medicinal chemists and drug discovery scientists. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in the provided protocols, researchers can reliably access these important synthetic intermediates for the development of novel therapeutic agents.

References

  • Langer, P., et al. (2014). Regioselective Sonogashira reactions of 4-chloro-3-iodo-2-methylquinoline. Synlett, 25(10), 1383-1386.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Liang, Y., et al. (2006). A general and efficient copper-free Sonogashira coupling of aryl iodides with terminal alkynes. The Journal of Organic Chemistry, 71(1), 379-381.
  • Al-Zoubi, R. M., & Al-Masri, M. R. (2017). Recent advances in the Sonogashira reaction. Current Organic Synthesis, 14(3), 346-364.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Eckhardt, M., & Fu, G. C. (2003). The first applications of carbene ligands in cross-couplings of alkyl electrophiles: Sonogashira reactions of unactivated alkyl bromides and iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Saadeh, H. A., et al. (2020). 8-Hydroxyquinoline derivatives: A patent review (2010-2019).
  • Kaur, R., et al. (2016). 8-Hydroxyquinolines in treatment of Alzheimer's disease. Current Topics in Medicinal Chemistry, 16(15), 1666-1683.
  • Ding, W. Q. (2006). Clioquinol and other metal chelators in the treatment of cancer. Mini-Reviews in Medicinal Chemistry, 6(11), 1289-1293.
  • Comins, D. L., & Nolan, J. M. (2005). Regioselective lithium–halogen exchange and palladium-catalyzed cross-coupling reactions of 2,4-dihaloquinolines. Tetrahedron Letters, 46(39), 6697-6699.
  • Reddy, E. A., et al. (2009). A two step synthesis of 2-alkynyl-4-arylquinolines has been accomplished via Pd/C-mediated regioselective C-2 alkynylation of 2,4-dichloroquinoline in water followed by Suzuki coupling at C-4 of the resulting 4-chloro derivative. Beilstein Journal of Organic Chemistry, 5, 29.
  • Friesen, R. W., & Trimble, L. A. (1998). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. The Journal of Organic Chemistry, 63(23), 8344-8347.
  • Gupta, A., et al. (2021). 8-Hydroxyquinoline: A promising scaffold for the development of anticancer agents. European Journal of Medicinal Chemistry, 213, 113175.

Sources

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemoselective Buchwald-Hartwig amination of 5-chloro-8-iodoquinoline. This document offers a detailed protocol, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis of 5-chloro-8-aminoquinolines, which are valuable intermediates in pharmaceutical and materials science research.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners have made it an indispensable tool, largely supplanting harsher, more traditional methods.[1]

The subject of this guide, 5-chloro-8-iodoquinoline, presents a unique challenge and opportunity: the presence of two distinct halogen atoms on the quinoline scaffold. The inherent difference in the reactivity of the C-I and C-Cl bonds allows for a chemoselective amination. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl.[3] This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being significantly weaker and thus more susceptible to oxidative addition to the Pd(0) catalyst.[4] By carefully selecting the reaction conditions, one can selectively displace the iodo group, leaving the chloro group intact for subsequent functionalization.

This guide will provide a robust protocol for achieving this selective transformation, underpinned by a thorough understanding of the reaction mechanism and key experimental parameters.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting potential issues. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with a low-valent Pd(0) species, which undergoes oxidative addition to the aryl halide. In the case of 5-chloro-8-iodoquinoline, the palladium catalyst will preferentially react with the more labile carbon-iodine bond to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form an amido-palladium(II) complex. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions.[6]

  • Reductive Elimination: The final step is reductive elimination from the amido-palladium(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

An unproductive side reaction that can occur is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of a suitable ligand is paramount in preventing such side reactions and promoting the desired reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH Amido Amido-Pd(II) Complex AmineCoord->Amido Base, -HBase+ Amido->Pd0 Reductive Elimination Product 5-Chloro-8-aminoquinoline Amido->Product HBase Protonated Base Amido->HBase ArI 5-Chloro-8-iodoquinoline ArI->Pd0 Amine Amine (R2NH) Amine->OxAdd Base Base Base->AmineCoord caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the chemoselective Buchwald-Hartwig amination of 5-chloro-8-iodoquinoline. Optimization of reaction parameters such as ligand, base, solvent, temperature, and reaction time may be necessary for specific amine substrates.

Reagents and Materials
Reagent/MaterialPurposeKey Considerations
5-Chloro-8-iodoquinolineStarting MaterialEnsure high purity.
Amine (Primary or Secondary)NucleophileUse 1.2-1.5 equivalents.
Palladium Pre-catalystCatalyst Sourcee.g., Pd₂(dba)₃, Pd(OAc)₂. Pre-catalysts are often more air-stable.
Phosphine LigandStabilizes Catalyste.g., XPhos, RuPhos, BINAP. The choice is critical for success.[6]
BaseDeprotonatione.g., NaOtBu, K₃PO₄, Cs₂CO₃. Base strength can influence reaction rate and side reactions.[3]
Anhydrous SolventReaction MediumToluene, dioxane, or THF are commonly used.[7] Ensure solvents are rigorously dried and degassed.
Schlenk tube or similarReaction VesselAllows for maintaining an inert atmosphere.
Inert AtmospherePrevents Catalyst DeactivationNitrogen or Argon.
Reaction Setup and Execution

Experimental_Workflow start Start reagents Weigh and add solid reagents (Substrate, Catalyst, Ligand, Base) to a dry Schlenk tube. start->reagents inert Seal the tube and establish an inert atmosphere (evacuate and backfill with Ar/N₂ 3x). reagents->inert solvent_amine Add anhydrous, degassed solvent and the amine nucleophile via syringe. inert->solvent_amine reaction Heat the reaction mixture with vigorous stirring for the specified time. solvent_amine->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with an organic solvent, and filter through Celite. monitoring->workup extraction Wash the filtrate with water and brine. Dry the organic layer. workup->extraction purification Concentrate the solution and purify the crude product by column chromatography. extraction->purification end End purification->end

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-chloro-8-iodoquinoline (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (argon or nitrogen) by evacuating and backfilling the tube three times.

  • Addition of Solvent and Amine: To the sealed tube, add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required reaction time (typically 4-24 hours). The reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-chloro-8-aminoquinoline derivative.

Field-Proven Insights and Troubleshooting

Even with a robust protocol, challenges can arise in Buchwald-Hartwig aminations. Below are some common issues and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst due to exposure to air or moisture.- Suboptimal ligand or base for the specific substrate.- Insufficient temperature.- Ensure all reagents are pure and solvents are anhydrous and degassed.[6]- Screen different ligands and bases. For challenging couplings, more electron-rich and sterically hindered ligands like RuPhos or BrettPhos may be beneficial.[4]- Increase the reaction temperature in increments of 10 °C.
Formation of Palladium Black - Catalyst decomposition.- This indicates an unstable catalytic species. Try a different ligand that can better stabilize the palladium center.[6]- Lower the reaction temperature and extend the reaction time.
Hydrodehalogenation (Loss of Iodine) - β-hydride elimination from the amido-palladium intermediate.- Presence of a hydrogen source.- Use a more sterically hindered ligand to disfavor this side reaction.- Ensure all reagents and solvents are dry.
Double Amination (Reaction at Chloro- position) - High reaction temperature or prolonged reaction time.- Highly active catalyst system.- Carefully monitor the reaction and stop it once the starting material is consumed.- Reduce the reaction temperature.- Consider a less active catalyst system if selectivity is a persistent issue.

Conclusion

The chemoselective Buchwald-Hartwig amination of 5-chloro-8-iodoquinoline is a powerful and reliable method for the synthesis of 5-chloro-8-aminoquinoline derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds, this protocol allows for the selective formation of the desired C-N bond. Success in this transformation hinges on the careful selection of the catalyst system, base, and solvent, as well as the meticulous exclusion of air and moisture. The guidelines and troubleshooting advice provided in this document are intended to equip researchers with the necessary knowledge to successfully implement and adapt this important reaction in their own synthetic endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Nolan, S. P., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Zhang, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Biscoe, M. R., et al. (2012). Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos. PubMed. [Link]

  • Jensen, K. G. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

Sources

Application Note: Strategic Functionalization of 5-Chloro-8-iodoquinoline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-chloro-8-iodoquinoline scaffold is a privileged starting material in medicinal chemistry, offering two distinct and orthogonally reactive halogenated positions. This differential reactivity is the cornerstone for building diverse molecular libraries essential for rigorous Structure-Activity Relationship (SAR) studies. This guide provides a comprehensive overview and detailed protocols for the strategic, regioselective functionalization of this scaffold. We will explore the underlying principles of its reactivity and provide step-by-step methodologies for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—at the C8-iodo position, while preserving the C5-chloro bond for potential subsequent modifications.

Introduction: The Strategic Value of 5-Chloro-8-iodoquinoline in SAR

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, systematically exploring how chemical structure modifications impact a molecule's biological activity.[1][2][3] The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, and neuroprotective activities.[1][2][4][5][6]

The 5-chloro-8-iodoquinoline derivative is particularly valuable due to the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst.[7] This inherent reactivity difference allows for highly regioselective functionalization at the 8-position under relatively mild conditions, leaving the more robust C-Cl bond at the 5-position untouched for later-stage diversification if required. This staged approach is highly efficient for generating a focused library of analogs where a specific region of the molecule (the 8-position) is systematically varied to probe interactions with a biological target.

dot graph "SAR_Strategy" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="5-Chloro-8-iodoquinoline\n(Starting Scaffold)"]; B [label="Palladium-Catalyzed\nCross-Coupling at C8", fillcolor="#34A853"]; C [label="Diverse C8-Functionalized\nAnalogs (Library 1)", shape=cylinder, fillcolor="#FBBC05"]; D [label="SAR Analysis of\nC8 Substituents"]; E [label="Optional: Further\nFunctionalization at C5", fillcolor="#EA4335"]; F [label="C5,C8-Difunctionalized\nAnalogs (Library 2)", shape=cylinder, fillcolor="#FBBC05"];

A -> B [label=" Regioselective\n Reaction "]; B -> C [label=" Suzuki, Sonogashira,\n Buchwald-Hartwig, etc. "]; C -> D; D -> E [label=" Identify Optimal\n C8 Group "]; E -> F; } dot Figure 1: Logical workflow for SAR-driven functionalization of 5-chloro-8-iodoquinoline.

Core Principle: Regioselective Palladium-Catalyzed Cross-Coupling

The success of this strategy hinges on the selective activation of the C8-I bond. Palladium-catalyzed cross-coupling reactions are ideal for this purpose. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond. This step is rate-determining, and its facility is directly related to the halogen's reactivity (I > Br > OTf >> Cl).[10][11] For 5-chloro-8-iodoquinoline, the Pd(0) catalyst will selectively insert into the weaker C-I bond.

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.

dot graph "Catalytic_Cycle" { layout="dot"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, margin=0.1]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9, color="#202124"];

// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Aryl)(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Both [label="L₂Pd(II)(Aryl)(R)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Aryl-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Aryl-I"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label=" + R-M"]; Transmetal -> PdII_Both; PdII_Both -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\n Regeneration "]; } dot Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols: Functionalization at the C8-Position

The following protocols are robust starting points. Researchers should note that optimization of the ligand, base, solvent, and temperature may be necessary for particularly challenging or sensitive substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl/Heteroaryl)

The Suzuki-Miyaura reaction is a powerful method for installing new aryl or heteroaryl groups, which are crucial for probing π-π stacking or hydrophobic interactions in a binding pocket.[8][12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 5-Chloro-8-iodoquinoline

    • Aryl/Heteroarylboronic acid or ester (1.2 - 1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Pd(OAc)₂ with a ligand

    • Ligand (if using Pd(OAc)₂), e.g., SPhos, XPhos (2.5-6 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv.)

    • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)

  • Procedure:

    • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 5-chloro-8-iodoquinoline (1.0 equiv.), the boronic acid/ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the anhydrous solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio).

    • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the 5-chloro-8-arylquinoline product.

Catalyst/LigandBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95%[10]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10080-98%[12]
PdCl₂(dppf)Cs₂CO₃DMF8570-90%[8]
Table 1: Representative conditions for Suzuki-Miyaura coupling at the C8-position.
Sonogashira Coupling: C-C Bond Formation (Alkynyl)

The Sonogashira coupling introduces a linear alkyne functionality, a versatile handle for further chemistry or a rigid linker to explore deeper regions of a target's active site.[13][14] Both copper-cocatalyzed and copper-free conditions are widely used.[15][16]

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling

  • Materials:

    • 5-Chloro-8-iodoquinoline

    • Terminal alkyne (1.2 - 1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as solvent or co-solvent)

    • Anhydrous co-solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-chloro-8-iodoquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

    • Add anhydrous THF, followed by the terminal alkyne (1.3 equiv.).

    • Add the amine base (e.g., TEA, 3.0 equiv.).

    • Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1-6 hours).

    • Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford the 5-chloro-8-alkynylquinoline product.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂ / CuITEATHF25-5080-97%[13][14]
Pd(OAc)₂ / PPh₃ / CuIDIPADMF6075-90%[17]
Copper-Free: Pd(OAc)₂TBAADMF2570-88%[15]
Table 2: Representative conditions for Sonogashira coupling at the C8-position.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing the introduction of primary and secondary amines to explore hydrogen bonding and ionic interactions.[7][18] The choice of ligand is critical and depends heavily on the nature of the amine coupling partner.[19][20]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 5-Chloro-8-iodoquinoline

    • Primary or secondary amine (1.1 - 1.5 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-5 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.5 - 2.0 equiv.)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add to a dry Schlenk tube: 5-chloro-8-iodoquinoline (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

    • Add the anhydrous solvent (e.g., Toluene).

    • Add the amine (1.2 equiv.).

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor progress by LC-MS (typically 2-24 hours).

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the desired 5-chloro-8-aminoquinoline product.

Catalyst/LigandBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ / XPhosNaOtBuToluene10085-98%[7][20]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11070-90%[18]
BrettPhos Pd G3LHMDS2-MeTHF8080-95%[20]
Table 3: Representative conditions for Buchwald-Hartwig amination at the C8-position.

Conclusion and Future Directions

The 5-chloro-8-iodoquinoline scaffold provides an exceptional platform for systematic SAR exploration. The protocols outlined herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings demonstrate the ease and efficiency with which diverse functionalities can be installed regioselectively at the C8-position. This allows medicinal chemists to rapidly generate libraries of compounds to probe key interactions with biological targets, accelerating the hit-to-lead optimization process. While the C5-chloro position is more robust, future work can involve harsher conditions or specialized catalytic systems to achieve di-functionalization, opening up even more extensive regions of chemical space for exploration.

References

  • A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety D
  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions.
  • 5-Chloro-7-iodo-8-quinolinol.Sigma-Aldrich.
  • Method for preparing 5-chloro-8-hydroxyquinoline.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.BenchChem.
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.Frontiers in Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Suzuki Coupling.Organic Chemistry Portal.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.Indian Academy of Sciences.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.MDPI.
  • Sonogashira coupling.Wikipedia.
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?Brieflands.
  • Buchwald–Hartwig amin
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.MDPI.
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • 5-chloro-8-hydroxyquinoline preparation method.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form

Sources

Lithiation and electrophilic trapping of 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Regioselective Functionalization of 5-Chloro-8-iodoquinoline via Kinetically Controlled Lithium-Halogen Exchange

Abstract: This document provides a comprehensive technical guide for the regioselective lithiation and subsequent electrophilic trapping of 5-chloro-8-iodoquinoline. Halogenated quinoline scaffolds are of paramount importance in medicinal chemistry and materials science.[1][2] This protocol details a robust method for the selective functionalization at the C8-position, leveraging the principles of kinetically controlled lithium-halogen exchange. We will explore the mechanistic basis for this selectivity, provide a detailed, field-proven experimental protocol, and present data for the trapping of the organolithium intermediate with various electrophiles. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this versatile building block in complex molecular synthesis.

Mechanistic Rationale and Principles of Regioselectivity

The synthetic utility of 5-chloro-8-iodoquinoline hinges on the ability to selectively functionalize one of the halogenated positions. The key to achieving this lies in the differential reactivity of the carbon-halogen bonds in a metal-halogen exchange reaction.

1.1. The Principle of Lithium-Halogen Exchange

Metal-halogen exchange is a cornerstone reaction in organometallic chemistry, enabling the conversion of an organic halide into a highly reactive organometallic species.[3][4] The reaction with organolithium reagents, such as n-butyllithium (n-BuLi), is particularly common. The generally accepted mechanism involves the formation of an 'ate-complex', which then proceeds through a four-centered transition state to deliver the new organolithium compound and an alkyl halide byproduct.[5]

The rate of this exchange is highly dependent on the halogen, following the established trend: I > Br > Cl >> F .[3] This kinetic difference is the critical factor that allows for the highly regioselective lithiation of 5-chloro-8-iodoquinoline at the C8 position. Under cryogenic conditions (typically -78 °C), the lithium-iodine exchange is exceedingly fast, while the corresponding lithium-chlorine exchange is kinetically disfavored and effectively dormant.

1.2. Competition with Directed ortho-Metalation (DoM)

An alternative pathway for lithiation is Directed ortho-Metalation (DoM), where a Lewis basic group on the aromatic ring coordinates the organolithium reagent, directing deprotonation at an adjacent C-H bond.[6][7][8] In the quinoline system, the endocyclic nitrogen atom can act as a directing group, potentially facilitating deprotonation at the C2 or C8 positions.

However, in the case of 5-chloro-8-iodoquinoline, the rate of lithium-iodine exchange at C8 is kinetically far superior to the rate of C-H abstraction at any position, even when directed by the quinoline nitrogen.[5][9] By maintaining low reaction temperatures, the kinetically controlled lithium-halogen exchange pathway is overwhelmingly favored, ensuring that the 5-chloro-8-lithioquinoline intermediate is generated with exceptional fidelity.

The overall transformation is depicted below:

Caption: Regioselective lithiation at C8 followed by electrophilic quench.

Experimental Protocol: Synthesis of 8-Substituted-5-chloroquinolines

This protocol provides a general procedure for the lithiation of 5-chloro-8-iodoquinoline and subsequent trapping with a generic electrophile.

2.1. Materials and Reagents

  • 5-Chloro-8-iodoquinoline (Substrate)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

  • Electrophile of choice (e.g., benzaldehyde, dimethylformamide, iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (high purity)

2.2. Equipment

  • Schlenk line or glovebox for inert atmosphere operations

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocool bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

2.3. Step-by-Step Procedure

Caption: Flowchart of the lithiation and electrophilic trapping procedure.

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: To the flask, add 5-chloro-8-iodoquinoline (1.0 equiv). Add anhydrous THF (approx. 0.1 M concentration) via syringe to dissolve the substrate.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 5-10 minutes. The solution may change color upon addition. Stir the mixture at -78 °C for 20 minutes to ensure complete lithium-iodine exchange.

  • Electrophilic Trapping: Add the chosen electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours. The optimal time may vary depending on the electrophile. The reaction can be monitored by TLC if desired (quench a small aliquot with methanol before spotting).

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to ambient temperature. Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 8-substituted-5-chloroquinoline product.

Data Summary: Trapping with Various Electrophiles

The 5-chloro-8-lithioquinoline intermediate is a versatile nucleophile that can react with a wide array of electrophiles. The following table summarizes representative transformations.

EntryElectrophile (E⁺)ReagentProduct (8-Substituent, -E)Typical Yield
1Proton (Deuteron)H₂O (D₂O)-H (-D)>95%
2AldehydeBenzaldehyde (PhCHO)-CH(OH)Ph75-85%
3AmideN,N-Dimethylformamide (DMF)-CHO70-80%
4Carbon DioxideCO₂ (gas or dry ice)-COOH65-75%
5Alkyl HalideIodomethane (CH₃I)-CH₃60-70%
6HalogenIodine (I₂)-I>90%¹

¹Note: Trapping with iodine regenerates the starting material but can be useful in deuteration studies to confirm the position of lithiation.

Troubleshooting and Field Insights
  • Low Yield: The most common cause of low yield is the presence of moisture or oxygen. Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere. Use freshly titrated or high-quality organolithium reagents.

  • Side Product Formation: If the reaction is allowed to warm prematurely before the addition of the electrophile, the aryllithium intermediate may become unstable. Maintain the -78 °C temperature diligently until the electrophilic quench is complete.

  • Choice of Organolithium: While n-BuLi is standard, s-BuLi or t-BuLi can sometimes offer faster exchange rates, though they are more sterically hindered and basic, which could potentially lead to side reactions if other acidic protons are present in a more complex substrate.

  • Solvent Effects: Tetrahydrofuran (THF) is an excellent coordinating solvent that helps to deaggregate the organolithium reagent, increasing its reactivity.[7] Diethyl ether (Et₂O) can also be used but may result in slower reaction rates.

Conclusion

The selective lithiation of 5-chloro-8-iodoquinoline via lithium-iodine exchange is a powerful and reliable strategy for introducing a wide range of functional groups exclusively at the C8 position. The reaction is governed by a strong kinetic preference for the exchange at the more labile carbon-iodine bond. By adhering to strict anhydrous and anaerobic conditions and maintaining cryogenic temperatures, researchers can effectively generate the 5-chloro-8-lithioquinoline intermediate and utilize it to construct complex and valuable quinoline derivatives for various applications in science and industry.

References
  • Wu, J., & Ge, H. (2004). Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. The Journal of Organic Chemistry, 69(13), 4563–4566. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
  • Wikipedia contributors. (2024). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Clayden, J., & Yasin, S. A. (2022). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal, 28(2), e202103496. [Link]

  • Monnereau, L., & Evano, G. (2021). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 9, 768823. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Fun, H.-K. (2024). Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. Chemistry & Biodiversity, 21(3), e202301968. [Link]

  • Maji, M., & Ghorai, M. K. (2018). The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives. Organic & Biomolecular Chemistry, 16(10), 1686–1690. [Link]

  • O’Brien, P., & Unthank, M. G. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(2), 546–549. [Link]

  • Nagano, T., & Yonezawa, M. (1987). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. Journal of Toxicological Sciences, 12(2), 97–109. [Link]

  • Roisnel, T., & Mongin, F. (2021). Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. European Journal of Organic Chemistry, 2021(41), 5703–5714. [Link]

  • Grokipedia. (n.d.). Metal-halogen exchange. Retrieved February 27, 2026, from [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yus, M., & Foubelo, F. (2005). Regioselectivity in Arene-Catalyzed Reductive Lithiation of Acetals of Chlorobenzaldehydes. Tetrahedron Letters, 46(36), 6145-6148. [Link]

  • Coldham, I., & Leonori, D. (2010). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. Organic & Biomolecular Chemistry, 8(6), 1335–1343. [Link]

  • Florio, S., & Capriati, V. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 9(7), 1263–1266. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved February 27, 2026, from [Link]

  • Molinari, H., & Pardo, D. (2007). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Molbank, 2007(4), M538. [Link]

  • ResearchGate. (2022). 15.4.5 Quinolinones and Related Systems (Update 2022). Retrieved February 27, 2026, from [Link]

  • Nagaki, A., & Yoshida, J. (2016). Regioselective lithiation without benzyne formation. [Image]. In Trapping of Transient Organolithium Compounds. ResearchGate. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]

  • Sharma, G., & Maes, B. U. W. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(3), 805-845. [Link]

  • Biswas, T. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved February 27, 2026, from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(1-2), 109-117. [Link]

  • Siegel, D. (n.d.). Lithium Halogen Exchange #1 Revised. University of Texas at Austin. Retrieved February 27, 2026, from [Link]

Sources

Application Note: Regioselective Synthesis of 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-chloro-8-iodoquinoline from 5-chloroquinoline presents a classic challenge in heterocyclic chemistry: achieving regioselectivity on a deactivated bicyclic system. While direct electrophilic halogenation is theoretically possible, it often suffers from poor conversion and regiochemical ambiguity due to the deactivating nature of the protonated quinoline nitrogen.

This guide details two distinct protocols:

  • The High-Fidelity Protocol (Recommended): A stepwise Nitration

    
     Chemoselective Reduction 
    
    
    
    Sandmeyer sequence. This route guarantees regiochemical purity and is scalable for GMP environments.
  • The Rapid Screening Protocol: A direct iodination method using N-iodosuccinimide (NIS) and acid catalysis, suitable for small-scale, early-discovery medicinal chemistry where speed outweighs yield.

Strategic Analysis & Mechanism

Electronic Landscape & Regioselectivity

Quinoline undergoes electrophilic aromatic substitution (EAS) primarily at the 5- and 8-positions . The nitrogen atom, especially under acidic conditions (forming the quinolinium ion), strongly deactivates the pyridine ring (positions 2, 3, 4), forcing substitution onto the carbocyclic ring.[1]

  • Substrate: 5-Chloroquinoline.[2][3][4][5][6][7]

  • The 5-Position: Blocked by Chlorine.[2][5][6]

  • The 8-Position: The most activated site remaining. It is para to the ring junction and ortho to the nitrogen.

  • Risk Factor: Direct iodination requires strong oxidants that may degrade the electron-deficient ring. Conversely, nitration is a robust EAS reaction that proceeds smoothly at the 8-position when the 5-position is occupied.

Pathway Visualization

The following diagram outlines the logical flow of both synthetic strategies.

G Start 5-Chloroquinoline Direct Direct Iodination (NIS / TFA) Start->Direct Method A (Rapid) Nitro Intermediate 1: 5-Chloro-8-nitroquinoline Start->Nitro Method B (Step 1) HNO3/H2SO4 Target Target: 5-Chloro-8-iodoquinoline Direct->Target Low Yield/Mix Amino Intermediate 2: 5-Chloro-8-aminoquinoline Nitro->Amino Method B (Step 2) Fe/AcOH (Chemoselective) Diazo Diazonium Salt (In-situ) Amino->Diazo Method B (Step 3) NaNO2/H+ Diazo->Target Sandmeyer (KI)

Figure 1: Strategic synthetic pathways. Method B (Stepwise) is preferred for high purity.

Method B: The High-Fidelity Protocol (Stepwise)

Best for: Scale-up (>5g), GMP synthesis, and high-purity requirements.

Phase 1: Regioselective Nitration

Objective: Install a nitrogen handle at the 8-position.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[1]
  • Mechanism: The 5-Cl substituent directs the incoming nitronium ion (

    
    ) to the 8-position (ortho-direction relative to the ring junction, reinforced by the meta-directing effect of the protonated nitrogen).
    

Protocol:

  • Dissolve 5-chloroquinoline (10.0 g, 61.1 mmol) in conc.

    
     (40 mL) at 
    
    
    
    . Caution: Exothermic.
  • Add fuming

    
     (1.5 eq, 4.0 mL) dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    .
  • Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:4).

  • Quench: Pour onto crushed ice (200 g). The sulfate salt may precipitate. Neutralize carefully with

    
     to pH 8-9.
    
  • Isolation: Filter the yellow precipitate. Wash with cold water.[1]

    • Expected Yield: 85-92%

    • Product:5-Chloro-8-nitroquinoline .

Phase 2: Chemoselective Reduction

Critical Control Point: Do NOT use Catalytic Hydrogenation (


). This will cause hydrodehalogenation, stripping the 5-Chlorine atom. Use Iron (

) or Tin (

) reduction to preserve the aryl chloride.

Protocol:

  • Suspend 5-chloro-8-nitroquinoline (10.0 g) in Ethanol (100 mL) and Glacial Acetic Acid (10 mL).

  • Add Iron powder (325 mesh, 4.0 eq) followed by aqueous

    
     (1M, 20 mL).
    
  • Reflux vigorously for 2 hours. The yellow suspension will turn dark/brown.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Basify with saturated

    
    . Extract with DCM (
    
    
    
    mL).
  • Dry (

    
    ) and concentrate.
    
    • Expected Yield: 80-88%

    • Product:5-Chloro-8-aminoquinoline (Often an off-white/brown solid).

Phase 3: The Sandmeyer Iodination

Objective: Convert the amine to iodide via a diazonium intermediate.

Protocol:

  • Diazotization: Dissolve 5-chloro-8-aminoquinoline (5.0 g, 28 mmol) in

    
     (30 mL). Cool to 
    
    
    
    (ice/salt bath).
  • Add a solution of

    
     (1.2 eq, 2.3 g) in water (10 mL) dropwise. Maintain temp 
    
    
    
    . Stir for 20 min. Solution should be clear/orange.
  • Iodination: Dissolve Potassium Iodide (

    
    , 2.5 eq, 11.6 g) in water (20 mL). Add this solution slowly to the cold diazonium mixture.
    
    • Observation: Vigorous evolution of

      
       gas and formation of a dark precipitate.
      
  • Allow to warm to RT and stir for 1 hour. Heat to

    
     for 30 min to ensure complete decomposition of the diazonium salt.
    
  • Quench: Cool and add saturated Sodium Thiosulfate (

    
    ) to quench excess iodine (color changes from dark purple/brown to yellow).
    
  • Purification: Extract with EtOAc. Wash with brine. Column chromatography (SiO2, 5-10% EtOAc in Hexanes).

Method A: Rapid Screening Protocol (Direct)

Best for: Small scale (<100 mg), high-throughput screening. Note: Yields are typically lower (40-60%) due to competitive protonation of the ring.

Protocol:

  • Dissolve 5-chloroquinoline (100 mg) in Trifluoroacetic Acid (TFA) (1 mL).

  • Add N-Iodosuccinimide (NIS) (1.5 eq).

  • Stir at RT for 16 hours. If conversion is low, heat to

    
    .
    
  • Workup: Remove TFA under vacuum. Redissolve in EtOAc, wash with

    
     and 
    
    
    
    .
  • Purification: Preparative TLC or HPLC is usually required to separate the product from unreacted starting material.

Analytical Validation

The following data confirms the structure of 5-Chloro-8-iodoquinoline .

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

9.05 (dd, 1H)
H-2 (Deshielded by N)
1H NMR

8.55 (dd, 1H)
H-4
1H NMR

8.30 (d,

Hz, 1H)
H-7 (Ortho to Iodine, deshielded)
1H NMR

7.60 (d,

Hz, 1H)
H-6 (Ortho to Chlorine)
1H NMR

7.55 (dd, 1H)
H-3
MS (ESI)

289.9 / 291.9

(Cl isotope pattern 3:1)
Appearance Pale yellow/tan solidCrystalline solid

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Cl atom Used Pd/C for reduction.CRITICAL: Switch to Fe/AcOH or

. Pd catalyzes hydrodehalogenation.
Low Yield (Sandmeyer) Diazonium decomposition.Keep temperature strictly

during nitrite addition. Ensure slow addition of KI.
"Tar" formation Polymerization of diazo species.Ensure pH is strongly acidic during diazotization. Do not allow the diazonium salt to dry out.
Incomplete Nitration Acid concentration too low.Use Fuming

.[1][8] The quinolinium ring is highly deactivated and requires vigorous conditions.

References

  • Regioselectivity of Quinoline Nitration

    • Mechanism of nitration in deactiv
    • Source:

  • Sandmeyer Reaction Protocols

    • Standard procedures for converting amines to iodides.
    • Source:

  • Direct Iodination Limitations

    • Discussion on the challenges of direct halogenation of electron-deficient heterocycles.
    • Source:

  • Reduction of Nitroquinolines

    • Chemoselective reduction methods avoiding dehalogen
    • Source:

Sources

Application Notes & Protocols: 5-Chloro-8-iodoquinoline as a Versatile Scaffold for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Research and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Legacy and Modern Imperative of Quinolines in Antimalarial Therapy

The quinoline scaffold is a cornerstone of antimalarial chemotherapy, with venerable drugs like quinine, chloroquine, and primaquine having saved countless lives. These agents historically function by disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the intraerythrocytic malaria parasite, Plasmodium falciparum.[1][2][3][4][5] The parasite polymerizes heme into an inert crystal called hemozoin; quinoline drugs are thought to cap the growing hemozoin crystal, leading to a buildup of toxic, free heme that ultimately kills the parasite.[1][3][5]

However, the inexorable rise of drug-resistant parasite strains necessitates a continuous search for new chemical entities.[2][6] The 8-aminoquinoline class, in particular, holds unique promise due to its activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, a critical feature for achieving a radical cure.[7] The structure-activity relationships (SAR) of quinolines are complex, with substitutions on the quinoline ring profoundly influencing potency, selectivity, and metabolic properties.[8][9][10]

This guide introduces 5-Chloro-8-iodoquinoline as a strategic starting scaffold for the synthesis of novel antimalarial agents. We will explore the rationale for its use, provide detailed synthetic and screening protocols, and offer insights into data interpretation, thereby empowering researchers to leverage this versatile intermediate in the fight against malaria.

The Strategic Advantage of the 5-Chloro-8-iodoquinoline Scaffold

The selection of 5-Chloro-8-iodoquinoline is rooted in established principles of medicinal chemistry. The quinoline core provides the essential pharmacophore for heme polymerization inhibition, while the specific halogen substitutions at the C5 and C8 positions offer a dual advantage for library development.

  • The C8-Iodo Group: A Handle for Versatile Functionalization: The iodine atom at the 8-position is an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Negishi).[11][12] This allows for the facile introduction of a diverse range of substituents, such as alkyl, aryl, and heteroaryl groups, as well as amine side chains characteristic of potent 8-aminoquinoline drugs like primaquine and tafenoquine.[13][14][15] This synthetic flexibility is paramount for exploring the chemical space around the quinoline core to optimize activity and reduce toxicity.

  • The C5-Chloro Group: A Modulator of Physicochemical Properties and Potency: Halogen atoms are prevalent in modern pharmaceuticals, influencing far more than just steric bulk.[16][17][18] The electron-withdrawing nature of the chlorine atom at the 5-position can significantly alter the electronic distribution of the quinoline ring system. This can impact the pKa of the quinoline nitrogen, influencing its accumulation in the acidic food vacuole of the parasite.[2] Furthermore, the C5 position is a known determinant of both antimalarial activity and toxicity.[10][14] The presence of a chlorine atom can also enhance metabolic stability and membrane permeability, and participate in favorable "halogen bonding" interactions within the target binding site.[19][20]

The combination of a synthetically versatile C8-iodo group and a potency-modulating C5-chloro group makes 5-Chloro-8-iodoquinoline an ideal starting point for generating focused libraries of novel antimalarial candidates.

Workflow for Developing Novel Antimalarials from 5-Chloro-8-iodoquinoline

The following diagram illustrates a logical workflow for the synthesis and evaluation of new antimalarial agents starting from the 5-Chloro-8-iodoquinoline scaffold.

G Start Scaffold: 5-Chloro-8-iodoquinoline Synthesis Synthetic Diversification (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Cross-Coupling Reactions Library Library of Novel 5-Chloro-8-substituted Quinolines Synthesis->Library InVitro Primary Screening: In Vitro Antiplasmodial Assay (P. falciparum) Library->InVitro Evaluate IC50 Cytotox Secondary Screening: Cytotoxicity Assay (e.g., HepG2, HEK293T) InVitro->Cytotox Active Hits (IC50 < 1µM) SAR Structure-Activity Relationship (SAR) Analysis Cytotox->SAR Determine Selectivity Index (SI) SAR->Synthesis Iterative Design Lead Lead Compound Identification SAR->Lead Identify compounds with high potency and high SI Optimization Lead Optimization Lead->Optimization

Caption: High-level workflow for antimalarial discovery.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-8-(aryl)quinoline Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl diversity at the C8 position. The causality behind this choice is the proven importance of aryl substituents in modulating biological activity in various drug classes.

Materials:

  • 5-Chloro-8-iodoquinoline

  • Arylboronic acid of choice (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Chloro-8-iodoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.1 mmol) in a small amount of the dioxane/water solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-chloro-8-(aryl)quinoline derivative.

Protocol 2: In Vitro Antiplasmodial Activity Screening (SYBR Green I Assay)

This is a widely used, fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of compounds against the asexual blood stages of P. falciparum.[21][22][23][24] It relies on the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.

Materials:

  • P. falciparum culture (e.g., Chloroquine-sensitive 3D7 or Chloroquine-resistant Dd2 strain) maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium.

  • Test compounds dissolved in DMSO (10 mM stock).

  • Artesunate or Chloroquine (for positive control).

  • 96-well black, clear-bottom microplates.

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye).

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment) to ensure uniform infection at the start of the assay.

  • Plate Preparation: Serially dilute test compounds in culture medium in a separate 96-well plate. Typically, an 11-point, 2-fold dilution series is prepared, starting from 10 µM.

  • Assay Initiation: Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of the assay plate containing 100 µL of the diluted compounds. Also include wells for positive controls (Artesunate/Chloroquine), negative controls (DMSO vehicle), and uninfected red blood cells (background).

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C. This incubation period allows for approximately 1.5-2 replication cycles.

  • Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected RBCs) from all readings.

    • Normalize the data by setting the negative control (DMSO) to 100% growth and the highest concentration of positive control to 0% growth.

    • Plot the percentage of parasite growth inhibition versus the log of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the general toxicity of the compounds against a mammalian cell line (e.g., human liver hepatocellular carcinoma HepG2 or human embryonic kidney HEK293T cells) to determine a selectivity index.[25][26] The assay measures the metabolic activity of cells, which reflects their viability.

Materials:

  • HepG2 or HEK293T cells.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • Doxorubicin (for positive control).

  • 96-well clear microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include positive (Doxorubicin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data by setting the negative control (DMSO) to 100% viability.

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Data Interpretation and Lead Selection

The goal is to identify compounds that are potent against the parasite but have minimal toxicity to mammalian cells. This is quantified by the Selectivity Index (SI) .

SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)

A higher SI value indicates greater selectivity for the parasite.

Compound IDP. falciparum IC₅₀ (nM)HepG2 CC₅₀ (nM)Selectivity Index (SI)
Control (Chloroquine) 20> 25,000> 1250
SCQ-001 15018,000120
SCQ-002 3512,000343
SCQ-003 800> 50,000> 62.5
SCQ-004 252,500100

Table 1: Example data from primary screening. Compounds with high potency (low IC₅₀) and a high Selectivity Index (e.g., >100) are prioritized for further investigation.

In this example, SCQ-002 emerges as a promising hit due to its potent antiplasmodial activity and high selectivity index, warranting further investigation in secondary assays and lead optimization studies.

Concluding Remarks

The strategic use of the 5-Chloro-8-iodoquinoline scaffold offers a rational and efficient pathway to novel antimalarial agents. The synthetic tractability at the C8-position allows for extensive SAR exploration, while the C5-chloro substituent provides a valuable tool for modulating physicochemical and pharmacological properties. By combining targeted synthesis with a robust in vitro screening cascade, researchers can effectively identify and advance new quinoline-based compounds, contributing to the critical pipeline of next-generation antimalarial drugs.

References

  • Sullivan, D. J., Jr., & Matile, H. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

  • Sullivan, D. J., Jr., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Proceedings of the National Academy of Sciences. [Link]

  • Zhu, F., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization. [Link]

  • Hernandes, M. Z., et al. (2016). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Acta Biochimica Polonica. [Link]

  • Ibrahim, M. A. A. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. [Link]

  • Mishra, R., & Kumar, V. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Singh, R. P., et al. (2024). Key contemporary considerations for halogens in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. American Journal of Tropical Medicine and Hygiene. [Link]

  • Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science. [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Ikem, C. J., et al. (2020). In vitro and in vivo antiplasmodial assays of selected Nigerian commercial herbal formulations. Journal of Herbmed Pharmacology. [Link]

  • Slideshare. (n.d.). Anti-Malarial; 8-aminoquinolines. Slideshare. [Link]

  • Traoré, M., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences. [Link]

  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]

  • Rao, R. N., et al. (2016). Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates. MalariaWorld Journal. [Link]

  • Knochel, P., et al. (2003). Expeditious Functionalization of Quinolines in Positions 2 and 8 via Polyfunctional Aryl- and Heteroarylmagnesium Intermediates. Synthesis. [Link]

  • Knochel, P., et al. (2003). Expeditious Functionalization of Quinolines in Positions 2 and 8 via Polyfunctional Aryl- and Heteroarylmagnesium Intermediates. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Creative Biolabs. [Link]

  • Khan, I., et al. (2022). In Vitro Evaluation of Cytotoxic Potential of Caladium lindenii Extracts on Human Hepatocarcinoma HepG2 and Normal HEK293T Cell Lines. Oxidative Medicine and Cellular Longevity. [Link]

  • Khan, I., et al. (2022). In Vitro Evaluation of Cytotoxic Potential of Caladium lindenii Extracts on Human Hepatocarcinoma HepG2 and Normal HEK293T Cell Lines. ScienceOpen. [Link]

  • Shivhare, B., et al. (2023). Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines. Indian Journal of Natural Products and Resources. [Link]

  • Wen, X., et al. (2018). Cytotoxicity of five statins in HepG2 and HEK293 cells. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Singh, K., & Singh, P. P. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Van der Westhuyzen, J. H., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. European Journal of Medicinal Chemistry. [Link]

  • Pingaew, R., et al. (2016). ANTIMALARIAL AND ANTIMICROBIAL ACTIVITIES OF 8-AMINOQUINOLINE-URACILS METAL COMPLEXES. CORE. [Link]

  • Gulea, M. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Chan, K. F., & Chen, Y. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • de Souza, M. V. N. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Chemoselectivity in C8-Iodine vs. C5-Chlorine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of chemoselective cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to selectively functionalize molecules containing both C8-iodine and C5-chlorine moieties, a common challenge in the synthesis of complex heterocyclic compounds like purine and quinoline derivatives. Here, we will delve into the fundamental principles governing this selectivity and provide practical, field-proven strategies to steer your reaction towards the desired outcome.

Frequently Asked Questions (FAQs)

Q1: Why is achieving chemoselectivity between a C8-I and a C5-Cl bond challenging?

The inherent reactivity difference between carbon-halogen bonds is the primary driver of chemoselectivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is C–I > C–Br > C–Cl.[1][2] This is due to the bond dissociation energies, where the C-I bond is the weakest and therefore more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[2][3][4] The challenge arises when reaction conditions are not sufficiently mild to differentiate between the highly reactive C-I bond and the less reactive, but still susceptible, C-Cl bond.

Q2: I'm observing a mixture of products from coupling at both the C8-iodine and C5-chlorine positions. What is the most likely cause?

This is a classic sign of over-reactivity or insufficient differentiation by the catalytic system. The most common culprits are:

  • High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.[5][6]

  • Highly Reactive Catalyst/Ligand System: While efficient catalysts are desirable, a system that is too active can indiscriminately react with both halides.[7][8]

  • Prolonged Reaction Times: Even under moderately selective conditions, allowing the reaction to proceed for too long can lead to the slow, undesired coupling at the C-Cl position after the C-I coupling has completed.

Q3: Can the choice of cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) influence the C8-I vs. C5-Cl selectivity?

Absolutely. While the fundamental halide reactivity trend remains, the specific mechanism and intermediates of each reaction type can be exploited to enhance selectivity. For instance, the milder conditions often tolerated by Sonogashira couplings can favor C-I reactivity.[9][10] Conversely, the stronger bases and more electron-rich ligands sometimes employed in Buchwald-Hartwig aminations might increase the propensity for C-Cl activation.[11][12]

Q4: How do I confirm which product is which if I'm getting a mixture?

A combination of analytical techniques is recommended for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the substitution pattern. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of your products and help differentiate between mono- and di-substituted species.

  • X-ray Crystallography: If you can obtain suitable crystals, this technique provides definitive structural confirmation.

Troubleshooting Guide: Enhancing C8-Iodine Selectivity

This section provides a systematic approach to troubleshooting and optimizing your reaction for selective C8-iodine coupling.

Problem 1: Low or No Selectivity - Significant C5-Chlorine Coupling Observed

Underlying Cause: The reaction conditions are too harsh or the catalytic system is too reactive, leading to the activation of the C-Cl bond.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter to adjust. Start by running the reaction at room temperature. If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C intervals) while carefully monitoring the product distribution by TLC or LC-MS.[5][6]

  • Modify the Catalyst and Ligand System:

    • Palladium Precatalyst: Switch to a less reactive Pd(0) source. For example, if you are using a highly active precatalyst, consider switching to Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role.[7][8][13]

      • Less Electron-Donating Ligands: Highly electron-rich ligands can facilitate the oxidative addition of less reactive C-Cl bonds.[1] Try switching to a less electron-donating ligand like triphenylphosphine (PPh₃).

      • Steric Hindrance: Bulky ligands can sometimes favor reaction at the less sterically hindered C8-iodine position. However, excessively bulky ligands might also enhance reactivity towards the C-Cl bond, so this needs to be empirically tested.[14][15]

  • Adjust the Base: The choice and strength of the base can influence the catalytic cycle.

    • Weaker Bases: Strong bases can sometimes promote the reactivity of the palladium catalyst.[1] Consider switching from strong bases like NaOtBu to milder inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Solvent Effects: The polarity of the solvent can impact the reaction rate and selectivity.[16][17] While general trends can be hard to predict, it is a parameter worth screening. Consider switching between common solvents like toluene, dioxane, and DMF.

Problem 2: Incomplete Conversion at the C8-Iodine Position with No C5-Chlorine Coupling

Underlying Cause: The reaction conditions are too mild to drive the desired C8-iodine coupling to completion.

Troubleshooting Steps:

  • Gradually Increase Temperature: As the primary lever for reactivity, a modest increase in temperature may be all that is needed. Monitor carefully to ensure the C5-chlorine remains unreacted.

  • Optimize Catalyst Loading: Increase the catalyst and ligand loading in small increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).

  • Switch to a More Active Ligand: If temperature and catalyst loading adjustments are insufficient, a more electron-rich and/or bulky ligand may be necessary to facilitate the oxidative addition at the C8-iodine position.[7][8] Consider ligands like SPhos or XPhos, but be mindful of the potential for reduced selectivity.

  • Ensure Reagent Purity: Impurities in your starting materials, reagents, or solvent can poison the catalyst and stall the reaction. Ensure all components are of high purity.

Experimental Protocols

Protocol 1: General Procedure for a Selective Suzuki-Miyaura Coupling at C8-Iodine

This protocol provides a starting point for optimizing the selective coupling of a C8-iodo, C5-chloro substituted purine derivative with an arylboronic acid.

Materials:

  • C8-iodo, C5-chloro purine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the C8-iodo, C5-chloro purine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/H₂O solvent mixture via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gradually increase the temperature to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on C8-Iodine vs. C5-Chlorine Selectivity in a Model Suzuki Coupling

EntryPalladium Source (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)C8-Coupled Yield (%)C5-Coupled Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃251285<2
2Pd(PPh₃)₄ (5)-K₂CO₃804908
3Pd₂(dba)₃ (2.5)SPhos (5)NaOtBu252955
4Pd₂(dba)₃ (2.5)SPhos (5)NaOtBu8016035 (di-coupled)

Data is illustrative and will vary based on the specific substrates used.

Visualizations

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G A Pd(0)Ln B Oxidative Addition (R-X) A->B C R-Pd(II)(X)Ln B->C Rate-determining step D Transmetalation (R'-M) C->D E R-Pd(II)(R')Ln D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R-R' F->G

Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Improving Chemoselectivity

G Start Start: Poor C8-I vs. C5-Cl Selectivity Temp Decrease Reaction Temperature (e.g., to RT) Start->Temp Ligand Switch to Less Electron-Donating Ligand (e.g., PPh3) Temp->Ligand Base Use a Weaker Base (e.g., K2CO3) Ligand->Base Check Analyze Product Mixture Base->Check Success Success: High Selectivity Achieved Check->Success Selectivity Improved Incomplete Problem: Incomplete Conversion Check->Incomplete Selectivity Good, Conversion Low IncreaseTemp Slightly Increase Temperature Incomplete->IncreaseTemp IncreaseCat Increase Catalyst Loading IncreaseTemp->IncreaseCat ActiveLigand Use More Active Ligand (cautiously) IncreaseCat->ActiveLigand Recheck Re-analyze Product Mixture ActiveLigand->Recheck Recheck->Temp Selectivity Lost, Iterate Recheck->Success Optimized

Sources

Minimizing dehalogenation side products in 5-Chloro-8-iodoquinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 5-chloro-8-iodoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective cross-coupling reactions with this dihalogenated substrate. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, with a core mission of minimizing dehalogenation side products to maximize the yield and purity of your target compounds.

Understanding the Challenge: Reactivity and Side Reactions

5-Chloro-8-iodoquinoline presents a unique synthetic opportunity due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond. This inherent difference allows for selective functionalization at the 8-position.

However, a common and often frustrating side reaction is hydrodehalogenation, where either the iodine or, less frequently, the chlorine atom is replaced by a hydrogen atom. This not only consumes the starting material and desired product but also introduces impurities that can be difficult to separate. This guide will equip you with the knowledge to control these competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of 5-chloroquinoline in my reaction mixture. What is causing this deiodination?

A1: The formation of 5-chloroquinoline is a classic case of hydrodehalogenation at the more reactive C-I bond. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the quinoline moiety to replace the iodine with hydrogen.[1][2] Sources of the hydride can include the solvent (e.g., alcohols), the base (especially alkoxides), or even trace amounts of water.[2][3]

Q2: My desired C-I coupling product is forming, but I'm also getting the fully dehalogenated quinoline as a byproduct. Why is the chlorine also being removed?

A2: While the C-Cl bond is more robust, forcing conditions such as high temperatures, prolonged reaction times, or the use of highly active catalyst systems designed for aryl chloride activation can lead to a secondary dehalogenation event.[2][4] This suggests that your catalytic system is too reactive or that the reaction is being run for too long after the initial C-I coupling is complete.

Q3: How can I confirm that dehalogenation is occurring?

A3: You can identify dehalogenated byproducts using standard analytical techniques:

  • TLC: Dehalogenated products are typically less polar than their halogenated precursors.[2]

  • GC-MS or LC-MS: You will observe peaks corresponding to the molecular weights of 5-chloroquinoline (deiodination) and/or quinoline (full dehalogenation).[2]

  • ¹H NMR: In the aromatic region of the NMR spectrum, you will see the appearance of a new proton signal where a halogen was previously located.[2]

Q4: Is it possible to selectively couple at the C-Cl bond instead of the C-I bond?

A4: Achieving selective coupling at the C-Cl bond in the presence of an iodine is exceptionally challenging due to the inherent reactivity order of I > Br > Cl in oxidative addition.[1][4] Any conditions aggressive enough to activate the C-Cl bond will almost certainly react with the C-I bond first. A more viable strategy is to first functionalize the iodo position and then, in a subsequent step, target the chloro position with a more robust catalyst system.[4]

Troubleshooting Guides for Specific Cross-Coupling Reactions

The key to minimizing dehalogenation is to promote the rate of the desired cross-coupling reaction (reductive elimination of the product) to outcompete the rate of dehalogenation (reductive elimination of the Ar-H byproduct). The following guides provide specific recommendations for common reaction types.

Guide 1: Suzuki-Miyaura Coupling

Issue: Formation of 5-chloroquinoline (deiodination) and/or quinoline byproduct during the coupling of 5-chloro-8-iodoquinoline with a boronic acid.

start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? start->ligand base Step 2: Modify Base - Is the base a potential hydride source? ligand->base No Switch to bulky phosphines (e.g., XPhos, SPhos) ligand->base Yes solvent Step 3: Check Solvent & Water Content - Using protic solvents? Excess water? base->solvent Yes Switch to weaker inorganic base (e.g., K₃PO₄, K₂CO₃) base->solvent No temp Step 4: Lower Temperature - Is the reaction temperature too high? solvent->temp Yes Use anhydrous aprotic solvents (e.g., Toluene, Dioxane) solvent->temp No success Dehalogenation Minimized temp->success Yes Reduce to lowest effective temp. (e.g., 60-80 °C) temp->success No (Re-evaluate other parameters) cluster_desired Desired Pathway cluster_side Side Reactions start Ar-Pd(II)-I Complex transmetalation Transmetalation (with Cu-acetylide) start->transmetalation Fast dehalogenation Pd-H Formation (from solvent/base) start->dehalogenation Slow product Reductive Elimination (Forms C-C bond) transmetalation->product dehal_product Reductive Elimination (Forms Ar-H) dehalogenation->dehal_product

Caption: Desired Sonogashira coupling vs. dehalogenation side reaction.

ParameterTo Reduce DehalogenationRationale
Co-catalyst Consider copper-free conditions.While traditional Sonogashira reactions use a copper(I) co-catalyst, its omission can sometimes reduce side reactions, including homocoupling. [5]However, this may require a more active palladium catalyst.
Base Use an amine base (e.g., Et₃N, DIPEA) instead of stronger inorganic bases.The amine base typically serves a dual role as a base and solvent and is less likely to be a hydride source compared to alkoxides.
Solvent Use anhydrous THF or Toluene.Minimizes potential proton sources that contribute to hydrodehalogenation. [3]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the coupling partner and complicates purification. [5]
Ligand For challenging couplings, consider electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. [5][6]These ligands can stabilize the palladium catalyst and promote the desired C-C bond formation. [6]
Guide 3: Buchwald-Hartwig Amination

Issue: Deiodination or dechlorination during the amination of 5-chloro-8-iodoquinoline.

ParameterTo Reduce DehalogenationRationale
Ligand Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos). [7][8]These ligands are crucial for aryl chloride aminations and are highly effective at accelerating the C-N reductive elimination, thereby minimizing the time for competing dehalogenation pathways to occur. [7]
Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS.A strong base is required to deprotonate the amine for the catalytic cycle to proceed efficiently. [9]However, if dehalogenation is severe, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may slow the reaction rate.
Inhibitory Effects Be aware of potential iodide inhibition.In Buchwald-Hartwig reactions, the iodide formed during the reaction can sometimes have an inhibitory effect on the catalyst. [9]If the reaction stalls, using a ligand that is less susceptible to forming inactive bridged dimers may help.
Temperature Maintain the lowest possible temperature for the reaction to proceed efficiently (often 80-110 °C).While aminations often require heat, excessive temperatures can accelerate catalyst decomposition and favor dehalogenation. [7]
Atmosphere Ensure a rigorously inert atmosphere.The active Pd(0) catalyst is highly sensitive to oxygen, and its deactivation can lead to sluggish reactions and an increase in side products. [7]

General Protocols

The following are starting-point protocols that incorporate best practices for minimizing dehalogenation. Note: These are general guidelines and may require optimization for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
  • Reagents:

    • 5-Chloro-8-iodoquinoline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

    • XPhos or SPhos (2-4 mol%)

    • K₃PO₄ (2.0-3.0 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add 5-chloro-8-iodoquinoline, the arylboronic acid, and K₃PO₄.

    • Add the palladium source and the phosphine ligand.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for full consumption of the starting material.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and boron impurities.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-8 Position
  • Reagents:

    • 2-Chloro-8-iodoquinoline (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%) or a Buchwald pre-catalyst (e.g., XPhos Pd G3)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the palladium catalyst, ligand, and NaOtBu to a dry Schlenk tube.

    • Add the 2-chloro-8-iodoquinoline and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction closely. Once the starting material is consumed, cool the reaction promptly to prevent potential dechlorination of the product.

    • Work up by filtering through a pad of celite, concentrating the filtrate, and purifying by column chromatography. [4]

References

  • BenchChem. (2025). preventing dechlorination during 2-(Azepan-1-yl)-5-chloroaniline synthesis. BenchChem.
  • Weizmann Institute of Science.
  • Wendlandt, A. E., et al. (2022). A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. Journal of the American Chemical Society.
  • RSC Publishing. (n.d.).
  • Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. (n.d.).
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025, October 9). ChemRxiv.
  • Fu, G. C., et al. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. (n.d.). NSF Public Access Repository.
  • Wendlandt Group. (2022, January 10). Wendlandt paper published in Journal of the American Chemical Society.
  • Willans, C. E., et al. (n.d.).
  • Sigman, M. S., et al. (n.d.). A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes.
  • Buchwald, S. L., et al. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Kambe, N., et al. (2014, August 20). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. (2026, February 20). ACS Figshare.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28).
  • Google Patents. (n.d.). US20180216013A1 - Functionalized aldehydes as h2s and mercaptan scavengers.
  • BenchChem. (2025). preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
  • BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions. BenchChem.
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Role of reduced flavin in dehalogenation reactions. (2021, January 15). PubMed.
  • Omar, W. A. E., & Hormi, O. E. O. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3).
  • Nolan, S. P., et al. (2004, April 30). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2025, August 10).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Batista Lab. (2025, March 11).
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11).
  • de Jong, G. T., et al. (2006).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. (n.d.). PMC.
  • Recent updates in click and computational chemistry for drug discovery and development. (2023, February 6).
  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services.
  • Heterobimetallic Pd/Mn and Pd/Co complexes as efficient and stereoselective catalysts for sequential Cu-free Sonogashira coupling–alkyne semi-hydrogenation reactions. (n.d.). Dalton Transactions (RSC Publishing).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. (n.d.).
  • (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director. (2017, March 9). MDPI.
  • Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cycliz
  • Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. (n.d.). Chemical Science (RSC Publishing).

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Chloro-8-iodoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 5-Chloro-8-iodoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to efficiently and selectively functionalize this versatile heterocyclic building block. Here, we address common challenges and questions in a direct Q&A format, grounding our advice in mechanistic principles and practical, field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Principles & Selectivity

Q1: Why is optimizing catalyst loading so critical for 5-Chloro-8-iodoquinoline?

A: Optimizing catalyst loading is paramount for three key reasons: cost-effectiveness, reaction efficiency, and product purity. 5-Chloro-8-iodoquinoline is a di-halogenated substrate, presenting a unique challenge and opportunity for selective functionalization.

  • Cost and Sustainability: Palladium is a precious metal, and minimizing its usage is crucial for making a synthetic route economically viable and environmentally sustainable, especially during scale-up.[1] Over-reliance on high catalyst loadings can be a significant cost driver.

  • Selectivity Control: The C8-I bond is significantly more reactive than the C5-Cl bond towards oxidative addition, the first and often rate-determining step in the catalytic cycle.[2][3] However, at excessively high catalyst concentrations or prolonged reaction times, competitive coupling at the C5-Cl position can occur, leading to undesired di-substituted byproducts. Precise catalyst loading helps maintain selectivity for the more labile C-I bond.

  • Minimizing Side Reactions: High concentrations of active catalyst can accelerate side reactions such as homocoupling of the coupling partner or hydrodehalogenation, which reduces yield and complicates purification.[4]

Q2: I want to perform a selective mono-functionalization. Should I target the C5-Chloro or C8-Iodo position first?

A: You should always target the C8-Iodo position for initial cross-coupling reactions.

The selectivity is dictated by the relative bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and more polarized than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[2][3] This inherent reactivity difference is the cornerstone of achieving selective mono-arylation, -alkynylation, or -amination at the 8-position while leaving the 5-chloro substituent intact for subsequent transformations.

The general reactivity trend for aryl halides in oxidative addition is: C-I > C-OTf ≈ C-Br > C-Cl .[2]

Section 2: Troubleshooting Common Issues

Q3: My reaction has stalled, showing low or no conversion. What are the most likely causes and how can I fix it?

A: This is a common issue that can usually be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.

Troubleshooting Workflow: Low Conversion

G Start Low / No Conversion Catalyst 1. Check Catalyst System Start->Catalyst Reagents 2. Verify Reagents Start->Reagents Conditions 3. Optimize Conditions Start->Conditions Cat_Active Is the Pd(0) catalyst active? Catalyst->Cat_Active Base Is the base active & dry? Reagents->Base Degas Was degassing thorough? Conditions->Degas Cat_Source Use fresh Pd source (e.g., Pd₂(dba)₃) or ensure in situ reduction of Pd(II) is efficient. Cat_Active->Cat_Source No Ligand_Ox Are ligands oxidized? Cat_Active->Ligand_Ox Yes Ligand_Fresh Use fresh, properly stored ligands. Ligand_Ox->Ligand_Fresh Yes Ratio Is Ligand:Pd ratio correct? (Typically 1:1 to 4:1) Ligand_Ox->Ratio No Ratio_Adjust Adjust ratio. Ratio->Ratio_Adjust No Base_Fresh Use freshly opened or dried base (e.g., K₃PO₄). Base->Base_Fresh No Coupling_Partner Is the coupling partner stable? (e.g., boronic acid degradation) Base->Coupling_Partner Yes Partner_Fresh Use fresh partner or a more stable derivative (e.g., pinacol ester). Coupling_Partner->Partner_Fresh Yes Degas_Improve Improve degassing (e.g., freeze-pump-thaw). Degas->Degas_Improve No Temp Is temperature optimal? Degas->Temp Yes Temp_Adjust Increase temperature in increments. Temp->Temp_Adjust No

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Detailed Breakdown:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[5][6] This reduction can be inefficient.

    • Solution: Consider starting with a Pd(0) source like Pd₂(dba)₃. If using Pd(II), ensure your conditions facilitate reduction. Also, phosphine ligands are susceptible to oxidation by trace air, rendering them ineffective.[5] Always use fresh ligands stored under an inert atmosphere.

  • Reagent Degradation:

    • Base: Many bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Water can interfere with the catalytic cycle. Ensure your base is freshly opened or has been thoroughly dried.

    • Boronic Acids (for Suzuki Coupling): Arylboronic acids can degrade via protodeboronation or form inactive trimeric boroxines upon standing.[5]

    • Solution: Use freshly purchased boronic acid or consider more stable alternatives like boronic acid pinacol esters.[6]

  • Insufficient Degassing: Oxygen is detrimental to Pd(0) catalysts, oxidizing them to inactive Pd(II) species. It can also promote unwanted side reactions like the homocoupling of boronic acids.[5]

    • Solution: Ensure your solvent and reaction vessel are rigorously degassed. A minimum of three freeze-pump-thaw cycles is recommended for sensitive reactions.

Q4: I'm seeing significant homocoupling of my boronic acid (or alkyne) coupling partner. How do I minimize this?

A: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings, and is often promoted by the presence of oxygen.

  • Cause (Suzuki): Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5]

  • Cause (Sonogashira): The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, can also promote the oxidative dimerization of terminal alkynes (Glaser coupling).

  • Solutions:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated side reactions.[5]

    • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd₂(dba)₃ avoids the in situ reduction step of a Pd(II) precatalyst, a process which can sometimes generate species that promote homocoupling.[5]

    • Copper-Free Sonogashira: For Sonogashira couplings, employing a "copper-free" protocol can completely eliminate the Glaser homocoupling pathway. These protocols often rely on more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle without copper.[7]

    • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 5-Chloro-8-iodoquinoline can help ensure the desired cross-coupling pathway outcompetes the homocoupling of the other partner.

Section 3: Catalyst and Ligand Selection

Q5: How do I choose the right palladium source and ligand for my specific cross-coupling reaction?

A: The choice of catalyst and ligand is crucial and depends on the type of bond you are forming (C-C, C-N, C-S, etc.). The ligand, in particular, dictates the reactivity and stability of the palladium center.

Catalytic Cycle and the Role of Ligands

G cluster_ligand_role Role of Ligands (L) Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII L₂Pd(II)(Ar)X OA->PdII TM Transmetalation (for Suzuki/Sonogashira) or Amine Coordination (for Buchwald-Hartwig) PdII->TM + R-M / R₂NH PdII_R L₂Pd(II)(Ar)(R) TM->PdII_R RE Reductive Elimination PdII_R->RE Product Ar-R (Product) RE->Product dummy1 dummy1->Pd0 Regeneration dummy2 LigandRole • Bulky, electron-rich ligands (L) accelerate  Oxidative Addition and Reductive Elimination. • Stabilize the active Pd(0) species. • Prevent catalyst decomposition.

Caption: The general catalytic cycle for cross-coupling and the critical role of ligands.

Recommended Starting Points:

Coupling ReactionPalladium SourceRecommended Ligands (Examples)Key Considerations
Suzuki-Miyaura (C-C)Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂SPhos, XPhos, RuPhos, PPh₃, dppfBulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent for activating the less reactive C-Cl bond if a second coupling is desired.[8] For the initial C-I coupling, simpler ligands like PPh₃ or dppf are often sufficient.
Sonogashira (C-C, alkyne)Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, Xantphos, cataCXium® AOften requires a Cu(I) co-catalyst (e.g., CuI).[9] For copper-free conditions, more specialized, electron-rich ligands are needed to promote the cycle.[7]
Buchwald-Hartwig (C-N)Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhos, BINAPLigand choice is highly dependent on the amine coupling partner (primary, secondary, aniline, etc.).[10][11][12] Sterically hindered biaryl phosphine ligands are generally required.[12]
Heck (C-C, alkene)Pd(OAc)₂PPh₃, P(o-tol)₃Generally less sensitive to ligand effects than other couplings, but optimization may still be needed.

Experimental Protocol Example

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Iodo Position

This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C8-position of 5-Chloro-8-iodoquinoline.

Materials:

  • 5-Chloro-8-iodoquinoline (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 equiv., anhydrous)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Chloro-8-iodoquinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion (disappearance of the starting iodoquinoline), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-chloro-8-arylquinoline.

References

  • Amatore, C., & Jutand, A. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). ACS Publications. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry. [Link]

  • GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS. [Link]

  • Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Hassan, H. M., et al. (2016). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. [Link]

  • Sigman, M. S., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Solving Solubility Challenges for 5-Chloro-8-iodoquinoline (Clioquinol)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Chloro-8-iodoquinoline, also known as Clioquinol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. As a lipophilic molecule, Clioquinol's poor aqueous solubility is a common experimental hurdle. This guide provides a series of troubleshooting questions and answers, detailed protocols, and the scientific rationale behind each strategy to help you achieve successful solubilization for your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm trying to dissolve 5-Chloro-8-iodoquinoline directly into my PBS buffer, but it won't go into solution. Why is this happening?

A1: The Challenge of Aqueous Insolubility

5-Chloro-8-iodoquinoline (Clioquinol) is a highly hydrophobic molecule, making it "practically insoluble" or "sparingly soluble" in water and aqueous buffers.[1][2] Its limited solubility is due to its non-polar chemical structure, which is not energetically favorable to interact with the polar water molecules in your buffer.[3]

To overcome this, you must first dissolve the compound in a small amount of an appropriate organic solvent to create a concentrated stock solution before diluting it into your final aqueous buffer. Direct dissolution in aqueous media is not a viable method for this compound.

Physicochemical Properties of 5-Chloro-8-iodoquinoline (Clioquinol)

PropertyValueSource
Molecular Formula C₉H₅ClINO[1][4]
Molecular Weight 305.50 g/mol [1][5]
Appearance Brownish-yellow to light beige solid powder[4][6]
Aqueous Solubility < 0.1 mg/mL at 20°C[2][6]
Organic Solvent Solubility Approx. 30 mg/mL in DMSO, ethanol, and DMF[1]
pKa (approximate) 8.12[6]
Q2: What is the best way to prepare a stock solution of 5-Chloro-8-iodoquinoline?

A2: The Co-Solvent Approach: Your First Line of Strategy

The most direct method to solubilize Clioquinol is by using a water-miscible organic co-solvent.[7][8] The goal is to dissolve the compound at a high concentration in the organic solvent and then dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to be compatible with your experimental system (e.g., not causing cell toxicity).

Recommended Organic Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Clioquinol is highly soluble in DMSO (≥ 50 mg/mL).[9] It is a standard choice for preparing high-concentration stock solutions for in vitro assays.

  • Ethanol (EtOH): Another effective solvent. Clioquinol's solubility is approximately 30 mg/mL in ethanol.[1]

  • Dimethyl Formamide (DMF): Similar to DMSO, with a reported solubility of ~30 mg/mL.[1]

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh the Compound: Accurately weigh out 3.055 mg of 5-Chloro-8-iodoquinoline (MW = 305.5 g/mol ).

  • Add Solvent: Add the powder to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.[10]

  • Dissolve: Vortex thoroughly. If needed, gentle warming (to 37°C) or brief sonication can aid dissolution.[9][11] Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Stock solutions in DMSO are typically stable for several months when stored properly.[5]

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Causality Note: Using a co-solvent works by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous solution and the hydrophobic drug, thereby increasing its solubility.

Q3: I've prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. What should I do?

A3: Troubleshooting Precipitation and Enhancing Aqueous Solubility

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted to a point where it can no longer keep the hydrophobic compound dissolved in the now predominantly aqueous environment. Here is a decision-making workflow to address this:

G start Precipitation Occurs Upon Dilution check_solvent Is the final organic solvent concentration too low? (e.g., <0.5% for DMSO) start->check_solvent increase_solvent Increase final co-solvent % (if assay tolerates it) check_solvent->increase_solvent Yes use_surfactant Incorporate a Surfactant (e.g., Tween® 80) check_solvent->use_surfactant No, or Assay is Sensitive final_check Test for Stability and Compatibility increase_solvent->final_check use_cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin Still Unstable or Incompatible use_surfactant->final_check use_cyclodextrin->final_check success Stable Solution Achieved final_check->success Pass G cluster_0 Cyclodextrin Inclusion Complex cq Clioquinol (Hydrophobic) complex Soluble Inclusion Complex plus + cd HP-β-CD (Hydrophilic Exterior, Hydrophobic Interior) arrow ->

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 40% w/v). This may require stirring for 30 minutes or brief sonication. [12]2. Add Clioquinol: Add solid Clioquinol powder directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility. The solubility of drugs typically increases linearly with the concentration of HP-β-CD. [13][12]

Q4: Can I use pH adjustment to improve the solubility of 5-Chloro-8-iodoquinoline?

A4: Limited Utility of pH Adjustment

While pH adjustment is a common technique for ionizable compounds, its utility for Clioquinol is limited for most biological experiments. [8]Clioquinol has an approximate pKa of 8.12, which corresponds to the deprotonation of its hydroxyl group. [6]

  • Below pKa (pH < 8): The molecule is predominantly in its neutral, poorly soluble form.

  • Above pKa (pH > 8): The molecule becomes deprotonated to form a phenolate salt, which has significantly higher aqueous solubility.

However, most cell culture and physiological buffers are maintained around pH 7.2-7.4, a range where Clioquinol remains neutral and insoluble. Raising the pH to >8.5 to improve solubility is typically incompatible with biological systems and can cause cell death or alter protein function. Therefore, while chemically possible, this method is not recommended for most in vitro or in vivo applications.

Q5: How long are my aqueous working solutions of 5-Chloro-8-iodoquinoline stable?

A5: Prepare Fresh and Use Promptly

Aqueous solutions of Clioquinol, even when prepared with solubilizing agents, should be used with caution regarding their stability. It is strongly recommended to prepare working solutions fresh on the day of use . [1]Storing diluted aqueous solutions, even for more than one day, can lead to gradual precipitation or degradation, especially since the compound is known to darken upon exposure to light. [1][4]Always store stock solutions in organic solvents frozen and protected from light. [5]

Summary of Solubilization Strategies

StrategyMechanismProsConsBest For
Co-solvents (DMSO, EtOH) Reduces solvent polarity. [7]Simple, effective for stock solutions.Potential for precipitation on dilution; cellular toxicity at high concentrations.Preparing high-concentration stock solutions.
Surfactants (Tween® 80) Forms micelles to encapsulate the drug. [14]Good for preventing precipitation; widely used.Can interfere with some assays; requires careful formulation.In vitro and in vivo formulations where co-solvents alone are insufficient.
Cyclodextrins (HP-β-CD) Forms soluble inclusion complexes. [15]Low toxicity; significant solubility enhancement.Can be more complex to prepare; not suitable for all drug sizes.Formulations requiring low organic solvent content; improving bioavailability.
pH Adjustment Ionizes the drug to a more soluble form. [8]Can dramatically increase solubility.Physiologically incompatible pH range required for Clioquinol.Generally not recommended for biological experiments.

By understanding the physicochemical properties of 5-Chloro-8-iodoquinoline and applying these systematic troubleshooting strategies, you can successfully overcome its solubility challenges and generate reliable, reproducible data in your research.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques . ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kaur, M., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability . Journal of Drug Delivery and Therapeutics, 8(5), 14-20. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2023). Solubility enhancement techniques: A comprehensive review . Journal of Drug Delivery and Therapeutics, 13(3), 112-121. [Link]

  • Kumar, S., & Singh, S. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion . Journal of Drug Delivery and Therapeutics, 7(5), 6-12. [Link]

  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility . International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Carpenter, T. O., Gerloczy, A., & Pitha, J. (1994). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs . Journal of Pharmaceutical Sciences, 83(8), 1160-1163. [Link]

  • Clioquinol | C9H5ClINO . PubChem. [Link]

  • Pitha, J., & Hoshino, T. (1993). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipipient for Protein Drugs . Journal of Pharmaceutical Sciences, 82(10), 1041-1046. [Link]

  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data . Alchemist-chem. [Link]

  • Iqbal, Z., et al. (2022). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization . Molecules, 27(3), 999. [Link]

  • 5-Chloro-7-iodo-8-hydroxyquinoline . ChemBK. [Link]

  • da Silva, C. R., et al. (2023). Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis . Pharmaceutics, 15(2), 531. [Link]

  • Li, S., et al. (2003). Dissolution behavior of a poorly water soluble compound in the presence of Tween 80 . Journal of Pharmacy and Pharmacology, 55(5), 639-645. [Link]

  • Zhang, X., et al. (2010). Study on the interaction mechanism between tween-80 and liposome membrane . Journal of Dispersion Science and Technology, 31(7), 933-939. [Link]

  • Nokhodchi, A., et al. (2007). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 . Iranian Journal of Pharmaceutical Research, 6(4), 241-249. [Link]

  • Falamarzian, A., & Amini, M. (2014). Relationship between Polysorbate 80 solubilization descriptors and octanol-water partition coefficients of drugs . Research in Pharmaceutical Sciences, 9(3), 195-202. [Link]

  • Goth, A., & Knoohuizen, M. (1975). The determination of clioquinol in biological materials by extractive alkylation and gas-liquid chromatography . Journal of Chromatography A, 112, 439-444. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders . CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

  • Clioquinol . Wikipedia. [Link]

  • Perez, D. R., et al. (2019). Clioquinol: to harm or heal . Neurobiology of Disease, 127, 346-353. [Link]

  • Uyar, T., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca . Polymers, 14(3), 406. [Link]

  • Wang, L., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures . Journal of Molecular Liquids, 312, 113426. [Link]

  • Solubility of drugs in ethanol and dmso . ResearchGate. [Link]

Sources

Preventing oxidative degradation of 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Stability of 5-Chloro-8-iodoquinoline

Welcome to the technical support guide for 5-Chloro-8-iodoquinoline, also widely known as Clioquinol. This powerful halogenated 8-hydroxyquinoline derivative is a cornerstone in various research applications, from its use as an antimicrobial agent to its role as a metal chelator in neurodegenerative disease studies.[1][2] However, its chemical structure, rich in functional groups, also renders it susceptible to degradation, particularly through oxidative pathways. This can compromise experimental reproducibility and lead to the generation of confounding artifacts.

This guide is structured as an interactive troubleshooting resource. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of 5-Chloro-8-iodoquinoline. Our goal is to empower you, the researcher, to proactively prevent degradation, accurately diagnose issues when they arise, and maintain the integrity of your valuable experiments.

Part 1: Frequently Asked Questions - Understanding Degradation

This section addresses the fundamental questions regarding the instability of 5-Chloro-8-iodoquinoline.

Question 1: My solution of 5-Chloro-8-iodoquinoline is turning yellow/brown. What is happening?

Answer: A color change, typically to a yellow or brownish hue, is a classic indicator of degradation.[3][4] This is primarily due to oxidation. The 8-hydroxyquinoline core, particularly the electron-rich phenol ring, is susceptible to attack by atmospheric oxygen. This process can be significantly accelerated by exposure to light (photodegradation) and elevated temperatures. The resulting degradation products are often colored, conjugated molecules. The product itself is described as a cream-colored to brownish-yellow powder, which may darken upon exposure to light and air.[1][4]

Question 2: What specific parts of the 5-Chloro-8-iodoquinoline molecule are most vulnerable to oxidative attack?

Answer: There are several key areas of vulnerability in the molecule's structure:

  • The Phenolic Ring: The hydroxyl group at the 8-position makes the benzene portion of the quinoline ring highly activated and susceptible to oxidation, potentially leading to the formation of quinone-like structures.

  • The Carbon-Iodine Bond: The C-I bond is weaker than the C-Cl bond and can be susceptible to cleavage, a process known as deiodination. This can be promoted by light or the presence of reducing agents in your medium.[5]

  • The Pyridine Ring: While the quinoline ring system is generally resistant to oxidation, harsh conditions can lead to ring-opening, particularly of the benzene ring.[6]

Below is a diagram illustrating the potential sites of oxidative attack.

cluster_molecule 5-Chloro-8-iodoquinoline Vulnerability cluster_key Potential Degradation Sites mol a Phenolic Ring Oxidation (Primary Concern) b Protodeiodination (C-I Bond Cleavage) c Ring Opening (Under Harsh Conditions) p1 p1->a p2 p2->b p3 p3->c

Caption: Key sites of molecular instability in 5-Chloro-8-iodoquinoline.

Question 3: Are there any substances that are incompatible with 5-Chloro-8-iodoquinoline?

Answer: Yes. It is crucial to avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7] These substances can react directly with the molecule, catalyzing rapid degradation. For instance, strong acids can protonate the quinoline nitrogen, altering the electronic properties of the ring system and potentially increasing its susceptibility to other degradation pathways.[5]

Part 2: Proactive Prevention - Storage and Handling Protocols

Preventing degradation starts with rigorous storage and handling procedures. The following protocols are designed to maximize the shelf-life and stability of both the solid compound and its solutions.

Protocol 2.1: Long-Term Storage of Solid 5-Chloro-8-iodoquinoline

This protocol outlines the optimal conditions for storing the compound in its powdered form.

Materials:

  • Original manufacturer's container or an amber glass vial with a tightly sealing cap.

  • Inert gas source (Argon or Nitrogen), if available.

  • Refrigerator or freezer designated for chemical storage (2-8°C is recommended).[2]

  • Desiccator cabinet or sealed container with desiccant.

Procedure:

  • Minimize Exposure: Upon receipt, minimize the time the container is open to the atmosphere. If you need to aliquot the powder, do so quickly in an area with low humidity and subdued light.

  • Inert Atmosphere (Optimal): If possible, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen, the primary driver of oxidation.

  • Seal Tightly: Ensure the container cap is securely fastened to prevent moisture and air ingress.

  • Protect from Light: Always store the container in the dark. The original packaging is often light-blocking, but placing it inside a secondary opaque container or a designated dark cabinet is best practice. The compound is known to darken on exposure to light.[4]

  • Control Temperature: Store the sealed container at a cool temperature. A standard laboratory refrigerator (2-8°C) is ideal.[2] Avoid storing at room temperature for extended periods.[3][8]

  • Maintain Dryness: Store the container in a dry environment.[9] For added protection, place the vial inside a desiccator.

Protocol 2.2: Preparation and Storage of Stock Solutions

Solutions are significantly more prone to degradation than the solid material.

Materials:

  • High-purity (e.g., HPLC-grade) solvent. Dioxane or ethanol are common choices.[10]

  • Amber glass vials (e.g., HPLC vials with screw caps and septa).

  • Inert gas source (Argon or Nitrogen).

  • Syringes and needles for solvent transfer.

Procedure:

  • Solvent Selection: Choose a high-purity, anhydrous solvent. If using solvents like ethanol, be aware that trace water can participate in hydrolytic or other degradation pathways.

  • Solvent Degassing (Critical): Before preparing the solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with argon or nitrogen for 15-20 minutes or by using a sonication bath under vacuum.

  • Solution Preparation: Prepare the solution under subdued light. Dissolve the desired amount of 5-Chloro-8-iodoquinoline in the degassed solvent.

  • Aliquot and Seal: Immediately aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents repeated warming/cooling cycles and air exposure of the main stock.

  • Inert Overlay: Before sealing each aliquot, flush the vial's headspace with argon or nitrogen.

  • Storage: Store the sealed aliquots at -20°C or -80°C for maximum stability. When you need to use an aliquot, allow it to warm to room temperature completely before opening to prevent condensation from introducing moisture.

Data Presentation: Storage Condition Summary
Parameter Optimal Condition Condition to Avoid Rationale
Light Complete darkness (Amber vials, dark cabinet)Direct sunlight or ambient lab lightPrevents photodegradation and light-catalyzed oxidation.[4][7]
Temperature 2-8°C (Solid); ≤ -20°C (Solution)[2]Room temperature or higherReduces the kinetic rate of degradation reactions.[3][8]
Atmosphere Inert gas (Argon, Nitrogen) overlayAmbient airExcludes oxygen, a key reactant in oxidative degradation.[3]
Moisture Dry/DesiccatedHigh humidityPrevents hydrolysis and moisture-mediated degradation.[9]
pH (in solution) Neutral (Buffered if necessary)Strong acids or bases[5]Avoids acid/base-catalyzed degradation pathways.[7]

Part 3: Troubleshooting Common Degradation Scenarios

Even with the best precautions, issues can arise. This section provides a logical framework for troubleshooting.

Observed Problem Potential Cause(s) Recommended Action(s) & Verification
Inconsistent experimental results (e.g., loss of compound activity). 1. Degradation of stock solution. 2. On-plate or in-media degradation during the experiment.1. Verify Stock Integrity: Analyze the stock solution via HPLC-UV (See Protocol 4.1). Look for the appearance of new peaks or a decrease in the main peak area. 2. Prepare Fresh: Always prepare a fresh stock solution from solid material for critical experiments. 3. Run Controls: Include a time-zero control in your assay to assess stability over the experimental duration.
Appearance of unexpected peaks in analytical runs (HPLC, LC-MS). Oxidative or hydrolytic degradation products are forming.1. Characterize Byproducts: Use LC-MS to get molecular weights of the new peaks. This can help identify potential degradation products (e.g., a mass corresponding to the loss of iodine). 2. Stress Studies: Intentionally stress a sample (e.g., expose to light/air) and run it on HPLC to see if the artifact peaks increase. This confirms they are degradation products.
Solid powder has darkened or has a strong odor. Significant oxidation of the solid material has occurred.1. Discard: It is highly recommended to discard the material. The purity is compromised. 2. Re-purification (Advanced): If the material is irreplaceable, recrystallization may be attempted, but purity must be rigorously confirmed by HPLC, NMR, and elemental analysis before use.

Part 4: Analytical Workflow for Stability Assessment

To quantitatively assess the stability of 5-Chloro-8-iodoquinoline, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and accessible method for this purpose.[11][12]

Workflow Diagram: Stability Study

start Prepare Fresh Solution (Time Zero Sample) stress Aliquot & Expose to Stress Conditions (e.g., Light, 37°C, Air) start->stress sample Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample hplc Analyze via HPLC-UV (Protocol 4.1) sample->hplc data Integrate Peak Areas (Parent & Degradants) hplc->data report Calculate % Purity Remaining vs. Time Zero data->report

Sources

Troubleshooting low yields in 5-Chloro-8-iodoquinoline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 5-chloro-8-iodoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you troubleshoot low yields and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity and Reactivity

5-Chloro-8-iodoquinoline is a valuable building block in medicinal chemistry, offering two distinct halogenated positions for functionalization. The significant difference in the bond dissociation energies between the C-I and C-Cl bonds allows for selective reactions, typically at the more reactive C8-iodo position.[1] However, achieving high yields and clean conversions can be challenging due to factors such as catalyst deactivation, steric hindrance, and competing side reactions. This guide provides practical, experience-driven advice to overcome these hurdles.

Troubleshooting Low Yields: A Symptom-Based Approach

Low yields are a common frustration in organic synthesis. The key to resolving this issue is to systematically diagnose the potential causes. Below are common problems encountered during the functionalization of 5-chloro-8-iodoquinoline, along with their underlying causes and recommended solutions.

Problem 1: Incomplete Conversion in Suzuki-Miyaura Coupling

Symptom: TLC or LC-MS analysis shows a significant amount of starting material (5-chloro-8-iodoquinoline) remaining, even after prolonged reaction times.

Potential Causes & Solutions:

  • Catalyst Deactivation: Palladium catalysts are susceptible to poisoning by impurities in reagents or solvents.[2]

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Consider using freshly purchased or purified materials.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and activity of the palladium catalyst.

    • Solution: Screen a variety of phosphine ligands. For Suzuki couplings, bulky, electron-rich ligands like XPhos or SPhos can be effective.[1]

  • Incorrect Base: The choice and concentration of the base are critical for the transmetalation step.

    • Solution: Experiment with different inorganic bases such as K₃PO₄ or Cs₂CO₃. The solubility of the base in the reaction solvent can significantly impact the reaction rate.[3]

  • Competitive Protodeboronation: The boronic acid coupling partner can degrade, especially at elevated temperatures.[4]

    • Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Monitor the reaction progress closely and avoid unnecessarily long reaction times.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterCondition A (Initial)Condition B (Optimized)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
Base Na₂CO₃ (2 equiv)K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (4:1)1,4-Dioxane
Temperature 100 °C90 °C
Yield 45%85%
Problem 2: Low Yields in Buchwald-Hartwig Amination

Symptom: The desired C-N coupled product is formed in low yield, with significant amounts of starting material and/or dehalogenated byproducts.

Potential Causes & Solutions:

  • Steric Hindrance: The quinoline core and bulky amines can sterically hinder the coupling reaction.

    • Solution: Employ a catalyst system with a high degree of steric bulk, such as BrettPhos or RuPhos, which can facilitate coupling with challenging substrates.[5]

  • Inappropriate Base: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig amination.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[3]

  • Catalyst Inhibition: The product itself or iodide ions generated during the reaction can inhibit the catalyst.[3]

    • Solution: Using a higher catalyst loading (2-5 mol%) or a more robust catalyst system can sometimes overcome this inhibition.

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Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst Is the Catalyst/Ligand System Appropriate for the Amine? Start->Check_Catalyst Check_Base Is the Base Strength and Solubility Optimal? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen Bulky Ligands (e.g., BrettPhos, RuPhos) Check_Catalyst->Optimize_Ligand No Check_Temp Is the Reaction Temperature Sufficiently High? Check_Base->Check_Temp Yes Optimize_Base Try a Stronger Base (NaOtBu) or a More Soluble Weak Base (Cs2CO3) Check_Base->Optimize_Base No Increase_Temp Increase Temperature Incrementally (e.g., 90°C -> 110°C) Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Ligand->Success Optimize_Base->Success Increase_Temp->Success

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Problem 3: Formation of Homocoupled Byproducts in Sonogashira Coupling

Symptom: Besides the desired product, a significant amount of the alkyne homocoupling (Glaser coupling) product is observed.

Potential Causes & Solutions:

  • Presence of Oxygen: The copper co-catalyst can promote alkyne homocoupling in the presence of oxygen.[6]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use.

  • Inappropriate Amine Base: The amine base plays a role in both the palladium and copper catalytic cycles.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the amine is freshly distilled and dry.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira conditions can be employed to avoid homocoupling.

    • Solution: Utilize a palladium catalyst in the presence of a suitable base, often an amine, without the addition of a copper co-catalyst.[7]

Frequently Asked Questions (FAQs)

Q1: At which position does functionalization preferentially occur, C5-Cl or C8-I?

The C-I bond is significantly weaker than the C-Cl bond, making the C8 position more susceptible to oxidative addition by a palladium(0) catalyst.[1] Therefore, in cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, functionalization will selectively occur at the C8-iodo position under standard conditions.

Q2: Can I functionalize the C5-chloro position?

Yes, but it requires more forcing conditions after the C8 position has been functionalized. This can be achieved by using a more active catalyst system, higher temperatures, and longer reaction times.

Q3: What are some common side reactions to be aware of?

Besides those mentioned in the troubleshooting section, be mindful of:

  • Hydrodehalogenation: Reduction of the C-I or C-Cl bond, leading to the formation of the corresponding des-haloquinoline. This can be minimized by ensuring an inert atmosphere and using high-purity reagents.

  • Protodeboronation of boronic acids in Suzuki reactions. [4]

  • Formation of quinolinones through hydrolysis, especially under harsh conditions. [2]

Q4: Are there any non-palladium catalyzed methods for functionalizing 5-chloro-8-iodoquinoline?

While palladium catalysis is the most common approach, other transition metals like copper and iron have been used for certain transformations.[8][9] Additionally, lithiation followed by quenching with an electrophile can be a powerful method for introducing a variety of functional groups, although chemo- and regioselectivity can be challenging to control.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere, add 5-chloro-8-iodoquinoline (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous solvent (e.g., 1,4-dioxane).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

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Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prep_Flask Dry Schlenk Flask under Inert Atmosphere Add_Solids Add 5-Chloro-8-iodoquinoline, Boronic Acid, and Base Prep_Flask->Add_Solids Add_Catalyst Add Pd Catalyst and Ligand Add_Solids->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Heat Heat with Stirring Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Perform Aqueous Workup Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

  • Benchchem. (n.d.). Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide.
  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • PMC. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.
  • ResearchGate. (n.d.). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • The Sonogashira Coupling. (n.d.).
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025, April 5).
  • MDPI. (2021, February 24). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Assay Interference with Quinoline-2-Carboxylic Acid Derivatives.
  • MDPI. (2022, November 18). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a.
  • ResearchGate. (2011, June 8). (PDF) Recent Advances in Sonogashira Reactions.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling optimization. | Download Table.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3).
  • YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
  • Guidechem. (2024, February 22). How to improve the synthesis method of 5-chloro-8-hydroxyquinoline - FAQ.
  • White Rose eTheses Online. (n.d.). Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
  • PubMed. (2021, July 26). Clinical Practice Guidelines for Diagnosis and Management of Hypersensitivity Reactions to Quinolones.
  • ResearchGate. (2025, August 5). Clinical Practice Guidelines for Diagnosis and Management of Hypersensitivity Reactions to Quinolones.
  • PMC - NIH. (n.d.). Quinolone Allergy.
  • Semantic Scholar. (2014, April 21). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025, June 11).
  • PMC. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • RSC Publishing. (n.d.). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench - Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice.
  • MDPI. (2022, January 18). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca.

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Reaction temperature optimization for 5-Chloro-8-iodoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-8-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature for this critical synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-Chloro-8-iodoquinoline?

A1: 5-Chloro-8-iodoquinoline is typically synthesized through a multi-step process. A common route involves the iodination of 5-chloro-8-hydroxyquinoline. Another established method is a Sandmeyer-type reaction starting from 5-chloro-8-aminoquinoline, which is first diazotized and then reacted with an iodide source.[1][2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Why is reaction temperature a critical parameter in the synthesis of 5-Chloro-8-iodoquinoline?

A2: Reaction temperature is a crucial parameter as it directly influences the reaction rate, yield, and the formation of impurities. For instance, in the iodination of 5-chloro-8-hydroxyquinoline, excessively high temperatures can lead to the formation of di-iodinated or other side products. Conversely, a temperature that is too low may result in an impractically slow reaction rate. In the case of the Sandmeyer reaction, the diazotization step is highly temperature-sensitive and must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2][3]

Q3: What are the typical side products or impurities I should be aware of?

A3: Depending on the synthetic route, several impurities can arise. In the direct iodination of a quinoline derivative, over-iodination leading to di-iodo species is a common issue.[4] Incomplete reactions can leave unreacted starting material. During a Sandmeyer reaction, side products can include the corresponding phenol (5-chloro-8-hydroxyquinoline) if the diazonium salt reacts with water, or deamination products where the diazonium group is replaced by a hydrogen atom.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7][8] These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts over time.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of 5-Chloro-8-iodoquinoline
Potential Cause Explanation Troubleshooting Steps
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe. If it's too high, decomposition of reactants or products, or the formation of side products, can occur.Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) while keeping all other parameters constant. Monitor the reaction progress by TLC or HPLC to identify the optimal temperature that maximizes product formation and minimizes impurities.
Inefficient Diazotization (Sandmeyer Route) The formation of the diazonium salt from 5-chloro-8-aminoquinoline is a critical step that must be performed at low temperatures (0-5 °C) to prevent its decomposition.[2][3]Ensure strict temperature control during the addition of sodium nitrite. Use an ice-salt bath to maintain the low temperature. Slow, dropwise addition of the nitrite solution is also crucial.
Poor Quality of Reagents The purity of starting materials, such as 5-chloro-8-hydroxyquinoline or 5-chloro-8-aminoquinoline, and reagents like iodine or sodium iodide, can significantly impact the yield.Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary.
Inadequate Mixing In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reactions.Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, consider using an overhead mechanical stirrer.
Issue 2: Formation of Significant Impurities
Potential Cause Explanation Troubleshooting Steps
Over-iodination In the direct iodination of 5-chloro-8-hydroxyquinoline, using an excess of the iodinating agent or high reaction temperatures can lead to the formation of di-iodinated byproducts.[4]Carefully control the stoichiometry of the iodinating agent. A slight excess may be necessary, but large excesses should be avoided. Optimize the reaction temperature to favor mono-iodination.
Decomposition of Diazonium Salt In the Sandmeyer route, if the temperature during diazotization or the subsequent displacement reaction is too high, the diazonium salt can decompose, leading to the formation of phenols and other byproducts.[5]Maintain a low temperature (0-5 °C) throughout the diazotization and the initial phase of the Sandmeyer reaction.[2]
Presence of Water In certain steps, the presence of water can lead to undesired side reactions, such as the formation of the corresponding hydroxy-quinoline from the diazonium salt.Use anhydrous solvents and reagents where appropriate. Ensure all glassware is thoroughly dried before use.

III. Experimental Protocols

Protocol 1: Temperature Optimization for the Iodination of 5-Chloro-8-hydroxyquinoline

This protocol outlines a systematic approach to determine the optimal reaction temperature for the iodination of 5-chloro-8-hydroxyquinoline.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reactions Parallel Reactions cluster_monitoring Monitoring & Analysis cluster_decision Decision A Prepare stock solutions of 5-Chloro-8-hydroxyquinoline and Iodinating Agent B1 Reaction 1 Set Temp: T1 A->B1 Dispense reactants B2 Reaction 2 Set Temp: T2 A->B2 Dispense reactants B3 Reaction 3 Set Temp: T3 A->B3 Dispense reactants B4 Reaction n Set Temp: Tn A->B4 Dispense reactants C Monitor reactions by TLC/HPLC at regular intervals B1->C B2->C B3->C B4->C D Quench reactions at optimal time point C->D E Work-up and purify products D->E F Analyze yield and purity by HPLC/NMR E->F G Identify Optimal Temperature (Tn) F->G

Caption: Workflow for Temperature Optimization.

Methodology:

  • Preparation: Prepare a stock solution of 5-chloro-8-hydroxyquinoline in a suitable solvent (e.g., acetic acid). Prepare a stock solution of the iodinating agent (e.g., iodine monochloride or a mixture of iodine and an oxidizing agent).

  • Reaction Setup: In a series of parallel reaction vessels, add equal volumes of the 5-chloro-8-hydroxyquinoline solution.

  • Temperature Control: Place each reaction vessel in a temperature-controlled bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C).

  • Reaction Initiation: Add an equimolar amount of the iodinating agent to each reaction vessel simultaneously.

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction and analyze it by TLC or HPLC to monitor the consumption of starting material and the formation of the product.

  • Quenching: Once the reaction in a particular vessel appears to be complete or the formation of byproducts becomes significant, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Work-up and Analysis: Perform a standard aqueous work-up and extract the product. After purification (e.g., by column chromatography or recrystallization), determine the yield and purity of the 5-Chloro-8-iodoquinoline from each reaction.[9]

  • Optimization: Compare the yields and purity profiles from all the reactions to determine the optimal reaction temperature.

Protocol 2: Low-Temperature Control for the Diazotization of 5-Chloro-8-aminoquinoline

This protocol emphasizes the critical temperature control required for the diazotization step in the Sandmeyer route.

Diazotization_Workflow A Dissolve 5-Chloro-8-aminoquinoline in dilute acid (e.g., HCl) B Cool the solution to 0-5 °C using an ice-salt bath A->B D Slowly add NaNO2 solution dropwise to the amine solution B->D C Prepare an aqueous solution of Sodium Nitrite (NaNO2) C->D E Maintain temperature below 5 °C during addition D->E F Stir for an additional 15-30 min at 0-5 °C D->F G Proceed immediately to the Sandmeyer reaction F->G

Caption: Diazotization Low-Temperature Protocol.

Methodology:

  • Dissolution: Dissolve 5-chloro-8-aminoquinoline in a dilute mineral acid (e.g., hydrochloric acid or sulfuric acid) in a reaction flask.

  • Cooling: Immerse the reaction flask in an ice-salt bath and stir until the internal temperature reaches 0-5 °C.

  • Nitrite Solution: Prepare a solution of sodium nitrite in water.

  • Slow Addition: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. A thermometer should be placed in the reaction mixture for continuous monitoring.

  • Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer reaction with an iodide salt (e.g., potassium iodide).

IV. Data Summary

The following table provides a hypothetical example of how to present data from a temperature optimization study for the iodination of 5-chloro-8-hydroxyquinoline.

Reaction Temperature (°C) Reaction Time (h) Yield of 5-Chloro-8-iodoquinoline (%) Purity by HPLC (%) Key Observations
40126598Slow reaction rate, incomplete conversion.
5088597Good conversion with minimal byproducts.
6059295Faster reaction, slight increase in impurities.
7038885Rapid reaction, significant formation of di-iodinated byproduct.

V. Conclusion

The optimization of reaction temperature is paramount for the successful synthesis of 5-Chloro-8-iodoquinoline. By carefully controlling this parameter, researchers can maximize yields, minimize the formation of impurities, and ensure the reproducibility of their results. This guide provides a framework for troubleshooting common issues and systematically optimizing reaction conditions.

References

  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. (2006).
  • The 5-and 8-iodination of quinoline and some of its derivatives. (n.d.). Pakistan Journal of Scientific and Industrial Research.
  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. (2006).
  • Room temperature diazotization and coupling reaction using DES- Ethanol system. (n.d.). The Royal Society of Chemistry.
  • Kinetics and mechanism of iodination of 8-hydroxyquinoline. (n.d.). RSC Publishing.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).
  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]

  • SANDMEYERS REACTION. (n.d.). PHARMD GURU.
  • CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines. (n.d.).
  • 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply. (n.d.). Cion Pharma.
  • 5-Chloro-8-hydroxyquinoline CAS#: 130-16-5. (n.d.). ChemicalBook.
  • Optimization of reaction conditions for quinolone synthesis. (n.d.). Benchchem.
  • 5-Chloro-7-iodo-8-hydroxyquinoline, 50 g. (n.d.). Carl ROTH.
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines. (n.d.).
  • Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry.
  • How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. (2024). Guidechem.
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). MDPI.
  • Deaminative chlorination of aminoheterocycles. (2021). PMC - NIH.
  • Sandmeyer Reaction - experimental procedure and set up. (n.d.). YouTube.
  • Diazotis
  • Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. (n.d.). Vedantu.
  • 5-Chloro-8-hydroxyquinoline synthesis. (n.d.). ChemicalBook.
  • Reaction sites of 8-hydroxyquinoline 1. (n.d.).
  • New syntheses of 5,6- and 7,8-diaminoquinolines. (2013). Beilstein Journals.
  • Basic Principles, Methods and Application of Diazotization Titr
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). MDPI.
  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • US2561553A - Process for the manufacture of 8-hydroxy quinoline. (n.d.).
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar

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Technical Support Center: Mastering Regioselectivity in 5-Chloro-8-iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling regioselectivity in cross-coupling reactions of 5-chloro-8-iodoquinoline. This guide is structured to address common challenges and frequently asked questions, offering not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: The Challenge of Regioselectivity

5-Chloro-8-iodoquinoline is a valuable building block in medicinal chemistry and materials science. Its two distinct halogen atoms offer the potential for sequential, site-selective functionalization, enabling the rapid diversification of the quinoline scaffold. However, achieving the desired regioselectivity can be a significant challenge, often leading to mixtures of isomers and low yields of the target compound. This guide will equip you with the knowledge to navigate these challenges and achieve predictable and high-yielding transformations.

The fundamental principle governing regioselectivity in palladium-catalyzed cross-coupling reactions of 5-chloro-8-iodoquinoline is the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the stronger Carbon-Chlorine (C-Cl) bond.[1] This inherent difference in reactivity is the primary tool we will leverage to control which position of the quinoline ring is functionalized.

Frequently Asked Questions (FAQs)

Q1: I want to selectively functionalize the 8-position of 5-chloro-8-iodoquinoline. Which cross-coupling reaction should I choose?

A1: For selective functionalization at the C-8 position, you can confidently employ a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond makes the 8-position the kinetically favored site for oxidative addition to the palladium catalyst.[1] With proper control of reaction conditions, you can achieve high selectivity for the C-8 substituted product.

Q2: I am observing a mixture of isomers (reaction at both C-5 and C-8). What are the likely causes?

A2: Formation of a mixture of isomers indicates that the C-Cl bond is also undergoing activation. This can happen under harsh reaction conditions, such as prolonged heating at high temperatures, or with highly active catalyst systems that can overcome the higher activation barrier for C-Cl bond cleavage. To favor C-8 selectivity, consider lowering the reaction temperature, reducing the reaction time, or choosing a less reactive catalyst/ligand combination.

Q3: Can I functionalize the C-5 position selectively, leaving the C-8 iodo group untouched?

A3: Direct and selective functionalization of the C-5 chloro group in the presence of the more reactive C-8 iodo group is extremely challenging via standard cross-coupling methods and is generally not a recommended strategy. The vast majority of palladium-catalyzed cross-coupling reactions will preferentially occur at the C-I bond.[2] To achieve functionalization at the C-5 position, a two-step approach is necessary: first, functionalize the C-8 position, and then, in a subsequent step, target the C-5 chloro group.

Q4: Are there any general tips for ensuring high regioselectivity in these reactions?

A4: Yes. Here are some key principles:

  • Reaction Temperature: Start with milder temperatures (e.g., room temperature to 80 °C) to exploit the kinetic difference in C-I versus C-Cl bond activation.

  • Catalyst Loading: Use the lowest effective catalyst loading to avoid over-reactivity that might lead to C-Cl activation.

  • Ligand Choice: The ligand can influence the reactivity of the catalyst. For high selectivity, a less electron-rich or sterically hindered ligand might be preferable to temper the catalyst's activity.

  • Reaction Time: Monitor your reaction closely and stop it once the starting material is consumed to prevent the formation of di-substituted products or reaction at the C-5 position.

Troubleshooting Guides

Scenario 1: Low or No Conversion in a C-8 Selective Coupling Reaction

You are attempting a Suzuki, Sonogashira, or Buchwald-Hartwig reaction at the 8-position, but you observe little to no product formation.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to decomposition.[3]Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure all solvents and reagents are anhydrous and properly degassed.
Inappropriate Ligand The chosen ligand may not be suitable for the specific reaction type or may be inhibiting the catalytic cycle.For Suzuki and Sonogashira reactions, phosphine ligands like PPh₃ or dppf are often a good starting point. For Buchwald-Hartwig amination, bulky, electron-rich ligands such as XPhos or SPhos are generally required.[4][5]
Incorrect Base The base plays a crucial role in the catalytic cycle, and an inappropriate choice can halt the reaction.For Suzuki reactions, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common.[6] Sonogashira reactions often use an amine base like triethylamine or diisopropylethylamine.[7] Buchwald-Hartwig aminations typically require strong, non-nucleophilic bases like NaOtBu or LHMDS.[5]
Low Reaction Temperature While milder temperatures favor selectivity, some reactions require a certain activation energy to proceed at a reasonable rate.Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and any loss of selectivity.
Substrate Impurities Impurities in the 5-chloro-8-iodoquinoline or the coupling partner can poison the catalyst.Ensure the purity of your starting materials through recrystallization or column chromatography.
Scenario 2: Formation of the Wrong Regioisomer (Reaction at C-5)

You are unexpectedly observing the formation of the 5-substituted product, either as the major product or in a significant amount.

Potential Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.Reduce the reaction temperature. If the reaction is too slow at lower temperatures, screen different solvents or more active catalysts that can operate under milder conditions.
Highly Active Catalyst A very electron-rich and/or sterically unhindered ligand can create a highly reactive palladium center capable of activating the C-Cl bond.Switch to a less electron-rich or more sterically demanding ligand to decrease the catalyst's reactivity.[3]
Prolonged Reaction Time Leaving the reaction for an extended period after the C-8 iodoquinoline has been consumed can lead to a slower reaction at the C-5 position.Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Scenario 3: Formation of Di-substituted Product

You are observing the formation of a product where both the C-5 and C-8 positions have been functionalized.

Potential Cause Explanation Recommended Solution
Excess Coupling Partner Using a large excess of the boronic acid, alkyne, or amine can drive the reaction towards di-substitution.Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the coupling partner.
High Catalyst Loading A high concentration of the active catalyst can increase the rate of the second coupling reaction at the C-5 position.Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).
Elevated Temperature and Long Reaction Time Similar to the formation of the wrong regioisomer, harsh conditions can promote the second coupling event.Employ milder reaction conditions (lower temperature and shorter reaction time).

Experimental Protocols

Protocol 1: Regioselective Sonogashira Coupling at the C-8 Position

This protocol provides a general starting point for the selective coupling of a terminal alkyne to the 8-position of 5-chloro-8-iodoquinoline.

dot

Caption: Workflow for C-8 Selective Sonogashira Coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-8-iodoquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.01-0.03 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF or dioxane) to the flask.

  • Add the amine base (e.g., triethylamine, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-8 Position

This protocol outlines a general procedure for the selective arylation or vinylation of the 8-position.

dot

Caption: Workflow for C-8 Selective Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • In a reaction vessel, combine 5-chloro-8-iodoquinoline (1.0 equiv.), the aryl or vinyl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction's progress.

  • After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-8 Position

This protocol provides a starting point for the C-N bond formation at the 8-position.

dot

Caption: Workflow for C-8 Selective Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • In an oven-dried, sealed tube under an inert atmosphere, add 5-chloro-8-iodoquinoline (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the crude product by column chromatography.[4]

Mechanistic Insights: The Basis of Regioselectivity

The high regioselectivity observed in these reactions is a direct consequence of the kinetics of the oxidative addition step in the palladium catalytic cycle.

dot

Catalytic_Cycle Pd0 LₙPd(0) OA_I Oxidative Addition (C-I) Pd0->OA_I Fast, Low Eₐ OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl Slow, High Eₐ PdII_I LₙPd(II)(Quinoline-8-yl)(I) OA_I->PdII_I PdII_Cl LₙPd(II)(Quinoline-5-yl)(Cl) OA_Cl->PdII_Cl Trans Transmetalation PdII_I->Trans PdII_R LₙPd(II)(Quinoline-8-yl)(R) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product 8-Substituted 5-Chloroquinoline RE->Product

Caption: Simplified Catalytic Cycle Highlighting Regioselectivity.

The oxidative addition of the C-I bond to the Pd(0) center has a significantly lower activation energy (Eₐ) than the oxidative addition of the C-Cl bond.[8] This means that under controlled conditions, the reaction will overwhelmingly proceed via the pathway involving the C-I bond, leading to the formation of the 8-substituted quinoline derivative. The subsequent steps of transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), followed by reductive elimination, then occur to yield the final product and regenerate the Pd(0) catalyst.[8][9][10]

By understanding and controlling the factors that influence the initial oxidative addition step, researchers can effectively master the regioselective functionalization of 5-chloro-8-iodoquinoline and unlock its full potential in their synthetic endeavors.

References

Please note that while the links provided are valid as of the time of this document's creation, the accessibility of web pages may change over time.

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1946. [Link]

  • Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036–1045. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Powers, K. M., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12053–12064. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2012). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 18(34), 10702–10711. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (n.d.). Synthesis of novel 5-(N-Substituted-Anilino)-8-hydroxyquinolines via Hartwig-Buchwald amination reaction. Midlands State University Library catalog. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Langer, P. (2022). Regioselective Cross-Coupling. Universität Rostock. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2012). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. [Link]

  • Omar, W. A. E., et al. (2012). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. [Link]

  • Thansault, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Ghorai, S., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Vermeeren, P., Sun, X., & Bickelhaupt, F. M. (2018). (PDF) Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. ResearchGate. [Link]

  • Fairlamb, I. J. S. (2013). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Thansault, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wang, Z., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PMC. [Link]

  • Zang, H., & Bedford, R. B. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Wang, Z., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. ACS Publications. [Link]

  • La-Venia, A., et al. (2024). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

  • ResearchGate. (2021). (PDF) Reversible C–C Bond Formation Using Palladium Catalysis. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Ghorai, S., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • ResearchGate. (2010). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • Ramasamy, J. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Technical Support Center: Palladium Removal from 5-Chloro-8-iodoquinoline Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of residual palladium from products of cross-coupling reactions involving 5-Chloro-8-iodoquinoline. Given the importance of quinoline scaffolds in pharmaceuticals, ensuring the final product is free of palladium contamination is a critical step that directly impacts drug safety and efficacy.[1][2] This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your purification process.

Understanding the Challenge: Palladium's Persistence

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are indispensable tools in modern organic synthesis.[3][4] However, the very properties that make palladium an excellent catalyst also contribute to its persistence in the final product. Residual palladium can exist in various oxidation states (Pd(0), Pd(II)) and can form stable complexes with the product, solvents, or other reaction components.[5][6] The nitrogen atom in the quinoline ring of 5-Chloro-8-iodoquinoline can further complicate removal through coordination with palladium species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the palladium workup of 5-Chloro-8-iodoquinoline and related compounds.

Q1: My initial aqueous workup isn't removing the palladium. What's going wrong?

A1: A simple aqueous wash is often insufficient to remove palladium.[7] Palladium complexes can be soluble in the organic phase, or the palladium may be in a metallic, insoluble form that is difficult to separate.[7]

  • Expert Insight: The speciation of palladium is key.[5] If you've used a phosphine ligand, the resulting palladium-phosphine complexes are often organic-soluble. For Pd(0) nanoparticles, these can form colloids that are difficult to remove by simple phase separation.[7]

Q2: I'm seeing significant product loss during my chosen palladium scavenging method. How can I mitigate this?

A2: Product loss is a common concern, especially when dealing with valuable, late-stage intermediates.[1][8]

  • Scavenger Selection is Crucial: Some scavengers, like activated carbon, can non-selectively adsorb organic molecules.[8] If you suspect your product is binding to the scavenger, consider switching to a more selective, functionalized silica-based scavenger (e.g., with thiol or amine groups).[8][9][10]

  • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Excess scavenger increases the surface area available for non-specific product binding.[8]

  • Solid-Supported Scavengers: These are highly recommended as they can be easily removed by filtration, minimizing product loss that can occur during more complex workup procedures.[8]

Q3: The palladium scavenger I've chosen seems to be ineffective. What are my next steps?

A3: Scavenger performance is highly dependent on the reaction conditions and the nature of the palladium species.[5][6]

  • Consider the Palladium Oxidation State: Thiol-based scavengers (like QuadraSil™ MP) are generally effective for softer metals like Pd(0), while amine-based scavengers (like QuadraSil™ AP) can be more effective for Pd(II).[11][12]

  • Solvent Effects: The choice of solvent can significantly impact scavenger efficiency.[5] It's advisable to screen a few different solvents to find the optimal conditions for your specific system.[8]

  • Kinetics Matter: Some scavengers work faster than others. For example, QuadraSil™ AP has been shown to have faster kinetics for palladium removal than QuadraSil™ MP under certain conditions.[11] Ensure you are allowing sufficient time for the scavenger to work.[8]

Q4: After scavenging, I still have unacceptable levels of palladium. What other techniques can I try?

A4: A multi-step approach is often necessary to achieve the stringent palladium limits required for active pharmaceutical ingredients (APIs), which are often below 10 ppm.[2][13]

  • Crystallization: If your 5-Chloro-8-iodoquinoline product is a solid, recrystallization can be a powerful purification technique to remove residual palladium.[5][8] However, be aware that in some cases, palladium impurities can become trapped within the crystal lattice.[1]

  • Filtration through Celite®: Passing your reaction mixture through a pad of Celite® can help remove insoluble palladium species.[7]

  • Column Chromatography: While often used for general purification, a silica gel column can also effectively remove palladium residues.[7]

Strategic Palladium Removal: A Decision Workflow

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy for your 5-Chloro-8-iodoquinoline product.

Palladium_Removal_Workflow cluster_0 Initial Assessment cluster_1 Primary Removal Strategy cluster_2 Scavenger Selection & Optimization cluster_3 Analysis & Further Purification Start Crude 5-Chloro-8-iodoquinoline Product Mixture Assess_Pd_Form Assess Likely Palladium Species (Pd(0) vs. Pd(II), Ligand Complex) Start->Assess_Pd_Form Insoluble_Pd Insoluble Pd(0) or supported catalyst Assess_Pd_Form->Insoluble_Pd Insoluble Soluble_Pd Soluble Pd Complex Assess_Pd_Form->Soluble_Pd Soluble Filtration Filtration through Celite® Insoluble_Pd->Filtration Scavenging Scavenging Soluble_Pd->Scavenging Analyze_Pd Analyze Pd Content (e.g., ICP-MS) Filtration->Analyze_Pd Choose_Scavenger Select Scavenger Type: - Thiol-based (e.g., QuadraSil™ MP) - Amine-based (e.g., QuadraSil™ AP) - Activated Carbon Scavenging->Choose_Scavenger Screen_Conditions Screen Conditions: - Solvent - Temperature - Time - Scavenger Loading Choose_Scavenger->Screen_Conditions Screen_Conditions->Analyze_Pd Pd_Acceptable Palladium Level Acceptable? Analyze_Pd->Pd_Acceptable Crystallization Crystallization Pd_Acceptable->Crystallization No, Solid Product Chromatography Column Chromatography Pd_Acceptable->Chromatography No, Oily Product Final_Product Pure 5-Chloro-8-iodoquinoline Product Pd_Acceptable->Final_Product Yes Crystallization->Analyze_Pd Chromatography->Analyze_Pd

Caption: Decision workflow for palladium removal.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific reaction conditions.

Protocol 1: Palladium Scavenging with Functionalized Silica

This protocol is a good starting point for soluble palladium complexes.

  • Reaction Workup: After the reaction is complete, perform a standard aqueous workup to remove water-soluble byproducts. Concentrate the organic phase to obtain the crude 5-Chloro-8-iodoquinoline product.[8]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[8]

  • Scavenger Addition: Add the chosen silica-based scavenger (e.g., QuadraSil™ MP or AP). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours.[8]

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger with fresh solvent to ensure complete recovery of your product.[8]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.[8]

  • Analysis: Analyze the residual palladium content in your product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8][14]

Protocol 2: Palladium Removal with Activated Carbon

Activated carbon is a cost-effective option, but care must be taken to avoid product loss.[5]

  • Reaction Workup and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.[8]

  • Stirring: Stir the slurry at room temperature for 1 to 4 hours.[8]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Thoroughly wash the Celite® pad with the solvent to maximize product recovery.[8]

  • Concentration and Analysis: Follow steps 6 and 7 from Protocol 1.

Data Summary: Comparison of Common Scavenging Techniques

The following table provides a general comparison of common palladium scavenging methods. The efficiency can vary significantly based on the specific reaction conditions.

Scavenging MethodTypical Palladium Removal EfficiencyKey AdvantagesKey Considerations
Functionalized Silica (Thiol-based) >95%[11]High selectivity, minimal product loss, broad solvent compatibility.[9][15]Higher cost compared to activated carbon.
Functionalized Silica (Amine-based) >99% (under specific conditions)[11]Fast kinetics for certain palladium species.[11]Efficiency is dependent on palladium oxidation state.
Activated Carbon Variable, can be >99%[5]Low cost, effective for a range of palladium species.[16]Potential for non-specific product adsorption and yield loss.[13]
Crystallization Highly variableCan be very effective for purification and palladium removal simultaneously.[5]Not suitable for all products; risk of co-crystallization of impurities.[1]

Concluding Remarks

The removal of palladium from 5-Chloro-8-iodoquinoline products is a multi-faceted challenge that requires a systematic and informed approach. There is no single "magic bullet" solution, and the optimal method will be specific to your reaction system.[5] By understanding the principles of palladium speciation and scavenger chemistry, and by employing a logical, troubleshooting-oriented workflow, you can confidently and efficiently achieve the desired purity for your valuable quinoline-based compounds.

References

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 5-Chloro-8-iodoquinoline and its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial and antibacterial agents.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the bicyclic aromatic ring system. Consequently, the unambiguous structural elucidation of synthesized quinoline derivatives is a critical step in research and development, ensuring that the correct molecule is advanced through the discovery pipeline.[2] Regioisomers—molecules with the same chemical formula but different substituent positions—can exhibit dramatically different pharmacological and toxicological profiles, making their differentiation essential.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into molecular structure through chemical shifts, spin-spin coupling, and through-space interactions.[1][2] This guide provides an in-depth comparison of the ¹H NMR spectral characteristics of 5-chloro-8-iodoquinoline and its challenging-to-distinguish regioisomer, 8-chloro-5-iodoquinoline. We will explore how fundamental NMR principles, augmented by advanced techniques like the Nuclear Overhauser Effect (NOE), can be leveraged to provide definitive structural assignments.

Theoretical Framework: Decoding the Spectra of Substituted Quinolines

The ¹H NMR spectrum of a substituted quinoline is governed by the unique electronic environment of each proton. Understanding these influences is key to interpreting the data and distinguishing between isomers.

Pillar 1: Chemical Shift (δ)

The position of a signal (chemical shift) on the x-axis of an NMR spectrum is determined by the degree of magnetic shielding around a proton.

  • The Quinoline Scaffold: Protons on the aromatic quinoline system typically resonate in the downfield region, generally between 7.0 and 9.0 ppm.[3] The electron-withdrawing nitrogen atom significantly deshields adjacent protons, particularly H-2, causing it to appear at the lowest field of the spectrum.[2]

  • Substituent Effects: The introduction of halogens further modulates the electronic environment.

    • Chlorine: As a strongly electronegative atom, chlorine exerts a powerful electron-withdrawing inductive effect, deshielding nearby protons and shifting their signals downfield.

    • Iodine: Iodine's effect is more nuanced. It is electronegative (inductive withdrawal) but also possesses lone pairs that can participate in resonance (electron donation). Its large size can also cause steric-induced changes to the local geometry.

Pillar 2: Spin-Spin Coupling (J-Coupling)

Through-bond interactions between non-equivalent neighboring protons cause signals to split, a phenomenon known as J-coupling.[4][5] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of protons.

  • Ortho Coupling (³J): Coupling between protons on adjacent carbons (e.g., H-6 and H-7) is typically the largest, around 7-9 Hz, resulting in a clear doublet if there are no other coupling partners.

  • Meta Coupling (⁴J): Coupling between protons separated by three bonds (e.g., H-6 and H-8) is smaller, typically 2-3 Hz.[5]

  • Para Coupling (⁵J): Coupling across four bonds is very weak (0-1 Hz) and often not resolved.[2]

Pillar 3: The Nuclear Overhauser Effect (NOE)

While J-coupling operates through chemical bonds, the NOE operates through space.[6] It is a powerful tool for determining spatial proximity. When two protons are close in space (typically < 6 Å), irradiating one will cause a change in the signal intensity of the other.[6] This effect is independent of bonding pathways and is invaluable for confirming stereochemistry and distinguishing regioisomers where through-bond information is insufficient.

Distinguishing 5-Chloro-8-iodoquinoline from 8-Chloro-5-iodoquinoline

The key to differentiating these two isomers lies in how the distinct placement of the chloro and iodo substituents impacts the protons on the carbocyclic (benzene) ring, specifically H-6 and H-7, and the spatial relationship between the two rings.

Figure 1: Structures of 5-Chloro-8-iodoquinoline and 8-Chloro-5-iodoquinoline.
Predicted ¹H NMR Spectra

1. 5-Chloro-8-iodoquinoline:

  • H-2, H-3, H-4: These protons on the pyridine ring will form a distinct three-spin system. H-2 will be the most downfield signal, appearing as a doublet of doublets (dd) due to coupling with H-3 and H-4. H-4 will also be a dd, while H-3 will be a triplet or dd.

  • H-6 and H-7: These two protons are ortho to each other and will appear as two distinct doublets. The key diagnostic feature is their chemical shift. The chlorine at C-5 will strongly deshield the adjacent H-6 proton, causing it to resonate at a significantly lower field than H-7.

2. 8-Chloro-5-iodoquinoline:

  • H-2, H-3, H-4: The pattern will be similar to the other isomer, though the chemical shifts will be subtly different due to the change in the electronic environment of the neighboring ring.

  • H-6 and H-7: These protons will also appear as two ortho-coupled doublets. However, in this isomer, H-7 is adjacent to the strongly electron-withdrawing chlorine at C-8. This will cause H-7 to be significantly deshielded and appear at a much lower field than H-6.

The Decisive Experiment: 2D NOESY

While the differential shifts of H-6 and H-7 provide a strong basis for assignment, a 2D NOESY experiment provides irrefutable proof. The quinoline scaffold forces the H-4 and H-6 protons into close spatial proximity (a "peri" interaction).

  • In 5-Chloro-8-iodoquinoline , a clear cross-peak should be observed in the NOESY spectrum between H-4 and H-6 . This confirms that these two protons are near each other in space.

  • In 8-Chloro-5-iodoquinoline , the C-6 position is occupied by a proton (H-6), but the C-5 position has an iodine atom. Therefore, no NOE correlation will be observed between H-4 and H-6 . The absence of this specific cross-peak is as informative as its presence and serves as a definitive negative proof for this isomeric structure.

NOE_Interaction cluster_5_chloro 5-Chloro-8-iodoquinoline cluster_8_chloro 8-Chloro-5-iodoquinoline H4_5 H-4 H6_5 H-6 H4_5->H6_5 Strong NOE Observed (Peri-Interaction) H4_8 H-4 I5_8 Iodine at C5 H4_8->I5_8 No H-H NOE H6_8 H-6 Start Isomeric Mixture

Sources

A Comparative Guide to the HRMS Analysis and Mass Fragmentation of 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-8-iodoquinoline, a halogenated derivative of the quinoline scaffold, represents a class of compounds with significant potential in medicinal chemistry. The introduction of both chlorine and iodine moieties to the quinoline core presents a unique analytical challenge, requiring sophisticated techniques for unambiguous identification and characterization. This guide provides an in-depth analysis of the application of High-Resolution Mass Spectrometry (HRMS) for the structural confirmation and fragmentation analysis of 5-Chloro-8-iodoquinoline. We will explore the theoretical underpinnings of its mass spectrometric behavior, propose a detailed fragmentation pathway, and present a comparative experimental framework for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced mass spectrometry techniques to the analysis of complex heterocyclic compounds.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds.[1] Its high accuracy allows for the confident determination of elemental compositions, which is crucial for identifying unknown compounds and confirming the structures of synthesized molecules.[2][3] Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS can measure m/z to several decimal places, enabling the differentiation of molecules with the same nominal mass but different elemental formulas.[2][4] This level of precision is indispensable in modern chemical analysis, from metabolomics to pharmaceutical quality control.[5]

Experimental Design: A Self-Validating HRMS Protocol

The following protocol is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data for the analysis of 5-Chloro-8-iodoquinoline. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing & Analysis A Weigh 5-Chloro-8-iodoquinoline B Dissolve in HPLC-grade Methanol A->B C Dilute to 1 µg/mL B->C D Inject sample into UHPLC system C->D E Chromatographic Separation D->E F Ionization (ESI+) E->F G Mass Analysis (Orbitrap) F->G H Data Acquisition (Full Scan & dd-MS2) G->H I Extract Ion Chromatogram (XIC) H->I J Determine Exact Mass I->J K Propose Elemental Composition J->K L Analyze MS/MS Fragmentation M Structural Elucidation L->M

Caption: Workflow for LC-HRMS analysis of 5-Chloro-8-iodoquinoline.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Chloro-8-iodoquinoline.

    • Dissolve the compound in high-purity, HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with methanol to obtain a final working concentration of 1 µg/mL. The use of a low concentration minimizes the risk of detector saturation and ion suppression effects.

  • Liquid Chromatography Parameters:

    • System: A high-performance liquid chromatography (UHPLC) system is recommended for its high resolution and separation efficiency.[6]

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice for separating small organic molecules.

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier promotes protonation of the analyte, enhancing its ionization efficiency in positive ion mode.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1 µL.

  • High-Resolution Mass Spectrometry Parameters:

    • Mass Spectrometer: An Orbitrap-based mass spectrometer is preferred for its high resolution and mass accuracy.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode (ESI+). ESI is a soft ionization technique that typically produces intact molecular ions, which is ideal for accurate mass measurement.[2]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

    • Full Scan (MS1) Parameters:

      • Resolution: 70,000. High resolution is critical for accurate mass determination.[3]

      • Scan Range: m/z 100-500. This range comfortably encompasses the expected molecular ion and its fragments.

    • Data-Dependent MS/MS (dd-MS2) Parameters:

      • Activation Type: Higher-energy C-trap dissociation (HCD).

      • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, and 40 eV. Using multiple collision energies ensures the generation of a comprehensive fragmentation spectrum.[7]

      • Resolution: 17,500.

HRMS Data Analysis and Interpretation

Expected High-Resolution Mass Data

The elemental composition of 5-Chloro-8-iodoquinoline is C9H5ClIN. The expected exact mass of the protonated molecule [M+H]+ can be calculated with high precision.

IonElemental CompositionCalculated m/z
[M+H]+C9H6ClIN289.9255
[M+Na]+C9H5ClINNa311.9075

Note: The presence of both chlorine and iodine will result in a characteristic isotopic pattern in the mass spectrum. The calculations above are for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N).

Proposed Mass Fragmentation Pathway

The fragmentation of 5-Chloro-8-iodoquinoline is expected to proceed through a series of characteristic losses of its substituents and cleavages of the quinoline ring structure. The study of fragmentation patterns is essential for structural elucidation.[8] The fragmentation of quinoline itself is known to involve the loss of HCN.[9] For substituted quinolones, common fragmentation pathways include the loss of small molecules like H₂O and CO.[10] Halogenated compounds often exhibit fragmentation through the loss of the halogen atom or a hydrogen halide.[11]

A [M+H]+ m/z 289.9255 B [M+H-I]+ m/z 162.0210 A->B -I• C [M+H-HI]+ m/z 161.0132 A->C -HI D [M+H-Cl]+ m/z 254.9566 A->D -Cl• E [M+H-HCN]+ m/z 262.9149 A->E -HCN F [C8H5Cl]+ m/z 136.0098 B->F -HCN

Caption: Proposed fragmentation of 5-Chloro-8-iodoquinoline.

Interpretation of Key Fragments
  • Loss of Iodine Radical (I•): The cleavage of the C-I bond is expected to be a primary fragmentation event due to its lower bond energy compared to the C-Cl and C-N bonds. This would result in a fragment ion at m/z 162.0210 .

  • Loss of Hydrogen Iodide (HI): The elimination of a neutral molecule of HI is another plausible pathway, leading to a fragment at m/z 161.0132 .

  • Loss of Chlorine Radical (Cl•): While less favorable than the loss of iodine, the cleavage of the C-Cl bond can also occur, producing a fragment at m/z 254.9566 .

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring system is the expulsion of HCN, which would yield a fragment at m/z 262.9149 .[9]

  • Sequential Fragmentation: The initial fragment from the loss of the iodine radical (m/z 162.0210) can undergo further fragmentation, such as the loss of HCN, to produce a fragment at m/z 136.0098 .

Comparison with Alternative Analytical Techniques

While HRMS is a premier technique for the analysis of 5-Chloro-8-iodoquinoline, it is beneficial to consider its performance in the context of other analytical methods.

TechniqueAdvantagesDisadvantages
HRMS - High accuracy and sensitivity.[3]- Provides elemental composition.[1]- Elucidates fragmentation pathways for structural confirmation.- Higher instrument cost.- May not differentiate between isomers without chromatographic separation.[1]
Low-Resolution MS (LRMS) - Lower cost and simpler operation.- Sufficient for routine analysis of known compounds.[12]- Cannot provide exact mass or elemental composition.- May not distinguish between compounds with the same nominal mass.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information, including connectivity and stereochemistry.- Lower sensitivity compared to MS.- Requires larger sample amounts.- More complex data interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent for volatile and thermally stable compounds.- 5-Chloro-8-iodoquinoline may require derivatization to improve volatility.

Conclusion

The HRMS analysis of 5-Chloro-8-iodoquinoline, when coupled with a robust UHPLC separation method, provides an unparalleled level of confidence in its identification and structural characterization. The high mass accuracy of modern HRMS instruments allows for the unambiguous determination of its elemental composition, while tandem mass spectrometry (MS/MS) reveals a detailed fragmentation pattern that serves as a structural fingerprint. The proposed fragmentation pathway, dominated by the loss of the iodine substituent and characteristic cleavages of the quinoline core, offers a clear roadmap for the interpretation of experimental data. While other analytical techniques such as NMR provide complementary structural information, the sensitivity and specificity of LC-HRMS make it the cornerstone for the analysis of complex heterocyclic molecules like 5-Chloro-8-iodoquinoline in the demanding environment of pharmaceutical research and development.

References

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  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

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  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. [Link]

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A Comparative Guide to the X-ray Crystallography of 5-Chloro-8-hydroxyquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparison of the X-ray crystallographic data for 5-Chloro-8-hydroxyquinoline and its derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the critical role of three-dimensional molecular structure in the functional properties of this important class of compounds. We will explore the nuances of their solid-state architecture, focusing on the powerful influence of non-covalent interactions, particularly halogen bonding. This guide synthesizes publicly available crystallographic data, outlines robust experimental protocols for synthesis and crystallization, and explains the causal relationships between molecular structure and crystal packing.

The 8-Hydroxyquinoline Scaffold: A "Privileged" Structure in Medicinal Chemistry

The quinoline ring system, and specifically its 8-hydroxyquinoline (8-HQ) derivative, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold"[1]. This is due to its remarkable ability to bind to a wide array of biological targets. The bidentate chelation site formed by the hydroxyl oxygen and the heterocyclic nitrogen allows 8-HQ derivatives to form stable complexes with various metal ions, a property central to their diverse biological activities[1].

Halogenated derivatives, such as 5-Chloro-8-hydroxyquinoline and 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol), have garnered significant attention for their potent antimicrobial, antifungal, and even anticancer properties[2][3]. Understanding the precise three-dimensional arrangement of atoms and the resulting intermolecular interactions within a crystal lattice is paramount. This knowledge, accessible through single-crystal X-ray crystallography, is indispensable for rational drug design and the development of structure-activity relationships (SAR)[4].

The Definitive Lens: Why X-ray Crystallography is Essential

In the field of drug discovery, X-ray crystallography stands as the gold standard for elucidating the atomic-level structure of molecules[4]. It provides unambiguous data on bond lengths, bond angles, and conformational torsion angles, painting a precise picture of the molecule's geometry.

Crucially, it also reveals how molecules interact with each other in the solid state. For halogenated compounds like the 5-Chloro-8-iodoquinoline derivatives, this is particularly insightful. The presence of chlorine and iodine atoms introduces the possibility of highly directional and influential non-covalent interactions, namely halogen bonds, which can dictate the entire crystal packing arrangement and influence physicochemical properties like solubility and stability.

The Architect of the Crystal Lattice: Understanding the Halogen Bond

Before comparing crystal structures, it is essential to understand a key interaction that governs their assembly: the halogen bond (XB). A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region (like a lone pair on a nitrogen or oxygen atom) on an adjacent molecule[5].

This interaction is highly directional, with the R–X···Y angle typically approaching 180° (where X is the halogen and Y is the nucleophile)[5]. The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Therefore, in 5-Chloro-8-iodoquinoline derivatives, the iodine atom is a potent halogen bond donor, a factor that profoundly influences its crystal engineering[6][7].

Comparative Crystallographic Analysis

Direct, publicly available single-crystal X-ray diffraction data for a series of 5-Chloro-8-iodoquinoline derivatives is limited. However, a robust comparison can be made between the parent compound, 5-Chloro-8-hydroxyquinoline, and a closely related derivative, 5-chloroquinolin-8-yl acrylate[8]. The crystallographic data for these compounds provide a foundational understanding of the structural landscape.

Parameter 5-Chloro-8-hydroxyquinoline 5-chloroquinolin-8-yl acrylate [8]
CCDC Deposition No. 687619[9]2394064[8]
Chemical Formula C₉H₆ClNOC₁₂H₈ClNO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Key Intermolecular Interactions Hydrogen Bonding (O-H···N), π-π stackingC-H···O interactions, π-π stacking

Analysis of Intermolecular Interactions:

  • 5-Chloro-8-hydroxyquinoline: The crystal packing of the parent compound is dominated by strong intermolecular hydrogen bonds between the 8-hydroxyl group and the quinoline nitrogen of an adjacent molecule. This classic interaction for 8-hydroxyquinolines often leads to the formation of robust chains or dimers. The presence of the chlorine atom offers potential for weak C-H···Cl or Cl···Cl interactions, but the hydrogen bond is the primary driver of the supramolecular assembly.

  • 5-chloroquinolin-8-yl acrylate: In this derivative, the 8-hydroxyl proton is replaced by an acrylate group. This modification removes the potent hydrogen bond donor, fundamentally altering the crystal packing strategy. The structure is instead stabilized by weaker C-H···O interactions involving the carbonyl oxygen of the acrylate moiety and aromatic protons, alongside offset π-π stacking between the quinoline ring systems. The chlorine atom continues to play a role in defining the periphery of the molecule and participating in weaker, less-directional interactions.

The Case of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol): Notably, a published crystal structure for the therapeutically important derivative, Clioquinol, is not readily available in open-access databases. This "data gap" is itself an important finding. The presence of two different, bulky halogen atoms at the 5 and 7 positions may introduce steric challenges or disordered packing, making the growth of high-quality single crystals suitable for X-ray diffraction a significant challenge. The lack of a definitive crystal structure hinders a full understanding of its solid-state behavior and the specific role of iodine-mediated halogen bonds, which are predicted to be significant.

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful acquisition of crystallographic data begins with the synthesis of high-purity material and the subsequent growth of single crystals.

Synthesis of 5-Chloro-8-hydroxyquinoline

This protocol is a generalized procedure based on the Skraup synthesis, as described in the patent literature, which offers a reliable and scalable route[10][11].

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge 4-chloro-2-aminophenol, glycerol, and an oxidizing agent such as 4-chloro-2-nitrophenol.

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid. The addition is exothermic and the temperature should be carefully controlled, typically maintained between 100-170°C.

  • Reaction: Once the acid addition is complete, maintain the reaction temperature (e.g., 150°C) for several hours (e.g., 3 hours) to ensure the cyclization reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully neutralize it with an aqueous base solution (e.g., sodium hydroxide) to a pH of approximately 7.

  • Isolation: The crude 5-Chloro-8-hydroxyquinoline will precipitate. Isolate the solid by filtration.

  • Purification: The crude product can be purified by recrystallization. A common method involves dissolving the solid in an acidic aqueous solution (e.g., using hydrochloric acid), treating with activated carbon to remove colored impurities, filtering, and then re-precipitating the pure product by neutralizing the filtrate[11][12].

Crystallization Strategies for Quinoline Derivatives

Growing diffraction-quality single crystals is often a process of empirical screening.

Step-by-Step Protocol (Slow Evaporation):

  • Solvent Selection: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent system at room temperature or slightly elevated temperature. Good starting points for quinoline derivatives include chloroform, hexane/chloroform mixtures, ethanol, or acetone[13].

  • Preparation: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, or use parafilm, and pierce it with 1-3 small holes using a needle. The size and number of holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks. The ideal outcome is the formation of a small number of well-defined, transparent crystals.

Visualization of Workflows and Interactions

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis S1 Reactants Charged (Amine, Glycerol) S2 Skraup Reaction (H₂SO₄ Addition) S1->S2 S3 Neutralization & Precipitation S2->S3 S4 Filtration S3->S4 S5 Acid/Base Purification & Recrystallization S4->S5 C1 Solvent Screening S5->C1 C2 Prepare Saturated Solution C1->C2 C3 Slow Evaporation Setup C2->C3 C4 Incubation (Days to Weeks) C3->C4 X1 Mount Single Crystal C4->X1 X2 X-ray Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Data Validation (CIF) X3->X4 Final Final X4->Final Final Crystal Structure

Caption: Workflow from synthesis to final crystal structure determination.

Caption: Key intermolecular interactions in 8-hydroxyquinoline derivatives.

Conclusion

The crystallographic analysis of 5-Chloro-8-hydroxyquinoline and its acrylate derivative reveals the profound impact of functional group modification on solid-state architecture. The substitution of a strong hydrogen bond donor (–OH) with a non-donating group (–OAcrylate) completely shifts the crystal packing strategy from a hydrogen-bond-dominated assembly to one governed by weaker C-H···O and π-stacking interactions. This guide underscores the necessity of single-crystal X-ray diffraction for obtaining definitive structural data. Such information is not merely academic; it provides actionable insights for drug development professionals, enabling a more rational approach to modifying these privileged scaffolds to enhance their therapeutic potential. The challenge in crystallizing key derivatives like Clioquinol highlights an area where further research is needed to fully map the structure-property landscape of this important class of molecules.

References

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)
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A Definitive Guide to Validating Substitution Patterns in 5,8-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of reproducible and reliable science. The quinoline scaffold, a cornerstone in medicinal chemistry, presents unique challenges in structural elucidation, particularly when dealing with positional isomers.[1][2] This guide provides an in-depth, comparative analysis of the most effective analytical techniques for validating the substitution pattern of 5,8-disubstituted quinolines, a class of compounds with significant therapeutic potential.

The precise placement of substituents on the quinoline ring system dramatically influences a molecule's physicochemical properties, biological activity, and metabolic fate.[2][3] An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. This guide is designed to equip researchers with the necessary expertise to navigate the complexities of quinoline isomerism, ensuring the scientific integrity of their findings.

The Challenge of 5,8-Disubstitution

Unlike more straightforward substitution patterns, the 5,8-disubstituted quinoline isomers can present ambiguous spectroscopic data if not analyzed with a multi-faceted and rigorous approach. The proximity of the substituents to both the carbocyclic and heterocyclic rings can lead to complex electronic effects that influence spectroscopic signatures. Therefore, a single analytical method is often insufficient for absolute confirmation. This guide will detail a self-validating system of orthogonal techniques to provide unambiguous structural evidence.

A Multi-Pronged Approach to Structural Validation

The definitive validation of 5,8-disubstituted quinolines relies on the synergistic interpretation of data from three primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The cornerstone of molecular structure elucidation.[4][5]

  • Mass Spectrometry (MS) : Provides crucial information on molecular weight and fragmentation patterns.[6][7]

  • Single-Crystal X-ray Crystallography : The gold standard for unambiguous three-dimensional structural determination.[8][9][10]

This guide will now delve into the practical application of each technique, providing detailed protocols and explaining the causality behind experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[4][5] For 5,8-disubstituted quinolines, a suite of 1D and 2D NMR experiments is essential to piece together the connectivity and spatial relationships of all atoms.

Key Differentiating Features in ¹H NMR

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) provides a unique fingerprint for the substitution pattern.[3][11][12] In a 5,8-disubstituted quinoline, the remaining protons on the carbocyclic ring (H-6 and H-7) and the heterocyclic ring (H-2, H-3, and H-4) will exhibit characteristic chemical shifts and coupling constants.

  • The H-6 and H-7 System: The two adjacent protons at positions 6 and 7 will appear as a pair of doublets, exhibiting a typical ortho-coupling constant (³JHH ≈ 7-9 Hz). Their precise chemical shifts will be influenced by the nature of the substituents at positions 5 and 8.

  • The Pyridine Ring Protons (H-2, H-3, H-4): This three-spin system will present a more complex pattern. H-2 is often the most deshielded proton due to its proximity to the nitrogen atom.[5] The coupling patterns between H-2, H-3, and H-4 are critical for confirming their relative positions.

Advanced 2D NMR Techniques for Unambiguous Assignment

While ¹H NMR provides a good initial assessment, 2D NMR experiments are indispensable for irrefutable proof of the 5,8-substitution pattern.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[4] For a 5,8-disubstituted quinoline, COSY will show a clear correlation between H-6 and H-7, and a separate correlation pathway between H-2, H-3, and H-4, confirming the two isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom.[4] It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for differentiating positional isomers.[4][13] HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations to look for in a 5,8-disubstituted quinoline include:

    • The proton of the substituent at C-5 will show a correlation to C-6 and the quaternary carbon C-4a.

    • The proton of the substituent at C-8 will show a correlation to C-7 and the quaternary carbon C-8a.

    • The H-6 proton will show correlations to C-5, C-7, and C-8.

    • The H-7 proton will show correlations to C-5, C-6, and C-8a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. For a 5,8-disubstituted quinoline, a NOESY experiment can reveal through-space interactions between the substituent at C-8 and the H-7 proton, and between the substituent at C-5 and the H-6 proton, providing further conformational proof.

Experimental Protocol for Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 5,8-disubstituted quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.[12]

  • 2D NMR Acquisition: Perform COSY, HSQC, HMBC, and NOESY experiments. Optimize acquisition parameters (e.g., spectral widths, acquisition times, relaxation delays) for the specific compound.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Carefully analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to build a complete and self-consistent structural assignment.

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry: Confirming Identity and Probing Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions.[6] It is essential for confirming the molecular weight of the synthesized compound and can offer structural insights through the analysis of fragmentation patterns.

Ionization Techniques
  • Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation. The resulting fragmentation pattern can be a unique fingerprint for a specific isomer.[6][14] For 5,8-disubstituted quinolines, characteristic losses from the substituents and fragmentation of the quinoline core can be observed.

  • Electrospray Ionization (ESI): This soft ionization technique typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation.[6][7] ESI is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, providing structural information.

Fragmentation Patterns of Disubstituted Quinolines
Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS): Acquire a mass spectrum using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). This will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): If using ESI, perform a product ion scan on the [M+H]⁺ peak to obtain fragmentation data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS with an EI source can be used to obtain a fragmentation pattern that can be compared to spectral libraries.

  • Data Analysis: Compare the accurate mass to the theoretical mass of the target compound. Analyze the fragmentation pattern and propose fragmentation pathways consistent with the 5,8-disubstituted structure.

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A Comparative Guide to the Biological Activity of 5-Chloro-8-Iodoquinoline Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, 5-chloro-8-iodoquinoline, also known as clioquinol, and its analogs have garnered significant interest for their potential applications in treating a range of diseases, from cancer to neurodegenerative disorders and microbial infections.[3][4] This guide provides a comparative analysis of the biological activities of 5-chloro-8-iodoquinoline and its analogs, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their endeavors.

The unique chemical structure of 5-chloro-8-iodoquinoline, featuring halogen substitutions at positions 5 and 7 and a hydroxyl group at position 8, imparts it with distinct physicochemical properties that drive its biological effects.[4] These properties, including its ability to chelate metal ions, are central to its mechanisms of action.[5] This guide will delve into the comparative anticancer, antimicrobial, and neuroprotective activities of this class of compounds, offering insights into their structure-activity relationships.

Comparative Anticancer Activity

Quinoline derivatives have shown considerable promise as anticancer agents, and 5-chloro-8-iodoquinoline (clioquinol) is no exception.[6][7] Its anticancer effects are attributed to various mechanisms, including the inhibition of the proteasome, NF-kappa B, and mTOR signaling pathways.[6] Analogs of clioquinol have been synthesized and evaluated to enhance potency and selectivity against various cancer cell lines.

One notable analog, 8-hydroxy-5-nitroquinoline (nitroxoline), has demonstrated greater cytotoxicity against human cancer cells compared to clioquinol.[8][9] Studies have shown that nitroxoline's anticancer activity is enhanced by copper and is associated with an increase in reactive oxygen species, suggesting a different mechanism of action that does not involve zinc ionophore activity.[8][9]

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro.[10]

Table 1: Comparative Cytotoxicity (IC50) of 5-Chloro-8-Iodoquinoline and Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
5-Chloro-8-iodoquinoline (Clioquinol)Human myeloid leukemia (HL-60)19.88 ± 5.35
5-Chloro-8-iodoquinoline (Clioquinol)Human leukemic monocyte lymphoma (U937)43.95 ± 8.53
8-Hydroxy-5-nitroquinoline (Nitroxoline)Varies (5-10 fold lower than Clioquinol)Not specified[8][9]
2,8-bis(trifluoromethyl)-4-substituted quinoline (5g)Human myeloid leukemia (HL-60)Potent

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.[10][11]

Causality Behind Experimental Choices: This assay is chosen for its reliability and its basis in cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, providing a quantifiable measure of cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, U937) in a 96-well plate at a density of 5 x 10⁴ cells/mL (5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells with medium and a vehicle control (e.g., DMSO, typically below 0.5% to avoid toxicity).[11]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.[11]

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Quinoline Analogs treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance at 570 nm formazan_solubilization->absorbance ic50_calc Calculate IC50 Value absorbance->ic50_calc

Caption: Workflow for determining the in vitro cytotoxicity of quinoline analogs.

Comparative Antimicrobial Activity

Halogenated quinolines have a long history of use as antimicrobial agents.[12] 5-Chloro-8-iodoquinoline and its analogs exhibit broad-spectrum activity against bacteria and fungi.[3] The mechanism of their antimicrobial action is often linked to their ability to chelate metal ions essential for microbial growth and enzymatic activity.

Studies have demonstrated the efficacy of these compounds against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and various fungal species.[12] For instance, 5-chloro-8-hydroxyquinoline (cloxyquin) has shown potent antituberculosis activity.[12]

Table 2: Comparative Antimicrobial Activity (MIC) of 5-Chloro-8-Iodoquinoline Analogs

CompoundOrganismMIC (µg/mL)Reference
5-Chloro-8-hydroxyquinoline (Cloxyquin)Mycobacterium tuberculosis0.062 - 0.25[12]
4-hydroxy-3-iodo-quinol-2-oneMethicillin-resistant Staphylococcus aureus (MRSA)0.049 - 0.097[13]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Phaeomoniella chlamydospora10[3]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Phaeoacremonium aleophilum1[3]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Causality Behind Experimental Choices: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a microtiter plate format. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline analogs in the broth medium directly in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Signaling Pathway: Postulated Mechanism of Antimicrobial Action

G cluster_cell Microbial Cell quinoline 5-Chloro-8-iodoquinoline Analog metal_ions Essential Metal Ions (e.g., Fe, Zn) quinoline->metal_ions Chelation enzymes Metabolic Enzymes metal_ions->enzymes Cofactor for dna_rep DNA Replication metal_ions->dna_rep Required for cell_growth Cell Growth & Proliferation enzymes->cell_growth Catalyzes reactions for dna_rep->cell_growth

Caption: Metal chelation by quinoline analogs disrupts essential microbial processes.

Comparative Neuroprotective Activity

Emerging evidence suggests that 5-chloro-8-iodoquinoline and its analogs possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] Their neuroprotective effects are often attributed to their ability to modulate metal homeostasis in the brain, which is dysregulated in these conditions.

Clioquinol has been shown to dissolve amyloid-β plaques, a hallmark of Alzheimer's disease, by chelating zinc and copper ions involved in their aggregation. Furthermore, it has demonstrated protective effects against oxidative stress-induced neuronal cell death.[16]

Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress

A common in vitro model to evaluate neuroprotective effects involves inducing oxidative stress in neuronal cell lines (e.g., SK-N-SH, PC12) and assessing the ability of a compound to mitigate the resulting cell death.[17][18]

Causality Behind Experimental Choices: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[19] Using an agent like hydrogen peroxide (H₂O₂) to induce oxidative stress provides a relevant and controllable model to screen for neuroprotective compounds.[16]

Step-by-Step Methodology:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SK-N-SH) in a suitable medium.[17]

  • Compound Pre-treatment: Treat the cells with various concentrations of the quinoline analogs for a specified period (e.g., 2 hours).[17]

  • Induction of Oxidative Stress: Expose the pre-treated cells to a neurotoxic concentration of an oxidizing agent, such as H₂O₂ (e.g., 400 µM), for a defined duration.[16]

  • Assessment of Cell Viability: Determine cell viability using the MTT assay, as described previously. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.[17]

  • Measurement of Reactive Oxygen Species (ROS): To further confirm the mechanism, intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A reduction in ROS levels by the compound would support an antioxidant-based neuroprotective mechanism.

Logical Relationship: Neuroprotection against Oxidative Stress

G cluster_stress Cellular Stress cluster_intervention Intervention cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS oxidative_stress->ros quinoline_analog Quinoline Analog quinoline_analog->ros Inhibits cell_survival Neuronal Survival quinoline_analog->cell_survival Promotes cell_death Neuronal Cell Death ros->cell_death

Caption: Quinoline analogs can mitigate oxidative stress-induced neuronal cell death.

Conclusion

5-Chloro-8-iodoquinoline and its analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their biological activities are intrinsically linked to their chemical structures, particularly the nature and position of substituents on the quinoline ring. The comparative data and experimental protocols presented in this guide offer a foundational framework for researchers to explore the structure-activity relationships of these compounds further and to design novel analogs with enhanced efficacy and safety profiles. As our understanding of the molecular mechanisms underlying their diverse biological effects deepens, so too will the opportunities for their clinical translation.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - Dove Medical Press.
  • Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets - Benchchem.
  • Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol - Benchchem.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
  • (IUCr) A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2N,O)palladium(II)
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC.
  • [Bactericidal activity of 5-chloro-8-hydroxy-7-iodoquinoline on various intestinal bacteria].
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed.
  • Drug discovery studies on quinoline-based deriv
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca - MDPI.
  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - MDPI.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed.
  • (PDF)
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Note Synthesis and cytotoxicity of new quinoline deriv
  • Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease - fi-admin.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol)
  • 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety D
  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids.
  • (PDF)
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Public
  • Exploration of new 5-chloro-7-iodo quinoline core analogues as anti-pancreatic cancer hits targeting MIA PaCa-2: EGFR inhibition | Scilit.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC.
  • 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) | 130-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 - Sigma-Aldrich.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH.
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF - ResearchG
  • A study of the antimicrobial activity of selected synthetic and n
  • A Comparative Analysis of the Biological Activity of 5-Bromoquinoline-8-thiol and Its Analogs - Benchchem.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Public
  • Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs - Pulsus Group.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
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  • Protective effects of clioquinol on human neuronal-like cells: a new formulation of clioquinol-loaded PLGA microspheres for Alzheimer's disease - PubMed.

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A Comparative Guide to Elemental Analysis Standards for 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of 5-Chloro-8-iodoquinoline (also known as Clioquinol), a compound of significant interest in pharmaceutical research and development.[1] Accurate elemental determination is paramount for verifying stoichiometric purity, confirming identity, and ensuring safety by controlling the levels of potentially toxic elemental impurities. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and compliant analytical protocols.

The analysis of 5-Chloro-8-iodoquinoline (C₉H₅ClINO) is approached in two distinct but equally critical domains: the determination of its bulk elemental composition (C, H, N, Cl, I, O) to confirm its molecular formula, and the quantification of trace elemental impurities, which is governed by stringent regulatory guidelines.[2][3]

The Primary Standard: Theoretical Elemental Composition

Before any experimental analysis, the theoretical elemental composition derived from the molecular formula of 5-Chloro-8-iodoquinoline serves as the absolute benchmark. All quantitative results are compared against these values to assess the purity and identity of the material.

Table 1: Theoretical Elemental Composition of 5-Chloro-8-iodoquinoline (C₉H₅ClINO)

Element Symbol Atomic Weight ( g/mol ) Atoms in Molecule Total Mass ( g/mol ) Mass Percent (%)
Carbon C 12.011 9 108.099 35.38%
Hydrogen H 1.008 5 5.040 1.65%
Chlorine Cl 35.453 1 35.453 11.60%
Iodine I 126.90 1 126.90 41.54%
Nitrogen N 14.007 1 14.007 4.58%
Oxygen O 15.999 1 15.999 5.24%
Total 305.50 100.00%

Note: Calculations are based on a molecular weight of 305.50 g/mol .[4]

Part 1: Analysis of Bulk Elemental Composition (C, H, N, Cl, I)

The verification of the primary elemental makeup of the active pharmaceutical ingredient (API) is a fundamental quality control step. Modern instrumental methods have largely replaced older, more hazardous wet chemistry techniques.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The simultaneous determination of carbon, hydrogen, and nitrogen is reliably achieved using automated CHNS/O analyzers. This technique is the industry standard due to its high precision and accuracy.

Underlying Principle: Combustion Analysis The method is a refinement of the Pregl-Dumas method.[3] A small, precisely weighed sample undergoes complete, high-temperature combustion in an oxygen-rich environment. This process converts the elements into simple gases: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂. These gases are then separated, typically by gas chromatography (GC), and measured by a thermal conductivity detector (TCD).[3]

Causality in Experimental Choice: Combustion analysis is preferred over other methods because it offers a complete and destructive analysis, ensuring all organic material is converted to detectable gases. This leads to highly reproducible and accurate results, with a typical acceptability criterion of being within ±0.4% of the theoretical value.

Table 2: Comparison of Theoretical vs. Typical Experimental CHN Results

Element Theoretical Mass % Typical Acceptance Range
Carbon 35.38% 34.98% - 35.78%
Hydrogen 1.65% 1.25% - 2.05%

| Nitrogen | 4.58% | 4.18% - 4.98% |

Halogen (Chlorine and Iodine) Analysis

The determination of covalently bound halogens requires specific methodologies to convert them into an ionic form (halides) for quantification. While classical methods exist, modern approaches offer superior safety, speed, and accuracy.

Table 3: Comparative Guide to Halogen Determination Methods

Method Principle Advantages Disadvantages Recommendation
Combustion with Ion Chromatography (IC) Sample is combusted in an oxygen stream. Halogens are converted to HX, which are trapped in an aqueous solution and subsequently analyzed by IC.[5] High accuracy and precision. Can determine multiple halogens simultaneously. Safer than digestion methods. Requires specialized instrumentation. Recommended Method
Sodium Fusion (Lassaigne's Test) Organic compound is fused with molten sodium metal to convert halogens to sodium halides (NaX), which are then detected.[6] Effective for qualitative detection. Highly hazardous (use of metallic sodium). Primarily qualitative or semi-quantitative. Not recommended for quantitative analysis.
Carius Halogen Method Sample is heated with fuming nitric acid and silver nitrate in a sealed tube. Halogens precipitate as silver halides (AgX), which are determined gravimetrically.[6] Historically significant and accurate if performed correctly. Extremely hazardous (high pressure, corrosive reagents). Time-consuming. Obsolete for routine use due to safety concerns.

| Stepanoff Method | Involves reduction of the organic halide with metallic sodium in alcohol, followed by titration of the resulting halide ion.[7] | Simpler than the Carius method. | Still involves hazardous metallic sodium. Can be prone to incomplete reaction with refractory compounds. | Largely superseded by combustion methods. |

Expert Recommendation: The preferred method for halogen quantification in 5-Chloro-8-iodoquinoline is Oxygen Flask Combustion followed by Ion Chromatography . This approach combines a clean and complete sample decomposition with a highly sensitive and specific detection technique, providing a robust and reliable analytical workflow.

Part 2: The Gold Standard for Trace Elemental Impurities

The control of elemental impurities in pharmaceutical products is a critical safety requirement mandated by global regulatory bodies. The ICH Q3D guideline, implemented through pharmacopoeial chapters like USP <232>/<233> and EP General Chapter 5.20, has revolutionized this field.[2][8][9] These standards move away from outdated colorimetric tests towards performance-based, quantitative instrumental methods.[10]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) ICP-MS is the premier technique for trace and ultra-trace elemental analysis, offering exceptionally low detection limits and broad elemental coverage.[11][12][13] The sample is introduced into a high-temperature argon plasma (up to 10,000 K), which atomizes and ionizes the elements.[14] These ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and quantified.[15]

Why ICP-MS is the Authoritative Standard:

  • Unmatched Sensitivity: Achieves detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is essential for monitoring highly toxic elements like Cadmium, Lead, Arsenic, and Mercury (the "Big Four").[12][13]

  • Comprehensive Coverage: Can measure most elements in the periodic table in a single, rapid analysis.[12][15]

  • Regulatory Compliance: It is the reference technique cited in USP <233> and is ideally suited to meet the validation requirements for accuracy, precision, and specificity.[8][16][17]

Table 4: Key Elemental Impurities (ICH Q3D Class 1 & 2A) and their Oral PDE Limits

Element Class Permitted Daily Exposure (PDE), µ g/day Analytical Implication
Cadmium (Cd) 1 5 Requires highly sensitive technique like ICP-MS.
Lead (Pb) 1 5 Requires highly sensitive technique like ICP-MS.
Arsenic (As) 1 15 Requires highly sensitive technique like ICP-MS.
Mercury (Hg) 1 30 Requires highly sensitive technique like ICP-MS.
Cobalt (Co) 2A 50 Must be evaluated in risk assessment.
Vanadium (V) 2A 100 Must be evaluated in risk assessment.
Nickel (Ni) 2A 200 Must be evaluated in risk assessment.

Source: Based on ICH Q3D and USP <232> guidelines.[8] The PDE is used to calculate the maximum allowable concentration in the drug substance based on its maximum daily dose.

Visualizing the Analytical Workflow

The overall process from sample handling to final report generation follows a structured path to ensure data integrity.

G General Elemental Analysis Workflow cluster_pre Pre-Analysis cluster_bulk Bulk Analysis cluster_trace Trace Impurity Analysis cluster_inst Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep_Select Select Analysis Type (Bulk vs. Trace) Sample->Prep_Select CHN_Prep Weigh for CHN Analysis Prep_Select->CHN_Prep Bulk Halogen_Prep Weigh for Combustion-IC Prep_Select->Halogen_Prep Bulk Trace_Prep Microwave Digestion in Nitric Acid Prep_Select->Trace_Prep Trace CHN_Run CHN Combustion Analyzer CHN_Prep->CHN_Run IC_Run Ion Chromatography Halogen_Prep->IC_Run ICPMS_Run ICP-MS Analysis Trace_Prep->ICPMS_Run Data Data Processing & Quantification CHN_Run->Data IC_Run->Data ICPMS_Run->Data Report Final Report & Certificate of Analysis Data->Report

Caption: Workflow for bulk and trace elemental analysis.

Part 3: Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Determination of C, H, N by Combustion Analysis
  • System Suitability: Analyze a certified reference material (e.g., Acetanilide) to verify the analyzer's performance. Results should be within ±0.3% of the certified values.

  • Sample Preparation: Accurately weigh 1-3 mg of 5-Chloro-8-iodoquinoline into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler.

  • Combustion: The sample is dropped into a combustion tube at ~950°C with a pulse of pure oxygen.

  • Reduction & Separation: Combustion gases flow through a reduction tube (to convert NOx to N₂) and are then separated on a GC column.

  • Detection: The separated H₂O, CO₂, and N₂ gases are measured by a thermal conductivity detector.

  • Calculation: The instrument software calculates the mass percent of each element relative to the sample weight.

Protocol 2: Determination of Cl & I by Combustion-IC
  • System Suitability: Analyze a certified organohalogen standard (e.g., 2-Chlorobenzoic acid) to confirm combustion efficiency and IC calibration.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample onto a paper sample holder.

  • Combustion: Place the sample in a combustion basket and ignite it within a sealed, oxygen-filled flask containing an absorbing solution (e.g., dilute hydrogen peroxide).

  • Absorption: Allow the flask to stand for ~30 minutes to ensure all combustion gases are absorbed, converting halogens to chloride (Cl⁻) and iodate (IO₃⁻) or iodide (I⁻).

  • Analysis: Inject an aliquot of the absorbing solution into a calibrated ion chromatograph equipped with an appropriate anion-exchange column and a conductivity detector.

  • Calculation: Quantify the chloride and iodide/iodate peaks against a multi-level calibration curve prepared from certified standards.

Protocol 3: Quantification of Elemental Impurities by ICP-MS (per USP <233>)
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh ~0.2 g of 5-Chloro-8-iodoquinoline into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of high-purity nitric acid and 1 mL of hydrochloric acid (to stabilize mercury and other elements).

    • Seal the vessel and place it in a microwave digestion system. Run a suitable program to achieve complete dissolution.

    • After cooling, dilute the digestate to a final volume of 50 mL with deionized water. This solution is now ready for analysis.

  • Instrument Calibration: Calibrate the ICP-MS using certified multi-element standards at concentrations bracketing the expected levels in the sample, typically in the low-to-mid ppb range.

  • Method Validation (Trustworthiness): The procedure must be validated according to USP <233> guidelines.[17] This involves demonstrating:

    • Accuracy: Determined by spike recovery. Samples are spiked with known amounts of target elements at 50% to 150% of the target limit. Mean recovery must be between 70% and 150%.[16]

    • Precision (Repeatability): The relative standard deviation (RSD) of six independent sample preparations should not exceed 20%.[16]

    • Specificity: The method must be able to unequivocally assess each target element in the presence of the sample matrix and other elements.[18]

  • Analysis: Aspirate the prepared sample solution into the ICP-MS. Monitor the specific mass-to-charge ratios for all target elements.

  • Calculation: The software calculates the concentration of each element in the original solid sample, accounting for all dilution factors.

Visualizing Method Selection and Validation

Choosing and implementing a trustworthy analytical method follows a logical, self-validating process.

G Method Selection & Validation Logic start Define Analytical Goal goal_q Bulk Composition or Trace Impurities? start->goal_q bulk_path Select Combustion (CHN) and Combustion-IC (Halogens) goal_q->bulk_path Bulk trace_path Select ICP-MS per USP <232>/<233> goal_q->trace_path Trace validate Perform Method Validation (Accuracy, Precision, Specificity) bulk_path->validate trace_path->validate pass_q Validation Criteria Met? (e.g., USP <1225>) validate->pass_q adopt Adopt Method for Routine QC Use pass_q->adopt Yes redevelop Re-evaluate & Optimize Sample Prep / Instrument Parameters pass_q->redevelop No redevelop->validate

Caption: Decision workflow for selecting and validating a method.

References

  • Elemental Impurities: Keeping up with the European Pharmacopoeia requirements - Eurofins.
  • Lassaigne's Test for Detection of Halogens, Carius Method for Quantitative Analysis of Halogens. Aakash Institute.
  • Understanding the New European Pharmacopoeia 2.4.
  • Ph. Eur. 5.20 Elemental Impurities. Analytik Jena.
  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies.
  • Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chrom
  • EDQM: General Chapter „Elemental Impurities (G-07)“ Harmonised. GMP Publishing.
  • On the detection and determination of halogens in organic compounds. SciSpace.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM).
  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
  • 5-Chloro-7-iodo-8-quinolinol >=95.0 HPLC. Sigma-Aldrich.
  • 〈233〉 elemental impurities—procedures. US Pharmacopeia (USP).
  • ICP-MS for Trace Element Analysis. SPECTRO Analytical Instruments.
  • What is ICP-MS? Principles & Technique. Agilent Technologies.
  • 5-Chloro-8-hydroxy-7-iodoquinoline 97.0+%, TCI America. Fisher Scientific.
  • ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Lucideon.
  • ICP-MS for Trace Metal Analysis. AZoM.
  • 5-Chloro-7-iodo-8-quinolinol. Sigma-Aldrich.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)

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Safety Operating Guide

Proper Disposal Procedures: 5-Chloro-8-iodoquinoline

[1]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical identity to distinguish it from structural analogs (e.g., Clioquinol). This compound is a halogenated heteroaromatic scaffold used primarily as a synthesis intermediate.

PropertySpecification
Chemical Name 5-Chloro-8-iodoquinoline
CAS Number 859958-87-5
Molecular Formula C₉H₅ClIN
Molecular Weight 289.50 g/mol
Physical State Solid (Powder/Crystalline)
Waste Classification Halogenated Organic (Non-specific source)
Critical Hazard Assessment
  • Toxicological: Likely irritant to eyes, skin, and respiratory tract.[2] Potential acute toxicity if swallowed.

  • Environmental: High potential for aquatic toxicity due to the halogenated quinoline core. Do not release into sink or sewer systems.

  • Combustion Products: Thermal decomposition releases toxic Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Nitrogen Oxides (NOx).

Pre-Disposal Handling & Segregation

Expert Insight: The presence of both Chlorine and Iodine on the quinoline ring dictates that this waste must be directed to high-temperature incineration streams equipped with acid gas scrubbers.[1] Segregation from non-halogenated waste is critical to control disposal costs and prevent downstream equipment corrosion.[3]

Segregation Protocol
  • Solid Waste: Collect pure solid substance, contaminated weigh boats, and filter papers in a dedicated Solid Hazardous Waste container.

  • Liquid Waste (Mother Liquors/Rinsates):

    • Solvent: If dissolved in DCM, Chloroform, or Ethyl Acetate, dispose of in the Halogenated Organic Solvent stream.

    • Aqueous: If in aqueous buffer (rare due to low solubility), collect in Aqueous Toxic waste.

  • Incompatibility Check:

    • Strictly Avoid: Strong Oxidizers (e.g., Peroxides, Nitric Acid). Reaction with the quinoline nitrogen or halogens can be exothermic.

    • Strictly Avoid: Strong Acids.[3] Protonation of the nitrogen increases solubility but does not degrade the toxic pharmacophore.

Operational Disposal Workflow

The following flowchart illustrates the decision logic for disposing of 5-Chloro-8-iodoquinoline in various experimental states.

DisposalWorkflowStartWaste Generation:5-Chloro-8-iodoquinolineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder / DebrisStateCheck->SolidPathDry SolidLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDissolvedSolidContainerContainer: Wide-Mouth HDPELabel: 'Solid Hazardous Waste - Toxic'SolidPath->SolidContainerLiquidSegSolvent Type CheckLiquidPath->LiquidSegLabelingApply Waste Tag:List '5-Chloro-8-iodoquinoline'Check 'Toxic' & 'Irritant'SolidContainer->LabelingHaloSolventStream: Halogenated Organic(e.g., DCM, Chloroform)LiquidSeg->HaloSolventContains HalogensNonHaloSolventStream: Non-Halogenated(e.g., MeOH, Acetone)LiquidSeg->NonHaloSolventNo HalogensHaloSolvent->LabelingNonHaloSolvent->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageFinalDispFinal Disposal:High-Temp Incineration(w/ Scrubber)Storage->FinalDisp

Figure 1: Decision tree for the segregation and packaging of 5-Chloro-8-iodoquinoline waste streams.

Detailed Procedures
A. Solid Waste Packaging
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers as residual acidity (from hydrolysis) may cause corrosion.

  • Debris: Contaminated gloves, spatulas, and paper towels must be treated as hazardous solid waste.

  • Labeling:

    • Primary Constituent: 5-Chloro-8-iodoquinoline.[1][4][5][6][7][8]

    • Hazards: Check "Toxic" and "Irritant".

B. Liquid Waste (Solutions)
  • The "Halogen Rule": Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 5-Chloro-8-iodoquinoline technically introduces halogens.[1]

    • Best Practice: Dispose of all solutions in the Halogenated Solvent carboy. This ensures the waste is routed to an incinerator capable of handling the Iodine and Chlorine byproducts [1].

  • Rinsing: Triple-rinse empty reagent vials with a compatible solvent (e.g., Acetone or DCM).[1] Add the rinsate to the liquid waste container. Deface the label on the original vial and dispose of it as glass waste (if chemically clean) or solid hazardous waste (if residue remains).

C. Spill Cleanup (Emergency)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp solid carefully using a scoop or dustpan. Place materials into the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all wipes as solid hazardous waste.

Regulatory & Compliance Data
RegulationClassification / CodeNotes
RCRA (USA) Not Listed (P/U) Dispose as "Characteristic" or "Process Waste" due to toxicity.[1][9]
Waste Code D001 / F001-F005 Assign F-codes only if spent halogenated solvents are present. Otherwise, label as "Non-RCRA Regulated Hazardous Waste" (unless exhibiting toxicity characteristic via TCLP).
DOT (Transport) UN 2811 Likely "Toxic solid, organic, n.o.s." for pure substance transport.

Expert Note on Incineration: The iodine atom in 5-Chloro-8-iodoquinoline is heavy and labile.[1] Standard cement kiln disposal is often insufficient. Ensure your waste contractor utilizes high-temperature hazardous waste incinerators (approx. 1100°C) with caustic scrubbing to capture HI and HCl gases, preventing atmospheric release [2].[1]

References
  • Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261.[9] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Quinolines.[1] (General chemical safety data for quinoline derivatives). Available at: [Link][1]

Personal protective equipment for handling 5-Chloro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Chloro-8-iodoquinoline Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist

Executive Summary & Hazard Characterization

5-Chloro-8-iodoquinoline (CAS: 7724-15-4 / Analogous to 130-26-7) is a halogenated heterocyclic scaffold frequently employed as an intermediate in the synthesis of metallo-complexing agents, antifungal drugs (clioquinol analogs), and neurodegenerative therapeutics.[1]

As a Senior Application Scientist, I must emphasize that while this compound is often categorized generically as an "Irritant," its specific structural features—a lipophilic quinoline core substituted with heavy halogens—dictate a more rigorous safety protocol than standard organic solids.

Critical Hazard Profile:

  • Skin/Eye Irritation (H315, H319): The halogenated ring system is highly irritating to mucous membranes.

  • Sensitization Potential (H317): Halogenated quinolines are known sensitizers. Repeated exposure, even at sub-irritant levels, can induce allergic dermatitis.

  • Photolability: The C–I bond at the 8-position is susceptible to homolytic cleavage under UV/visible light, generating radical species that can degrade the reagent and produce free iodine (

    
    ) or hydrogen iodide (HI), increasing corrosivity risks.
    
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for "solution-phase" handling of this compound due to the permeation characteristics of the solvents typically used (DCM, Chloroform, DMSO).[1]

Table 1: Task-Based PPE Specifications
ComponentSolid-Phase Handling (Weighing/Transfer)Solution-Phase Handling (Synthesis/Extraction)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min.[1] thickness)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Halogenated heterocycles in chlorinated solvents (DCM) permeate nitrile in <5 mins. Laminate offers >480 min breakthrough time.
Respiratory N95 or P100 Particulate RespiratorFume Hood (Face velocity: 80–100 fpm)The solid is a fine powder prone to electrostatic lofting. Inhalation causes immediate upper respiratory tract irritation.
Eye/Face Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield Safety glasses fail to protect against aerosols or splashes that track around the lens.
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek® or PVC)Prevents saturation of street clothes during accidental spills of concentrated stock solutions.[1]
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making workflow for selecting the correct PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: 5-Chloro-8-iodoquinoline Handling State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Dust_Risk Risk: Inhalation & Static Aerosol Solid->Dust_Risk Solvent_Check Solvent Type? Solution->Solvent_Check Solid_PPE REQUIRED PPE: - Double Nitrile Gloves - N95/P100 Respirator - Anti-static Gun usage Dust_Risk->Solid_PPE Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar DMSO / Methanol / DMF Solvent_Check->Polar Laminate_PPE REQUIRED PPE: - Silver Shield/Laminate Gloves - Fume Hood (Sash <18") Halogenated->Laminate_PPE High Permeation Risk Nitrile_PPE REQUIRED PPE: - Double Nitrile (Change every 15m) - Fume Hood Polar->Nitrile_PPE Moderate Permeation Risk

Figure 1: Decision logic for selecting glove material and respiratory protection based on solvent compatibility and physical state.[1]

Operational Protocols
Phase A: Weighing & Transfer (Solid State)
  • Static Control: Halogenated quinolines are often fluffy, electrostatic solids. Use an ionizing anti-static gun on the weigh boat before adding the solid.

  • Containment: Perform all weighing inside a chemical fume hood. If a balance is not available in the hood, use a "balance enclosure" or weigh inside a tared, screw-top vial to minimize open-air transfer.[1]

  • Light Protection: Immediately wrap the receiving vessel in aluminum foil. The 8-iodo substituent is photolabile; degradation leads to darkening of the solid and release of free iodine.[1]

Phase B: Reaction & Synthesis
  • Solvent Choice: If possible, avoid Dichloromethane (DCM) to allow the use of standard nitrile gloves. If DCM is required for solubility, you must wear laminate liners under outer nitrile gloves.

  • Temperature Control: 5-Chloro-8-iodoquinoline is thermally stable up to ~100°C, but avoid excessive heating in the presence of strong oxidizers, which can liberate toxic iodine vapors (

    
    ).[1]
    
Phase C: Spill Response & Decontamination

In the event of a spill, speed is critical to prevent surface staining and vapor generation.

Spill_Response Assess 1. Assess Spill (Solid vs. Liquid) PPE_Up 2. Don PPE (Goggles, Double Gloves) Assess->PPE_Up Solid_Spill Solid Spill PPE_Up->Solid_Spill Liquid_Spill Liquid Spill PPE_Up->Liquid_Spill Sweep 3. Wet Wipe/Scoop (Avoid Dust) Solid_Spill->Sweep Absorb 3. Absorb (Vermiculite/Sand) Liquid_Spill->Absorb Clean 4. Wash Surface (Soap + Water) Sweep->Clean Absorb->Clean Disposal 5. Bag & Tag (Halogenated Waste) Clean->Disposal

Figure 2: Step-by-step workflow for safely containing and cleaning spills.[1][2][3]

Disposal & Waste Management

Proper disposal is a legal and safety imperative. This compound contains both Chlorine and Iodine, classifying it strictly as Halogenated Organic Waste .

  • Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Hexane waste streams). This increases incineration costs and can violate environmental permits.

  • Labeling: Waste tags must explicitly list "5-Chloro-8-iodoquinoline" and "High Halogen Content."[1]

  • Quenching (If Reactive): If the material was used in a reaction with active metals (e.g., Lithium/Magnesium), quench carefully with saturated Ammonium Chloride (

    
    ) before placing in the waste container to prevent exothermic runaway in the drum.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80036, Cloxiquine (Analogous Hazard Data). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Halogenated Quinolines. Retrieved from [Link][1]

Sources

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